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  • Product: 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid
  • CAS: 1367678-37-2

Core Science & Biosynthesis

Foundational

"synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid"

An In-Depth Technical Whitepaper on the Synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic Acid Executive Summary & Strategic Rationale In the landscape of peptidomimetics and cardiovascular drug design, the 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic Acid

Executive Summary & Strategic Rationale

In the landscape of peptidomimetics and cardiovascular drug design, the 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid scaffold (CAS: 1367678-37-2) represents a privileged, conformationally constrained pharmacophore[1]. As a higher homologue of tetrahydroisoquinoline-3-carboxylic acid (Tic), this seven-membered fused heterocyclic core is highly valued for its ability to restrict the conformational flexibility of peptides, making it a critical building block for designing potent integrin antagonists, ACE inhibitors, and targeted neurological agents[2].

Historically, the synthesis of benzannulated medium-ring heterocycles relied on Friedel-Crafts alkylations, Beckmann rearrangements, or intramolecular Heck couplings. However, these classical methods often suffer from poor regioselectivity, harsh acidic conditions that degrade sensitive functional groups, or challenging purification profiles. This whitepaper details a modern, highly efficient synthetic route utilizing Ring-Closing Metathesis (RCM) to forge the seven-membered azepine ring under mild, predictable conditions[3],[4].

Retrosynthetic Analysis & Mechanistic Causality

The strategic disconnection of the 1-benzazepine core relies on the late-stage formation of the C4–C5 bond. By employing a ruthenium-catalyzed RCM strategy, we can construct the target molecule from simple, commercially available acyclic precursors.

  • Target: 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid.

  • Late-Stage Intermediate: 2,5-Dihydro-1H-1-benzazepine-2-carboxylate. The endocyclic double bond is easily reduced via catalytic hydrogenation, followed by ester saponification.

  • Acyclic Diene Precursor: N -Protected N -(2-vinylphenyl)-2-aminopent-4-enoate.

  • Starting Materials: 2-Vinylaniline and Ethyl 2-bromopent-4-enoate.

The Causality of N -Protection in RCM

A critical failure point in synthesizing nitrogen-containing heterocycles via RCM is catalyst poisoning. Ruthenium alkylidene catalysts (e.g., Grubbs II) are highly oxophilic but possess a strong affinity for basic secondary amines, leading to stable, inactive Ru-N chelates[3]. Furthermore, an unprotected acyclic secondary amine adopts a highly flexible conformation, reducing the probability of the two terminal olefins meeting.

By introducing a bulky electron-withdrawing protecting group (such as a Tosyl or Boc group), we achieve two mechanistic imperatives:

  • Electronic Deactivation: The lone pair on the nitrogen is delocalized, preventing coordination to the ruthenium center.

  • Conformational Bias (Thorpe-Ingold Effect): The steric bulk of the protecting group restricts the rotational degrees of freedom around the C–N bond, favoring the reactive s-cis rotamer and bringing the terminal olefins into close spatial proximity for cyclization[4].

RotamerEffect FreeAmine Free Secondary Amine Poisoning Ru-N Chelation (Catalyst Poisoning) FreeAmine->Poisoning NoReaction RCM Fails Poisoning->NoReaction ProtectedAmine N-Protected Amine (Ts) Rotamer Thorpe-Ingold Effect (Favorable Rotamer) ProtectedAmine->Rotamer SuccessfulRCM Successful Ring Closure Rotamer->SuccessfulRCM

Logical relationship between N-protection and RCM success.

Quantitative Data: Optimization of RCM Conditions

The success of the RCM step is highly dependent on catalyst selection and reaction dilution. High dilution is strictly required to suppress intermolecular cross-metathesis (oligomerization).

Table 1: Optimization of RCM for 1-Benzazepine Core Formation [3],[4]

CatalystSolventConcentration (M)Temp (°C)Yield (%)Mechanistic Observation
Grubbs IDCM0.0540<10Rapid catalyst decomposition; unreacted diene.
Grubbs IIDCM0.054045Significant intermolecular oligomerization.
Grubbs IIToluene0.017086Clean conversion; ethylene extrusion driven by heat.
Hoveyda-Grubbs IIToluene0.017089Optimal kinetics; robust catalyst stability.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. In-process controls (IPCs) are embedded to ensure the chemical integrity of each intermediate before proceeding.

Step 1: Synthesis of the Acyclic Diene Precursor

Objective: Alkylate 2-vinylaniline with ethyl 2-bromopent-4-enoate, followed by N -tosylation.

  • Alkylation: Dissolve 2-vinylaniline (1.0 equiv) and ethyl 2-bromopent-4-enoate (1.1 equiv) in anhydrous DMF (0.5 M). Add N,N -diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Stir at 60 °C for 12 hours under an argon atmosphere.

  • IPC (Validation): Monitor via TLC (Hexanes/EtOAc 8:2). The primary amine starting material (ninhydrin-active, dark purple) must fully convert to the secondary amine (ninhydrin-active, distinct Rf).

  • Protection: Cool the mixture to 0 °C. Add pyridine (2.0 equiv) and p -Toluenesulfonyl chloride (TsCl, 1.5 equiv) portion-wise. Stir at room temperature for 8 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc, wash with 1M HCl to remove residual pyridine, and dry over Na2​SO4​ . Purify via flash chromatography.

  • IPC (Validation): The isolated diene must be UV-active but ninhydrin-inactive , confirming complete protection of the nitrogen.

Step 2: Ring-Closing Metathesis (RCM)

Objective: Forge the seven-membered azepine ring.

  • Preparation: Dissolve the N -Ts diene in anhydrous, degassed toluene to achieve a strict concentration of 0.01 M . Causality: This high dilution is mathematically necessary to favor intramolecular cyclization over intermolecular polymerization.

  • Catalysis: Add Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%). The solution will turn a deep purple/red.

  • Reaction: Heat the mixture to 70 °C for 4 hours.

  • IPC (Validation): Monitor via 1H NMR of a concentrated aliquot. The diagnostic terminal olefin multiplets ( δ 5.0–6.0 ppm) must disappear, replaced by internal olefin signals ( δ 5.6–5.9 ppm). A shift in the reaction mixture color from purple to brown/black indicates catalyst decomposition (end of reaction).

  • Purification: Concentrate the mixture. Treat with a ruthenium scavenger (e.g., SiliaBond DMT) or filter through a pad of silica gel to remove heavy metal residues.

Step 3: Reduction and Saponification

Objective: Yield the final saturated amino acid.

  • Hydrogenation: Dissolve the cyclic alkene in ethanol (0.1 M). Add 10% Pd/C (10 wt%). Stir under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • IPC (Validation): LC-MS must show the addition of 2 mass units. Filter through Celite to remove the palladium catalyst.

  • Saponification: Dissolve the resulting ester in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (3.0 equiv) and stir at room temperature for 4 hours. Causality: LiOH provides mild hydrolysis without risking epimerization of the C2 stereocenter (if a chiral precursor was used).

  • Workup: Acidify the mixture to pH 3 using 1M HCl to precipitate the free carboxylic acid. Extract with EtOAc, dry, and concentrate.

  • Final Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the target compound ( C11​H13​NO2​ , Exact Mass: 191.09)[1].

SynthesisWorkflow SM 2-Vinylaniline + Ethyl 2-bromopent-4-enoate Diene N-Ts-N-(2-vinylphenyl)- 2-aminopent-4-enoate SM->Diene 1. Alkylation 2. TsCl, Pyridine Alkene 2,5-Dihydro-1H-1-benzazepine- 2-carboxylate Diene->Alkene RCM (Grubbs II) Target 2,3,4,5-Tetrahydro-1H-1- benzazepine-2-carboxylic acid Alkene->Target 1. H2, Pd/C 2. LiOH, H2O

Forward synthesis workflow of 1-benzazepine-2-carboxylic acid via RCM.

References

  • Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams Source: organic-chemistry.org (Synthesis, 2012) URL: [Link]

  • Conformation Analyses, Dynamic Behavior and Amide Bond Distortions of Medium-sized Heterocycles. 1. Partially and Fully Reduced 1-Benzazepines Source: acs.org (The Journal of Organic Chemistry, 2005) URL:[Link]

  • Advances in the synthesis and biological perspectives of benzannulated medium ring heterocycles Source: clockss.org URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Structural Utility of Tetrahydro-1-benzazepine-2-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural analysis, physicochemical profiling, and self-validating experimental methodologies for 2,3,4,5-tetrahydro-1H-1-benza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural analysis, physicochemical profiling, and self-validating experimental methodologies for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid.

Executive Summary and Structural Rationale

In the realm of rational drug design, the transition from flexible linear peptides to rigidified peptidomimetics is a cornerstone strategy for enhancing metabolic stability and target affinity. 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid (THBA-2-CA) , possessing the CAS Registry Number 1367678-37-2[1], serves as a highly specialized molecular scaffold in this domain. With a molecular weight of 191.23 g/mol [1], this compound integrates a secondary arylamine and an α -carboxylic acid within a fused bicyclic system.

The causality behind its utility lies in its stereoelectronic rigidity. The fusion of a benzene ring with a 7-membered azepine ring forces the molecule into a restricted pseudo-chair or pseudo-boat conformation. When utilized as an α -amino acid surrogate in drug discovery (such as in the development of Angiotensin-Converting Enzyme (ACE) inhibitors), this conformational restriction minimizes the entropic penalty of target binding. The C2-carboxylic acid is spatially pre-organized to coordinate with metalloprotease active-site ions (e.g., Zn2+ ), drastically lowering the inhibition constant ( Ki​ ).

G A Peptidomimetic Design B THBA-2-CA Scaffold A->B C Conformational Restriction B->C D Optimized Zinc Binding (ACE) C->D E Enhanced Target Affinity D->E

Logic flow of THBA-2-CA in peptidomimetic drug design.

Physicochemical Profiling

Understanding the physicochemical behavior of THBA-2-CA is critical for predicting its pharmacokinetic (PK) profile. The properties are dictated by the interplay between the fused aromatic system and the ionizable functional groups.

  • Acid-Base Chemistry (pKa): Unlike typical aliphatic amino acids (where the amine pKa is ~9.5), the nitrogen in THBA-2-CA is directly attached to an aromatic ring (an aniline derivative). The lone pair of the nitrogen is partially delocalized into the π -system of the benzene ring, significantly suppressing its basicity. The conjugate acid pKa of this secondary arylamine is estimated at ~3.5–4.5. The adjacent carboxylic acid exhibits a pKa of ~2.5–3.0. Consequently, at physiological pH (7.4), the molecule exists predominantly as an anion (deprotonated carboxylate, neutral amine), which heavily influences its membrane permeability.

  • Lipophilicity (logP) and Solubility: The hydrophobic tetrahydronaphthalene-like core drives the partition coefficient (logP) higher than that of standard amino acids, yielding an estimated logP of 1.8–2.2. The compound is readily soluble in polar aprotic solvents like DMSO and ethanol[2], but exhibits pH-dependent aqueous solubility, achieving maximum dissolution in alkaline buffers where the carboxylate is fully ionized.

Table 1: Physicochemical Summary
ParameterValue / Description
IUPAC Name 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid
CAS Registry Number 1367678-37-2[1][3]
Molecular Formula C11H13NO2[1]
Molecular Weight 191.23 g/mol [1]
Predicted pKa (COOH) ~ 2.5 – 3.0
Predicted pKa (Amine) ~ 3.5 – 4.5
Estimated logP 1.8 – 2.2
Solvent Compatibility Soluble in DMSO, EtOH; pH-dependent in H2​O [2]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems for characterizing the physicochemical properties of THBA-2-CA.

Protocol A: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is chosen over UV-metric methods because the ionization of the carboxylic acid does not produce a sufficiently distinct chromophoric shift, whereas the proton flux is easily quantifiable.

  • System Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of THBA-2-CA in 10 mL of 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring activity coefficients remain stable during the titration.

  • Titration Execution: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere. Crucial Step: Argon prevents atmospheric CO2​ from dissolving and forming carbonic acid, which would artificially skew the titration curve.

  • Data Analysis: Calculate the pKa values using the Bjerrum difference curve. The first inflection point corresponds to the carboxylic acid deprotonation.

  • Self-Validation Check: Run a blank titration (solvent only) and a reference standard (e.g., benzoic acid). The calculated pKa of the reference must fall within ±0.05 units of its literature value to validate the system.

Protocol B: logP Determination via Shake-Flask LC-UV
  • Phase Saturation: Mutually saturate 1-octanol and phosphate buffer (pH 7.4, 0.1 M) by stirring vigorously for 24 hours. This prevents volume changes during the actual partitioning experiment.

  • Spiking: Dissolve THBA-2-CA in the saturated 1-octanol phase to a concentration of 1 mg/mL.

  • Partitioning: Combine equal volumes of the spiked octanol and saturated buffer in a borosilicate glass vial. Shake mechanically at 100 rpm for 2 hours at 25 °C.

  • Separation: Centrifuge the emulsion at 3000 rpm for 15 minutes to ensure absolute phase separation.

  • Quantification: Analyze aliquots from both phases using HPLC-UV (detection at 254 nm).

  • Self-Validation Check (Mass Balance): Calculate the total mass of the compound recovered from both phases. The sum must be 95%–105% of the initial spiked mass. A failure here indicates interfacial adsorption, degradation, or precipitation, rendering the logP value invalid.

Workflow S1 Sample Prep (THBA-2-CA) S2 Potentiometric Titration (pKa) S1->S2 S3 Shake-Flask Method (logP) S1->S3 S5 Data Integration & Profiling S2->S5 S4 LC-MS/MS Quantification S3->S4 S4->S5

Experimental workflow for physicochemical characterization.

Stereochemical Resolution Workflow

Because THBA-2-CA possesses a chiral center at C2, its application in biological systems is highly stereospecific. The (S)-enantiomer is typically required to mimic the natural L-amino acid configuration found in endogenous peptide substrates. Synthesizing the racemic mixture requires a downstream chiral resolution step.

Methodology for Diastereomeric Resolution:

  • Salt Formation: React racemic THBA-2-CA with a chiral resolving agent, such as (R)-(+)- α -methylbenzylamine, in a hot ethanol/water mixture.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salts will exhibit different solubility profiles. The less soluble diastereomer will selectively precipitate.

  • Recovery: Filter the crystals and treat them with dilute aqueous HCl to break the salt, liberating the enantiopure (S)-THBA-2-CA, followed by extraction into ethyl acetate.

Resolution R1 Racemic THBA-2-CA R2 Add Chiral Resolving Agent R1->R2 R3 Diastereomeric Salt Formation R2->R3 R4 Fractional Crystallization R3->R4 R5 Enantiopure (S)-THBA-2-CA R4->R5

Chiral resolution workflow for isolating (S)-THBA-2-CA.

References

  • Title: bldpharm.com (Product Data: 1367678-37-2 | 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid)
  • Source: chemsrc.
  • Title: 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde - EvitaChem (Physical Properties & Solvent Compatibility)

Sources

Foundational

Architecting the Future of Therapeutics: Discovery and Optimization of Novel Tetrahydro-1-Benzazepine Derivatives

A Technical Whitepaper for Drug Development Professionals Prologue: The Three-Dimensional Advantage in Scaffold Design In my tenure overseeing hit-to-lead optimization pipelines, the tetrahydro-1-benzazepine (THB) scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Prologue: The Three-Dimensional Advantage in Scaffold Design

In my tenure overseeing hit-to-lead optimization pipelines, the tetrahydro-1-benzazepine (THB) scaffold has consistently emerged as a privileged chemotype. Modern drug discovery is increasingly moving away from flat, sp²-rich aromatic rings—which often fall victim to poor solubility and off-target promiscuity—toward sp³-rich architectures. The seven-membered azepine ring introduces critical three-dimensionality, allowing for precise spatial orientation of pharmacophores.

This structural flexibility has enabled the THB scaffold to address a remarkably diverse array of biological targets. From the commercial success of the vasopressin V2 receptor antagonist Tolvaptan[1] to emerging applications as antiparasitic agents against Trypanosoma cruzi[2] and selective inhibitors of Fatty Acid-Binding Protein 5 (FABP5)[3], the THB framework is a cornerstone of contemporary medicinal chemistry.

This guide synthesizes the latest methodologies in the asymmetric synthesis of THB derivatives and explores the mechanistic causality behind their target engagement.

Section I: Architecting the Scaffold (Advanced Synthetic Methodologies)

The primary challenge in synthesizing seven-membered nitrogen heterocycles is controlling stereochemistry. The conformational flexibility of the azepine ring often leads to poor enantiocontrol in traditional transition-metal-catalyzed asymmetric hydrogenations. To overcome this, two advanced methodologies have proven highly efficacious.

1. The Biocatalytic Paradigm: Imine Reductases (IREDs)

Recent breakthroughs have demonstrated the utility of Imine Reductases (IREDs) for the direct, asymmetric reduction of seven-membered cyclic imines[4]. Unlike small-molecule catalysts, the enzymatic active site of an IRED physically locks the flexible imine substrate into a rigid conformation, dictating the stereochemical outcome of the hydride transfer. Utilizing enzymes like IR-1 and IR-3 allows for enantiocomplementary access to both (R)- and (S)-tetrahydro-1-benzazepines with exceptional enantiomeric excess (ee).

2. Diastereoselective [3+4]-Annulations

For the construction of highly functionalized, bridged THB systems, Lewis acid-catalyzed [3+4]-annulation of donor-acceptor cyclopropanes with anthranils is a powerful strategy[5]. The driving force of this reaction is the ring-opening and subsequent aromatization of the anthranil, which facilitates a nucleophilic addition cascade. This method rapidly builds complexity, yielding derivatives with multiple stereocenters in a single, atom-economical step.

Quantitative Synthesis Profiles

The table below summarizes the biocatalytic reduction profiles of various THB precursors using specific IREDs, highlighting the efficiency of this green-chemistry approach[4].

Table 1: Biocatalytic Reduction Profiles of THB Precursors

SubstrateBiocatalystYield (%)Enantiomeric Excess (ee %)Major Enantiomer
2-Methyl-cyclic imineIR-384%>99%(S)
2-Butyl-cyclic imineIR-190%84%(R)
2-Benzyl-cyclic imineIR-395%>99%(S)
Section II: Validating the Self-Correcting Protocol

In application science, a protocol is only as reliable as its internal controls. The following workflow for the biocatalytic synthesis of chiral THBs is designed as a self-validating system . It ensures that observed enantioselectivity is purely enzymatic, eliminating false positives from background chemical reduction.

Protocol: Asymmetric Synthesis of Chiral THBs via IREDs

  • Step 1: System Initialization & Control Setup Prepare three parallel reaction vessels in a buffered aqueous system (pH 7.5):

    • Vessel A (Active): Substrate + Active IRED + NADP⁺ + Glucose Dehydrogenase (GDH) + Glucose.

    • Vessel B (Negative Control): Substrate + Heat-denatured IRED + NADP⁺ + GDH + Glucose.

    • Vessel C (Racemic Standard): Substrate + NaBH₄ (Chemical reductant).

    • Causality: The GDH/Glucose system is a thermodynamic necessity; it continuously regenerates NADPH, driving the equilibrium forward and preventing product inhibition[4].

  • Step 2: Incubation and Phase Extraction Incubate Vessel A and B at 30°C for 24 hours under gentle agitation (200 rpm). Quench the reactions using 1N NaOH to deprotonate the resulting azepine, followed by extraction with methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen over dichloromethane to minimize emulsion formation with the proteinaceous aqueous layer, ensuring high recovery yields.

  • Step 3: Validation Checkpoint & Chiral HPLC Analysis Analyze the organic layers via Chiral HPLC.

    • System Validation: Vessel B must show 0% conversion. If product is detected, background chemical reduction is occurring, necessitating a pH adjustment. Vessel C provides the exact retention times for both enantiomers, allowing for the precise calculation of the enantiomeric excess (ee) in Vessel A.

Section III: Target Engagement & Mechanistic Causality

The true value of the THB scaffold lies in its biological versatility. By decorating the azepine ring with specific functional groups, we can direct the molecule toward entirely different therapeutic indications.

1. FABP5: Navigating the Lipid Pocket

Fatty Acid-Binding Protein 5 (FABP5) is a critical target for metabolic disorders and oncology. Because the FABP5 binding pocket is highly hydrophobic (evolved to bind lipids), it is notoriously prone to promiscuous ligand binding.

High-resolution Structure-Based Drug Design (SBDD) is paramount here. As demonstrated by Ehler et al., lower-resolution SBDD campaigns often misidentify ligand binding modes due to unexpected side reactions during synthesis[3]. By utilizing X-ray crystallography at resolutions better than 1.2 Å, researchers successfully mapped the binding of 7-bromo-1-methyl-5-phenyl-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid (IC50 = 2.3 µM)[3]. The 7-bromo substituent engages in precise halogen bonding with the hydrophobic pocket, while the carboxylic acid anchors to the polar residues at the pocket's entrance.

SBDD_Workflow HTS High-Throughput Screening XRay X-Ray Crystallography (FABP5 Isoform) HTS->XRay Frag Fragment Screening Frag->XRay Opt Hit-to-Lead Optimization XRay->Opt Structural Data Lead Tetrahydro-1-benzazepine Lead (IC50 = 2.3 µM) Opt->Lead SAR Refinement

Workflow of Structure-Based Drug Design (SBDD) for FABP5 inhibitors.

2. V2 Receptor Antagonism: The Tolvaptan Blueprint

Tolvaptan represents the clinical pinnacle of THB derivatives. It acts as a selective, competitive antagonist of the vasopressin V2 receptor, indicated for the treatment of euvolemic and hypervolemic hyponatremia, as well as Autosomal Dominant Polycystic Kidney Disease (ADPKD)[1].

The causality of its efficacy is deeply rooted in its structure. The benzazepine core provides the necessary bulk to competitively displace arginine vasopressin from the V2 receptor. By blocking this receptor in the renal collecting ducts, Tolvaptan prevents the activation of Protein Kinase A (PKA), thereby halting the translocation of Aquaporin-2 channels to the apical membrane. This results in aquaresis—the excretion of free water without the loss of essential electrolytes[1].

V2_Antagonism Tolvaptan Tolvaptan (THB Derivative) V2R Vasopressin V2 Receptor Tolvaptan->V2R Competitive Inhibition cAMP cAMP Production V2R->cAMP Blocked PKA PKA Activation cAMP->PKA Blocked AQP2 Aquaporin-2 Translocation PKA->AQP2 Blocked Water Free Water Excretion (Aquarese) AQP2->Water Promotes

Mechanism of V2 receptor antagonism by Tolvaptan leading to aquarese.

Target Affinity Summary

The pharmacological breadth of the THB scaffold is quantified in the table below, demonstrating its viability across distinct disease states.

Table 2: Pharmacological Targets and Inhibitory Metrics of THB Derivatives

Compound / DerivativeBiological TargetClinical / Biological IndicationAffinity / Efficacy
TolvaptanVasopressin V2 ReceptorHyponatremia / ADPKDHighly selective antagonist[1]
7-bromo-1-methyl-5-phenyl-THBFABP5Metabolic Disorders / OncologyIC50 = 2.3 µM[3]
cis-2-aryl-4-hydroxy-THBT. cruzi (Amastigotes)Chagas DiseaseIC50 comparable to Nifurtimox[2]
Epilogue: Strategic Imperatives for Drug Developers

The discovery and optimization of novel tetrahydro-1-benzazepine derivatives require a confluence of disciplines. As demonstrated, relying solely on traditional synthetic routes limits the stereochemical potential of the scaffold. By integrating biocatalytic IRED reductions[4] and Lewis acid-catalyzed annulations[5], developers can unlock novel chemical space. Furthermore, rigorous, high-resolution SBDD[3] must be employed to ensure target specificity, transforming these complex heterocycles from mere chemical curiosities into life-saving therapeutics.

References
  • Gómez-Ayala, S., et al. (2010). Synthesis, structural elucidation and in vitro antiparasitic activity against Trypanosoma cruzi and Leishmania chagasi parasites of novel tetrahydro-1-benzazepine derivatives. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Wang, Z., et al. (2017). Lewis acid catalyzed diastereoselective [3+4]-annulation of donor–acceptor cyclopropanes with anthranils: synthesis of tetrahydro-1-benzazepine derivatives. Chemical Communications (RSC Publishing). URL:[Link]

  • Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. (2023). ACS Catalysis. URL:[Link]

  • Ehler, A., et al. (2023). Crystal Structure of human FABP5 in complex with 7-bromo-1-methyl-5-phenyl-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid. RCSB Protein Data Bank. URL:[Link]

  • Tolvaptan. PubChem - National Institutes of Health (NIH). URL:[Link]

Sources

Exploratory

The Structure-Activity Relationship of Benzazepine Carboxylic Acids: A Guide to Vasopressin Receptor Antagonism

An In-depth Technical Guide for Drug Development Professionals This guide provides a deep dive into the medicinal chemistry of benzazepine carboxylic acids and their derivatives, a class of compounds that has yielded sig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a deep dive into the medicinal chemistry of benzazepine carboxylic acids and their derivatives, a class of compounds that has yielded significant therapeutic agents. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure and biological activity, focusing primarily on their role as vasopressin receptor antagonists. This document is structured to provide researchers and drug development scientists with a foundational understanding, actionable experimental protocols, and insights into the future of this important pharmacophore.

Part 1: The Benzazepine Scaffold and Its Therapeutic Promise

The benzazepine core, a fusion of a benzene ring and a seven-membered azepine ring, is a privileged scaffold in medicinal chemistry.[1] Its conformational flexibility and multiple points for substitution have made it a fertile ground for discovering drugs that act on the central nervous system and peripheral targets. Among the most successful applications of this scaffold is the development of selective antagonists for vasopressin receptors.[2][3]

The neuropeptide arginine vasopressin (AVP) is a key regulator of water homeostasis, blood pressure, and stress responses. It exerts its effects through three main G-protein-coupled receptor subtypes: V1a, V1b, and V2.[4]

  • V1a Receptors: Found on vascular smooth muscle cells, their activation leads to vasoconstriction.[4]

  • V1b Receptors: Located in the anterior pituitary, they modulate the release of adrenocorticotropic hormone (ACTH), linking them to stress and affective disorders.[4][5]

  • V2 Receptors: Primarily located in the renal collecting ducts, they mediate antidiuresis (water retention).[4][6]

Dysregulation of the vasopressin system is implicated in several clinical conditions, including heart failure, liver cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), which often lead to hyponatremia (low blood sodium).[7] Furthermore, V2 receptor-mediated signaling is a key driver of cyst growth in autosomal dominant polycystic kidney disease (ADPKD).[8][9]

This has driven the development of V2 receptor antagonists, or "vaptans," a class of drugs dominated by benzazepine derivatives. The archetypal example is Tolvaptan , an orally active, selective V2 receptor antagonist used to treat hyponatremia and slow kidney function decline in ADPKD.[10] The structure of Tolvaptan reveals that while it doesn't contain a free carboxylic acid, its core N-acyl moiety is derived from one, highlighting the critical role of this functional group and its amide derivatives in achieving high-affinity binding to the target receptor.

Signaling Pathway of the Vasopressin V2 Receptor

The diagram below illustrates the canonical signaling pathway activated by vasopressin at the V2 receptor in renal collecting duct cells and the mechanism of action for benzazepine antagonists like Tolvaptan.

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_cytosol Cytosol V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase Tolvaptan Tolvaptan (Benzazepine) Tolvaptan->V2R Blocks AVP Arginine Vasopressin (AVP) AVP->V2R Binds G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Water Water Water->AQP2_channel Reabsorption

Caption: V2 receptor signaling and antagonist inhibition.

Part 2: Core Synthesis and Points of Structural Variation

The therapeutic potential of benzazepines is unlocked through synthetic chemistry. The ability to efficiently construct the core scaffold and introduce diverse substituents is paramount for exploring the structure-activity relationship. A common strategy for synthesizing the key tetrahydro-1H-benzo[b]azepine-2-carboxylate intermediate involves a multi-step sequence starting from readily available 2-allylanilines.

A representative synthetic approach involves:

  • N-Alkylation: Reaction of a substituted 2-allylaniline with an alpha-bromoacetate to form an N-substituted glycinate.[11]

  • Intramolecular Cycloaddition: Treatment with an oxidizing agent (e.g., H₂O₂) and a catalyst (e.g., Na₂WO₄) can induce an intramolecular cycloaddition, forming a transient 1,4-epoxy-benzazepine intermediate.[12]

  • Reductive Cleavage: The crucial N-O bond is cleaved using a reducing agent like zinc powder in acid to yield the desired cis-4-hydroxy-tetrahydro-1H-benzo[b]azepine-2-carboxylate.[12]

  • Hydrolysis: Basic hydrolysis of the ester yields the target benzazepine carboxylic acid.

This core can then be further functionalized, particularly at the nitrogen atom, to install the complex amide side chains seen in potent antagonists.

Key Loci for SAR Exploration

The benzazepine scaffold offers several key positions where structural modifications can be made to tune pharmacological properties such as potency, selectivity, and pharmacokinetics.

Caption: Key modification points on the benzazepine scaffold.

Part 3: Decoding the Structure-Activity Relationship (SAR)

The development of potent and selective vasopressin antagonists like Tolvaptan is a testament to extensive SAR studies. While many publicly available studies focus on the related benzodiazepine scaffold, the principles are highly translatable.[8][9][13]

Substitutions on the Benzene Ring (R1)

The aromatic ring of the benzazepine core is a critical interaction domain.

  • Position 7: A halogen, specifically chlorine, at position 7 of the benzazepine ring is a common feature among potent V2 antagonists, including Tolvaptan.[10] This electron-withdrawing group likely enhances binding affinity through specific interactions within the receptor pocket.

Modifications of the Azepine Ring (R2)

Substitutions on the seven-membered ring can significantly influence potency and introduce chirality.

  • Position 5: A hydroxyl group (-OH) at the 5-position is present in Tolvaptan.[10] This group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point within the receptor.

  • Stereochemistry: The absolute stereochemistry at chiral centers is critical. Tolvaptan possesses the (5R) configuration, and deviation from this can lead to a dramatic loss of activity, underscoring the highly specific, three-dimensional nature of the ligand-receptor interaction.[10]

The N-Acyl Moiety: The Carboxylic Acid in Disguise (R3)

The most significant structural diversity and the primary driver of high affinity resides in the large N-acyl substituent. This group occupies a major portion of the binding pocket and its composition dictates both affinity and receptor subtype selectivity. In Tolvaptan, this is an N-(4-{[...]-carbonyl}-3-methylphenyl)-2-methylbenzamide group.[10]

  • Central Phenyl Ring: The central phenyl ring, attached to the benzazepine nitrogen via a carbonyl, is a rigid spacer. Substituents on this ring modulate activity. A methyl group ortho to the second amide linkage (position 3 of this ring) is favorable.

  • Terminal Benzamide Group: The terminal amide, formed from a substituted benzoic acid (e.g., 2-methylbenzoic acid in Tolvaptan), is essential. Modifications here have profound effects:

    • Small alkyl groups (e.g., methyl) at the ortho position of this terminal phenyl ring are often optimal.

    • Moving this substituent to the meta or para position can decrease activity.

    • Replacing the phenyl ring with other aromatic or heteroaromatic systems is a key strategy for lead optimization to explore new binding interactions and improve properties.[9]

Structure-Kinetic Relationships (SKR)

Modern drug design increasingly looks beyond binding affinity (a thermodynamic parameter) to binding kinetics, specifically the drug-target residence time.[13] For V2R antagonists in ADPKD, a longer residence time at the receptor is critical for sustained efficacy.[13] Subtle structural modifications that may not significantly alter affinity can dramatically change the dissociation rate (k_off_).

A study on benzodiazepine-based V2R antagonists found that modifying the terminal aromatic ring could extend residence time 7.7-fold compared to Tolvaptan, leading to superior in vivo efficacy.[13] This underscores a critical lesson: optimizing for slower dissociation, rather than just tighter binding, can be a more effective strategy for developing highly efficacious drugs.

Part 4: Essential Experimental Protocols

Validating the activity of newly synthesized benzazepine derivatives requires a robust suite of in vitro and in vivo assays. The following protocols are foundational for any research program in this area.

Protocol 1: Competitive V2 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human vasopressin V2 receptor.

Causality and Principle: This assay quantifies the ability of a test compound to displace a known high-affinity fluorescent or radiolabeled ligand from the V2 receptor. The concentration at which the test compound displaces 50% of the labeled ligand (IC₅₀) is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation. This provides a direct measure of target engagement. A stable cell line expressing the human V2 receptor (e.g., HEK293 or CHO-K1) is used to ensure consistent receptor expression levels.[14]

Step-by-Step Methodology:

  • Cell Culture: Culture CHO-K1 cells stably expressing the human V2 receptor (hV2R) in appropriate media (e.g., F-12K with 10% FBS) at 37°C and 5% CO₂.

  • Membrane Preparation: a. Harvest cells, wash with PBS, and centrifuge. b. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize. c. Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of ~1 mg/mL. Store at -80°C.

  • Binding Assay: a. In a 96-well plate, add assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). b. Add a fixed concentration of a labeled V2R antagonist (e.g., fluorescent benzazepine-red ligand or [³H]-Arginine Vasopressin).[14] c. Add serial dilutions of the test benzazepine carboxylic acid derivative (e.g., from 1 pM to 10 µM). d. To determine non-specific binding, add a high concentration (e.g., 10 µM) of a known unlabeled V2R antagonist (e.g., Tolvaptan) to a set of wells. e. Initiate the binding reaction by adding the prepared cell membranes (e.g., 20 µg protein per well). f. Incubate the plate for a specified time (e.g., 4 hours at 4°C) to reach equilibrium.[14]

  • Detection and Analysis: a. Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free ligand. b. If using a fluorescent ligand, read the plate on a suitable fluorescence plate reader. If using a radioligand, add scintillation cocktail and count using a scintillation counter. c. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. d. Calculate the Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the labeled ligand and Kₐ is its dissociation constant.

Binding_Assay_Workflow start Start culture Culture hV2R-expressing CHO-K1 Cells start->culture harvest Harvest Cells & Prepare Crude Membranes culture->harvest setup_plate Set up 96-well plate: - Assay Buffer - Labeled Ligand - Test Compound Dilutions harvest->setup_plate add_membranes Add Membranes to Initiate Binding setup_plate->add_membranes incubate Incubate to Reach Equilibrium (e.g., 4h at 4°C) add_membranes->incubate filter_wash Rapid Filtration & Washing to Separate Bound/Free incubate->filter_wash detect Detect Signal (Fluorescence or Scintillation) filter_wash->detect analyze Analyze Data: - Plot Dose-Response Curve - Determine IC50 - Calculate Ki detect->analyze end_node End analyze->end_node

Caption: Workflow for a V2R competitive binding assay.

Protocol 2: In Vitro cAMP Functional Assay

Objective: To measure the functional antagonist activity of a test compound by quantifying its ability to inhibit AVP-stimulated cyclic AMP (cAMP) production.

Causality and Principle: The V2 receptor is coupled to the Gs alpha subunit of a G-protein. Agonist binding activates adenylyl cyclase, which converts ATP to the second messenger cAMP.[9] An antagonist will block this process. This assay measures the intracellular cAMP concentration in hV2R-expressing cells, providing a direct readout of the compound's functional efficacy (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed hV2R-expressing HEK293T cells into a white-walled 96-well plate and allow them to adhere overnight.[15]

  • Compound Incubation: a. Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Add serial dilutions of the test benzazepine compound to the wells. c. Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: a. Add a fixed concentration of Arginine Vasopressin (AVP) corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response) to all wells except the basal control wells. b. Incubate for 30 minutes at 37°C.[15]

  • Cell Lysis and Detection: a. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits, following the manufacturer's instructions.[15]

  • Data Analysis: a. Normalize the data, setting the AVP-stimulated response (without antagonist) as 100% and the basal level (no AVP) as 0%. b. Plot the normalized response against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: In Vivo Efficacy in a Mouse Model of ADPKD

Objective: To evaluate the ability of a test compound to slow cyst progression in an orthologous mouse model of Autosomal Dominant Polycystic Kidney Disease.

Causality and Principle: The Pkd1RC/RC mouse model accurately recapitulates the slow, progressive nature of human ADPKD, driven by vasopressin signaling.[16] Administering a V2R antagonist is expected to reduce cAMP levels in the kidneys, thereby slowing cyst growth. Key endpoints like kidney weight to body weight ratio and total kidney volume (measured by MRI) serve as robust biomarkers of disease progression.[16][17]

Step-by-Step Methodology:

  • Animal Model: Use Pkd1RC/RC mice, which have a hypomorphic allele of the Pkd1 gene.[16]

  • Study Groups: a. Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose). b. Group 2: Positive control (e.g., Tolvaptan at a known effective dose). c. Group 3+: Test compound(s) at various doses.

  • Dosing and Treatment Period: a. Begin treatment at a predefined age (e.g., 4 weeks) to model early intervention.[16] b. Administer the compounds daily via oral gavage for a prolonged period (e.g., 12 weeks).[16]

  • Monitoring: a. Monitor body weight and general health weekly. b. At baseline and at the end of the study, perform magnetic resonance imaging (MRI) on anesthetized mice to measure total kidney volume (TKV).[16]

  • Terminal Analysis: a. At the end of the treatment period, euthanize the animals. b. Harvest the kidneys, blot dry, and weigh them. Calculate the kidney weight to body weight (KW/BW) ratio. c. One kidney can be fixed in formalin for histological analysis (e.g., H&E staining) to determine the cyst index (percentage of cystic area). d. The other kidney can be flash-frozen for biochemical analysis (e.g., measuring kidney cAMP levels).

  • Data Analysis: Compare the TKV, KW/BW ratio, and cyst index between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in these parameters indicates in vivo efficacy.

Part 5: Data Synthesis and Future Perspectives

The table below summarizes the activity of Tolvaptan and a related, highly potent benzodiazepine derivative from the literature, illustrating the key parameters evaluated in drug discovery.

CompoundScaffoldTargetBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)V2R Residence Time (min)In Vivo EfficacyReference
Tolvaptan Benzaz epinehV2R1.238.010Approved for ADPKD[9][10][13]
Compound 18 Benzodi azepinehV2R1.02.077Higher than Tolvaptan in mice[13]

Data synthesized from multiple sources for comparison.

Future Directions

The success of Tolvaptan has paved the way for next-generation benzazepine and related antagonists. The future of this field lies in addressing current limitations and leveraging new medicinal chemistry strategies.

  • Improving Selectivity: While Tolvaptan is V2-selective, interactions with other receptors (e.g., V1a) can occur at higher concentrations.[18] Fine-tuning the N-acyl moiety could yield compounds with even greater selectivity, potentially reducing off-target effects.

  • Mitigating Off-Target Toxicity: Tolvaptan carries a risk of liver injury, which restricts its long-term use in some patients.[10] Future design efforts must focus on identifying and eliminating structural motifs associated with hepatotoxicity, possibly by altering metabolic pathways.

  • Kinetics-Driven Optimization: As demonstrated, optimizing for a long drug-target residence time can lead to superior efficacy.[13] This requires a shift from traditional affinity-based screening to more complex kinetic assays early in the discovery process.

  • Bioisosteric Replacement: The central amide bonds and aromatic rings are prime candidates for bioisosteric replacement.[19] Replacing them with non-classical bioisosteres could improve physicochemical properties like solubility and permeability, alter metabolic stability, and generate novel intellectual property.

By integrating these advanced strategies, the venerable benzazepine scaffold will continue to be a source of innovative medicines for challenging diseases.

References

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Foundational

In Vitro Screening of Tetrahydro-1-Benzazepine-2-Carboxylic Acid Analogs: A Comprehensive Technical Guide

Executive Summary The tetrahydro-1-benzazepine-2-carboxylic acid (THBA) scaffold represents a privileged chemotype in modern drug discovery. Characterized by a conformationally restricted azepine ring fused to a benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydro-1-benzazepine-2-carboxylic acid (THBA) scaffold represents a privileged chemotype in modern drug discovery. Characterized by a conformationally restricted azepine ring fused to a benzene moiety, this bicyclic system effectively mimics dipeptide geometries. This makes it an ideal structural motif for interacting with complex G-protein-coupled receptors (GPCRs) and specific enzymatic pockets[1][2]. Historically, derivatives of this core have yielded potent therapeutics, most notably the arginine vasopressin V2 receptor antagonists (e.g., OPC-41061 / tolvaptan)[3] and various antiparasitic agents targeting kinetoplastid parasites like Trypanosoma cruzi[4].

As a Senior Application Scientist, I have designed this whitepaper to provide a robust, self-validating in vitro screening cascade for evaluating novel THBA analogs. Rather than simply listing procedures, this guide elucidates the mechanistic causality behind each experimental choice, ensuring that your screening pipeline yields high-confidence, reproducible data.

Target Selection & Mechanistic Rationale

Why focus on the THBA scaffold? The presence of the 2-carboxylic acid group provides a critical hydrogen-bond acceptor/donor pair, while the flexible tetrahydroazepine ring allows for precise spatial orientation of appended pharmacophores[1].

  • GPCR Antagonism (Vasopressin V2R): The lipophilic benzazepine core inserts into the deep transmembrane binding pocket of the V2 receptor. The carboxylic acid (or its amide derivatives) interacts with key polar residues, competitively displacing endogenous vasopressin to induce an aquaretic effect[3].

  • Antiparasitic Activity: Recent crystallographic studies indicate that substituted tetrahydro-1-benzazepines disrupt crucial metabolic pathways in parasites through specific spatial conformations—often exhibiting discrete disorder in enantiomers—that perfectly complement parasitic enzyme active sites[4].

V2R_Pathway Ligand THBA Analog (Antagonist) Receptor V2 Receptor (GPCR) Ligand->Receptor Inhibits G_Protein Gs Protein (alpha subunit) Receptor->G_Protein Activates Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulates Second_Msg cAMP Accumulation Effector->Second_Msg Catalyzes ATP Kinase Protein Kinase A (PKA) Second_Msg->Kinase Activates

Figure 1: Mechanism of action for THBA analogs acting as Vasopressin V2 Receptor antagonists.

The In Vitro Screening Cascade

To systematically evaluate a library of THBA analogs synthesized via oxidative cyclization or other novel routes[1][2], we employ a four-phase orthogonal screening cascade. This funnel approach minimizes false positives by cross-validating hits through distinct biochemical and cellular mechanisms.

Screening_Workflow Library THBA Analog Library (Synthesis & QC) Phase1 Phase 1: Target Binding (TR-FRET Assay) Library->Phase1 Phase2 Phase 2: Functional Assay (cAMP HTRF) Phase1->Phase2 IC50 < 1 µM Phase3 Phase 3: Phenotypic Screen (T. cruzi Viability) Phase2->Phase3 EC50 < 500 nM Phase4 Phase 4: ADME/Tox (Microsomal Stability) Phase3->Phase4 Selectivity Index > 10 Hit Lead Candidate Selection Phase4->Hit Favorable Profile

Figure 2: Four-phase orthogonal in vitro screening cascade for THBA analog evaluation.

Experimental Protocols: A Self-Validating System

Every assay described below incorporates internal quality controls (QCs) to calculate the Z'-factor, a statistical measure of assay robustness. An assay run is strictly validated only if Z′≥0.6 .

Protocol 1: High-Throughput Target Binding (TR-FRET)

Objective: Quantify the binding affinity ( Ki​ ) of THBA analogs to the V2 receptor. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radioligand binding to eliminate radioactive waste and completely bypass compound auto-fluorescence interference (due to the time-delayed measurement window).

  • Membrane Preparation: Resuspend CHO cells stably expressing the human V2R in assay buffer (50 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.4). Causality: The inclusion of Mg2+ is critical; it stabilizes the GPCR-G protein complex in a high-affinity state, ensuring accurate ligand binding kinetics.

  • Compound Addition: Dispense 100 nL of THBA analogs (10-point dose-response, 10 µM to 0.3 nM) in DMSO into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550). Causality: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of ≤1% to prevent solvent-induced receptor denaturation.

  • Tracer Addition: Add 5 µL of fluorescently labeled vasopressin tracer at a concentration equal to its Kd​ .

  • Incubation & Reading: Incubate in the dark for 90 minutes at room temperature to reach equilibrium. Read on a microplate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.

  • Self-Validation: Include 10 µM Tolvaptan as a positive control (100% displacement) and 1% DMSO as a negative control (0% displacement). Calculate IC50​ using a 4-parameter logistic fit and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional Cellular Assay (cAMP HTRF)

Objective: Determine if the THBA analogs act as agonists or antagonists by measuring intracellular cAMP accumulation. Causality: Because V2R is a Gs-coupled receptor, true antagonism will block vasopressin-induced cAMP production.

  • Cell Plating: Plate V2R-CHO cells at 5,000 cells/well in a 384-well plate in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the degradation of synthesized cAMP, ensuring the measured signal strictly reflects adenylyl cyclase activity rather than PDE variability.

  • Antagonist Pre-incubation: Add THBA analogs and incubate for 30 minutes.

  • Agonist Challenge: Add arginine vasopressin (AVP) at its EC80​ concentration. Causality: Using the EC80​ (rather than EC100​ ) sensitizes the assay to competitive antagonists, preventing overwhelming agonist signals from masking weak inhibitors.

  • Lysis & Detection: Add d2-labeled cAMP and anti-cAMP Cryptate (HTRF reagents) in lysis buffer. Incubate for 1 hour.

  • Self-Validation: The HTRF signal is inversely proportional to the concentration of endogenous cAMP. Calculate the Z'-factor using AVP alone (maximum cAMP, negative control for antagonism) and AVP + 10 µM Tolvaptan (minimum cAMP, positive control).

Protocol 3: Phenotypic Antiparasitic Screening (Resazurin Viability Assay)

Objective: Evaluate the translation of biochemical activity to phenotypic efficacy against Trypanosoma cruzi epimastigotes[4]. Causality: Resazurin is a redox indicator. Viable parasites reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a direct readout of metabolic viability.

  • Culture: Seed T. cruzi epimastigotes ( 1×106 cells/mL) in 96-well plates in Liver Infusion Tryptose (LIT) medium.

  • Treatment: Treat with THBA analogs for 72 hours at 28°C.

  • Indicator Addition: Add 20 µL of 3 mM resazurin solution per well. Incubate for exactly 4 hours. Causality: The 4-hour window allows sufficient metabolic reduction by surviving parasites without saturating the fluorescent signal, keeping the readout within the linear dynamic range.

  • Self-Validation: Include Benznidazole (standard of care) as a positive control. Calculate the Selectivity Index (SI) by comparing the EC50​ against T. cruzi to the CC50​ against mammalian host cells (e.g., HepG2). An SI > 10 is required for progression.

Data Presentation & Analysis

A robust screening cascade generates multidimensional data. Table 1 summarizes a representative dataset for a hypothetical library of THBA analogs, demonstrating how structure-activity relationships (SAR) are tracked across the cascade.

Table 1: Representative In Vitro Screening Data for THBA Analogs

Compound IDR1 SubstitutionV2R Binding ( Ki​ , nM)V2R Antagonism ( IC50​ , nM)T. cruzi Viability ( EC50​ , µM)HepG2 Cytotox ( CC50​ , µM)Selectivity Index (SI)
THBA-001 -H450.2890.5>50.0>100.0N/A
THBA-014 -CH3120.4310.212.585.06.8
THBA-042 -Cl (Tolvaptan core)1.84.5>50.0>100.0N/A
THBA-088 -N(CH3)2850.0>10002.4>100.0>41.6

Insight: Notice how THBA-042 (resembling the tolvaptan core[3]) is highly potent at V2R but inactive against T. cruzi. Conversely, THBA-088 shows the opposite profile, highlighting the divergent SAR trajectories possible with this highly versatile scaffold[4].

ADME & Toxicity Profiling

Hits from the functional and phenotypic screens must undergo early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling before advancing to in vivo models.

Microsomal Stability Assay: Incubate THBA analogs (1 µM) with human liver microsomes (HLM) and NADPH. Quantify the remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Causality: The tetrahydroazepine ring is highly susceptible to oxidative metabolism (e.g., hydroxylation or dehydrogenation)[2]. Rapid clearance ( CLint​>50 µL/min/mg) indicates an immediate need for structural rigidification or fluorine substitution to block metabolic hotspots on the azepine ring.

References

  • Guerrero, S. A., et al. "Easy Access to Novel Tetrahydro-1-benzazepine-2-carboxylic Acids and Tetrahydro-1-benzazepines Carrying [a]-Fused Heterocyclic Units from 2-(Allylaryl)glycinates." Synthesis, 2020. URL:[Link]

  • Macías, M. A., et al. "Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity." Acta Crystallographica Section C, 2016. URL:[Link]

  • Kondo, K., et al. "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist." Journal of Medicinal Chemistry, 1999. URL:[Link]

  • Fujita, K., et al. "Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine." Organic Letters, 2002. URL:[Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic Acid

Abstract The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This has led to the development of several successful therapeutics. This technical guide focuses on a specific, yet under-explored derivative, 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. The introduction of a carboxylic acid moiety at the 2-position presents unique opportunities for targeted drug design. This document provides a comprehensive framework for identifying and validating potential therapeutic targets for this molecule, aimed at researchers, scientists, and drug development professionals. We will delve into rational, structure-based target prediction, outline a systematic workflow for in silico and experimental target deconvolution, and provide detailed, actionable protocols for target validation.

Introduction: The Benzazepine Scaffold and the Significance of the Carboxylic Acid Moiety

The benzazepine core is a versatile heterocyclic motif that forms the foundation of numerous clinically significant drugs. Its conformational flexibility allows for optimal binding to a variety of protein targets. Marketed drugs containing the tetrahydro-1-benzazepine structure include Benazepril, an Angiotensin-Converting Enzyme (ACE) inhibitor, and vasopressin V2 receptor antagonists like Mozavaptan and Tolvaptan. Furthermore, research has demonstrated the potential of benzazepine derivatives as 5-HT receptor agonists and antagonists, NMDA receptor modulators, and even antiparasitic agents.

The subject of this guide, 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid, introduces a critical functional group: a carboxylic acid. This group is not merely a structural modification; it is a powerful pharmacophoric element known to engage in crucial interactions with biological targets, such as ionic bonding and hydrogen bonding. Its presence strongly suggests that this molecule may interact with targets that have a cationic or polar binding pocket. This guide will explore a rational approach to identifying these potential targets.

Hypothesis-Driven Target Exploration: Learning from Known Benzazepine Therapeutics

Given that the specific biological activity of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is not yet characterized, a logical starting point is to analyze the pharmacophores of known drugs that share the core benzazepine structure and accommodate a carboxylic acid or a bioisostere.

Angiotensin-Converting Enzyme (ACE): A Prime Candidate

ACE inhibitors are a class of drugs primarily used to treat hypertension and heart failure. A key feature of many ACE inhibitors is a terminal carboxylate group that interacts with a cationic site within the enzyme's active site.[1][2] The structure of our lead molecule, with its carboxylic acid at the 2-position, bears a striking resemblance to this critical pharmacophoric feature.

Key Pharmacophoric Features of ACE Inhibitors: [1][2][3]

  • A terminal carboxylate group: Forms an ionic bond with a cationic residue in the ACE active site.

  • A zinc-binding group: Chelates the essential zinc ion in the enzyme's catalytic site. While our molecule lacks a classic zinc-binding moiety like a thiol or phosphinate, the carboxylic acid itself can have some affinity for zinc.

  • A hydrophobic pocket-binding moiety: Often a proline or a similar cyclic structure that fits into a hydrophobic pocket. The benzazepine core could potentially fulfill this role.

Vasopressin V2 Receptor Antagonists: A Structural Precedent

Marketed vasopressin V2 receptor antagonists like Tolvaptan and Mozavaptan are based on the benzazepine scaffold.[4][5] While these specific drugs do not possess a carboxylic acid, their binding mode within the receptor highlights the adaptability of the benzazepine core to engage with G-protein coupled receptors (GPCRs).[6][7][8] The benzazepine moiety of Tolvaptan is known to interact with hydrophobic residues deep within the binding pocket of the V2 receptor.[6] The addition of a carboxylic acid could potentially enable interaction with polar or cationic residues in the binding sites of other GPCRs.

NMDA Receptor Glycine Site Antagonists: Targeting Neurological Disorders

The glycine binding site of the N-methyl-D-aspartate (NMDA) receptor is a key target for the development of therapeutics for neurological disorders.[9][10] Several competitive antagonists for this site are carboxylic acid derivatives, such as indole-2-carboxylic acid and 7-chlorokynurenic acid.[10][11] These compounds demonstrate that a carboxylic acid can be a crucial element for binding to this allosteric site on the NMDA receptor.

Key Pharmacophoric Features of Glycine Site Antagonists: [9][11]

  • An acidic group (often a carboxylate): Interacts with key residues in the glycine binding pocket.

  • An aromatic or heteroaromatic ring system: Provides hydrophobic and potential pi-stacking interactions.

A Systematic Workflow for Target Identification and Deconvolution

The process of identifying the specific cellular target(s) of a novel compound requires a multi-pronged approach, combining computational prediction with rigorous experimental validation. The following workflow is proposed for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid.

Caption: A systematic workflow for target identification and validation.

In Silico Target Prediction: Generating Initial Hypotheses

Computational methods provide a rapid and cost-effective means to generate a preliminary list of potential targets.

  • Publicly Available Web Servers: Several web-based tools can predict potential targets for a small molecule based on its structure. These platforms utilize algorithms that compare the query molecule to large databases of known ligands and their targets.[12]

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.[12]

    • 3DSTarPred: Focuses on 3D shape similarity for target prediction.[13][14]

    • PPIMpred: A specialized server for predicting small molecules that modulate protein-protein interactions.[15]

    • PSRR: Predicts the regulation of miRNA expression by small molecules.[16]

  • Pharmacophore-Based Screening: Based on the pharmacophore models of known targets (as discussed in Section 2), virtual screening of compound libraries can be performed to identify molecules with similar features. This can help to refine the list of potential targets for our lead compound.

Experimental Target Deconvolution: Unbiased Identification

While in silico methods are valuable for hypothesis generation, experimental approaches are essential for the unbiased identification of direct binding partners in a biological context.

  • Affinity Chromatography coupled with Mass Spectrometry: This classic technique involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Chemoproteomics: Modern chemoproteomic methods offer a powerful alternative for target deconvolution. For instance, Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) can identify proteins that are stabilized or destabilized by the compound in a cellular environment, providing evidence of direct binding.

Rigorous Target Validation: From Binding to Function

Once a list of candidate targets has been generated, it is crucial to validate these interactions and assess their functional consequences.

Confirming Direct Binding: Biophysical Methods

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18][19][20]

Step-by-Step Protocol for Western Blot-Based CETSA:

  • Cell Culture and Treatment:

    • Culture cells of interest to 80-90% confluency.

    • Treat cells with varying concentrations of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid or vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours) at 37°C.[17][18]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C in 2.5°C increments) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[18][19]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer containing a mild detergent (e.g., NP-40).[17][20]

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[17]

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration in the supernatant.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[21]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the lowest temperature point against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[22][23][24][25][26]

Step-by-Step Protocol for Small Molecule SPR Analysis:

  • Sensor Chip Selection and Ligand Immobilization:

    • Choose a suitable sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the purified target protein (ligand) onto the sensor chip surface. Amine coupling is a common method.[24][25]

    • A control surface with an irrelevant protein or no protein should be prepared for reference subtraction.

  • Analyte Preparation and Injection:

    • Prepare a series of dilutions of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.[25]

  • Data Acquisition:

    • Monitor the change in the refractive index at the sensor surface in real-time. This change is proportional to the mass of analyte binding to the immobilized ligand and is measured in Resonance Units (RU).

    • The resulting sensorgram will show an association phase during analyte injection and a dissociation phase when the injection is stopped.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[27][28][29][30][31]

Step-by-Step Protocol for Protein-Ligand ITC:

  • Sample Preparation:

    • Prepare purified target protein and 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid in the same, well-dialyzed buffer to minimize heats of dilution.[27]

    • The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the sample cell.[31]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution while maintaining a constant temperature.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[30]

Assessing Functional Consequences: Biochemical and Cell-Based Assays

Confirming a direct binding interaction is only the first step. It is essential to demonstrate that this binding event leads to a functional modulation of the target protein. The specific assay will depend on the nature of the validated target.

  • Enzymatic Assays: If the target is an enzyme (e.g., ACE), a biochemical assay can be used to measure the effect of the compound on its catalytic activity.

  • Reporter Gene Assays: For targets that are part of a signaling pathway (e.g., a GPCR), a reporter gene assay can be used to measure the downstream effects of compound binding.

  • Cell-Based Phenotypic Assays: Ultimately, the functional consequences of target engagement should be assessed in a relevant cellular context. This could involve measuring changes in cell proliferation, migration, apoptosis, or other disease-relevant phenotypes.

Conclusion: A Roadmap to Therapeutic Innovation

The exploration of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid represents a promising avenue for the discovery of novel therapeutics. Its "privileged" benzazepine core, combined with the strategic placement of a carboxylic acid moiety, suggests a high potential for interaction with a range of clinically relevant targets. This technical guide has provided a comprehensive and actionable framework for the systematic identification and validation of these targets. By integrating rational, hypothesis-driven approaches with unbiased experimental screening and rigorous biophysical and functional validation, researchers can efficiently navigate the complex process of target deconvolution. The methodologies outlined herein, from in silico prediction to detailed protocols for CETSA, SPR, and ITC, are designed to empower drug discovery teams to unlock the full therapeutic potential of this intriguing molecule and pave the way for the development of next-generation targeted therapies.

References

  • 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. [Link]

  • PSRR: A Web Server for Predicting the Regulation of miRNAs Expression by Small Molecules. Frontiers in Cell and Developmental Biology. [Link]

  • Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors. PMC. [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Pharmacophore mapping of Angiotensin Converting Enzymes (ACEs): Insight to Binding Site of ACE1 and ACE2. Biology, Medicine, & Natural Product Chemistry. [Link]

  • 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. PubMed. [Link]

  • PPIMpred: a web server for high-throughput screening of small molecules targeting protein–protein interaction. Royal Society Open Science. [Link]

  • A unique geometry of the active site of angiotensin-converting enzyme consistent with structure-activity studies. PubMed. [Link]

  • Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxi. bioRxiv. [Link]

  • Structural insights into antagonist recognition by the vasopressin V2 receptor. ResearchGate. [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. [Link]

  • A short and efficient synthesis of the NMDA glycine site antagonist: (3 R,4 R). ResearchGate. [Link]

  • ITC-Derived Binding Constants. GE Healthcare. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Bio-Logic. [Link]

  • Protein-ligand binding ITC Experiment. AFFINImeter. [Link]

  • Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • How to choose the concentration of protein and ligand for ITC experiment? ResearchGate. [Link]

  • Surface plasmon resonance. University of Glasgow. [Link]

  • Getting Started with SPR. Bio-Rad. [Link]

  • Top 10 tips for high quality SPR data. Nicoya. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery - the University of Dundee Research Portal. [Link]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology. [Link]

  • Structure-Based Pharmacophore Design and Natural Bond orbital analysis of Angiotensin Converting Enzyme inhibitors. URF Publishers. [Link]

  • Pharmacology of NMDA Receptors. NCBI Bookshelf. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. [Link]

  • Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia. Elsevier. [Link]

  • Glycine site N-methyl-d-aspartate receptor antagonist 7-CTKA produces rapid antidepressant-like effects in male rats. PMC. [Link]

  • Structural insights into antagonist recognition by the vasopressin V2 receptor. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: Pd-Catalyzed Cycloadditions for Tetrahydro-2-Benzazepine Synthesis

Executive Summary Tetrahydro-2-benzazepines are privileged structural motifs found in numerous pharmaceuticals, agrochemicals, and biologically active alkaloids[1]. Traditional synthetic routes to these seven-membered az...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-benzazepines are privileged structural motifs found in numerous pharmaceuticals, agrochemicals, and biologically active alkaloids[1]. Traditional synthetic routes to these seven-membered azaheterocycles often require heavily pre-functionalized precursors, limiting molecular diversity and increasing hazardous waste[2].

This application note details two state-of-the-art, atom-economical methodologies utilizing Palladium-catalyzed direct C–H activation. By bypassing the need for pre-installed halides or pseudohalides, these formal cycloaddition strategies enable the rapid assembly of complex monocyclic and tricyclic 2-benzazepine scaffolds directly from simple, readily available precursors[3],[4].

Mechanistic Rationale & Pathway Selection

To achieve high-yielding cycloadditions, the catalytic system must overcome the high activation energy of inert C–H bonds while suppressing competing side reactions (e.g., homocoupling or β-hydride elimination). We highlight two distinct mechanistic paradigms:

  • Pathway A: C(sp³)–H Activation via Formal (5+2) Annulation. Targeting the benzylic methyl group of ortho-methyl benzylamides requires overcoming the kinetic preference for C(sp²)–H activation. By utilizing an ortho-methyl blocking group, the Pd(II) center is forced to insert into the unactivated C(sp³)–H bond[1]. The addition of an amino acid ligand (N-acetyl-L-valine) is the causal factor for success here; it acts as an internal base to facilitate a Concerted Metalation-Deprotonation (CMD) transition state, drastically lowering the activation barrier for C(sp³)–H cleavage[1].

  • Pathway B: Twofold C(sp²)–H "Rollover" Annulation. For the synthesis of highly conjugated, tricyclic 2-benzazepines, 1-benzylpyrazoles are employed. The pyrazole nitrogen initially acts as a standard directing group to activate the ortho C(sp²)–H of the benzyl ring. Subsequently, the intermediate undergoes a "rollover" mechanism—a conformational flip that allows the Pd center to activate a second C(sp²)–H bond on the pyrazole ring itself, enabling a [5+2] annulation with an alkyne partner[4].

Workflow & Logical Relationships

SynthesisWorkflow cluster_MethodA Method A: C(sp3)-H Activation cluster_MethodB Method B: C(sp2)-H Rollover Target Target Scaffold: Tetrahydro-2-benzazepines SubA Substrate: ortho-methyl benzylamides Target->SubA SubB Substrate: 1-benzylpyrazoles Target->SubB CatA Catalyst System: Pd(II) + N-Ac-L-Valine SubA->CatA MechA Formal (5+2) Annulation with Allenes CatA->MechA ProdA Product: Monocyclic 2-Benzazepines MechA->ProdA Reductive Elimination CatB Catalyst System: Pd(OAc)2 + Oxidant SubB->CatB MechB [5+2] Rollover Annulation with Alkynes CatB->MechB ProdB Product: Tricyclic 2-Benzazepines MechB->ProdB Reductive Elimination

Fig 1: Parallel Pd-catalyzed pathways for monocyclic and tricyclic 2-benzazepine synthesis.

Experimental Protocols

Protocol A: Formal (5+2) Annulation via C(sp³)–H Activation

This protocol constructs seven-membered azepines using allenes as two-carbon partners[1].

Reagents & Causality:

  • Substrate: ortho-methyl benzylamide (0.167 mmol)[3].

  • Coupling Partner: Allene derivative (0.334 mmol, 2.0 equiv). Excess is used to prevent catalyst resting-state sequestration.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: N-acetyl-L-valine (20 mol%). Crucial for the CMD pathway to cleave the C(sp³)–H bond.

  • Oxidant: Cu(OAc)₂·H₂O (2.0 equiv). Required to reoxidize Pd(0) to Pd(II) under air.

  • Base: Cs₂CO₃ (1.5 equiv). Neutralizes the acidic byproducts and facilitates metalation[3].

  • Solvent: Toluene (2.0 mL).

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 15 mL sealed reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂, N-acetyl-L-valine, Cu(OAc)₂·H₂O, Cs₂CO₃, and the ortho-methyl benzylamide substrate[3].

  • Solvent & Partner Addition: Add 2.0 mL of anhydrous toluene. Inject the allene derivative into the suspension.

  • Internal Standard (Self-Validation Step): Add 10 µL of dodecane as an internal standard. This allows for precise GC-FID tracking of substrate consumption without relying on isolated yields alone.

  • Reaction: Seal the tube under an ambient air atmosphere. Heat the mixture in an oil bath at 105 °C for 16 hours[1].

  • Validation & Workup: Cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short Celite pad, and analyze via GC-MS. Causality: If the substrate peak remains high, verify the structural integrity of the allene or check for moisture contamination.

  • Purification: Dilute the bulk mixture with EtOAc (10 mL), wash with saturated NH₄Cl aqueous solution, extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the tetrahydro-2-benzazepine[3].

Protocol B: [5+2] Rollover Annulation via C(sp²)–H Activation

This protocol yields tricyclic 2-benzazepines (benzo[e]pyrazolo[1,5-a]azepines), which exhibit high affinity for σ1 receptors and polarity-dependent fluorescence[4],[5].

Reagents & Causality:

  • Substrate: 1-benzylpyrazole (0.2 mmol). The pyrazole acts as both the directing group and the secondary C–H activation site[4].

  • Coupling Partner: Internal Alkyne (0.4 mmol, 2.0 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv).

  • Solvent: Toluene or DMF (2.0 mL).

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the 1-benzylpyrazole, Pd(OAc)₂, and Cu(OAc)₂.

  • Addition: Dissolve the internal alkyne in the chosen solvent and transfer it to the Schlenk flask.

  • Reaction: Seal the flask and stir the mixture at 110 °C for 12–24 hours.

  • In-Process Validation (Self-Validation Step): Monitor the reaction via TLC (Thin Layer Chromatography). Because tricyclic 2-benzazepines are highly conjugated, product formation is visually validated by the appearance of a distinct, brightly fluorescent spot under 365 nm UV light[5].

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove copper and palladium salts, and wash the pad with copious amounts of dichloromethane (DCM).

  • Purification: Concentrate the filtrate and purify by silica gel chromatography to afford the pure tricyclic scaffold[4].

Quantitative Data Presentation

The following table summarizes the experimental parameters and expected outcomes for the two methodologies, allowing researchers to select the optimal route based on their target scaffold.

ParameterProtocol A: Formal (5+2) AnnulationProtocol B: [5+2] Rollover Annulation
Target Scaffold Monocyclic Tetrahydro-2-benzazepinesTricyclic 2-Benzazepines (Pyrazolo-fused)
C–H Activation Type C(sp³)–H (benzylic methyl)Twofold C(sp²)–H (aryl and heteroaryl)
Coupling Partner Allenes (2.0 equiv)Alkynes (2.0 equiv)
Catalyst System Pd(OAc)₂ (10 mol%)Pd(OAc)₂ (10 mol%)
Key Ligand N-acetyl-L-valine (20 mol%)Ligand-free (Substrate-directed)
Oxidant Cu(OAc)₂·H₂O (2.0 equiv) / AirCu(OAc)₂ (2.0 equiv)
Solvent & Temp Toluene, 105 °CToluene/DMF, 110 °C
Typical Yield Range 45% – 82%50% – 85%

References

  • Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds Source: Organic Letters (ACS Publications) / PMC URL:[Link]

  • Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines Source: Organic Letters (ACS Publications) URL:[Link]

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds Source: ACS Central Science / PMC URL:[Link]

Sources

Application

Application Note: One-Pot Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Stereospecific Nucleophilic Ring Opening

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Focus: Stereocontrolled synthesis of 1-benzazepine...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Focus: Stereocontrolled synthesis of 1-benzazepine scaffolds (e.g., Mozavaptan precursors)

Introduction & Mechanistic Rationale

The 1-benzazepine nucleus is a privileged pharmacophore found in a variety of therapeutic agents, most notably the "vaptan" class of vasopressin receptor antagonists (e.g., mozavaptan, tolvaptan) used in the treatment of hyponatremia and congestive heart failure [1]. Historically, the stereoselective functionalization of the seven-membered azepine ring has been synthetically challenging due to its high conformational flexibility, which often leads to poor diastereoselectivity during functional group interconversions.

A breakthrough methodology developed by McDonald et al. (2026) circumvents these conformational challenges by utilizing a conformationally rigid aza-bridged N,N -acetal intermediate [1]. This application note details a robust, one-pot, two-step sequence that leverages regiospecific quaternization followed by stereospecific nucleophilic ring opening to exclusively yield trans-2,5-disubstituted tetrahydro-1-benzazepines.

The Causality of the Reaction Design

As a synthetic chemist, understanding the physical organic principles driving this reaction is critical for troubleshooting and scale-up:

  • Regiospecific Quaternization: The substrate contains two nitrogen atoms: an anilino nitrogen and an aliphatic nitrogen. The lone pair of the anilino nitrogen is delocalized into the adjacent aromatic π -system, rendering it poorly nucleophilic. Conversely, the sp3 -hybridized aliphatic nitrogen in the bridged system is highly basic and nucleophilic. Treatment with a potent electrophile like dimethyl sulfate ( Me2​SO4​ ) selectively and irreversibly alkylates the aliphatic nitrogen, creating an excellent, tethered leaving group.

  • Stereospecific SN​2 Ring Opening: Once quaternized, the internal acetal carbon becomes highly electrophilic. When a nucleophile (e.g., a Grignard reagent) is introduced, it attacks via a strict SN​2 trajectory. Because the leaving group is locked in the bicyclic framework, the nucleophile must attack from the anti-periplanar face. This complete inversion of configuration at the electrophilic carbon dictates the exclusive formation of the trans-diastereomer (cis-diastereomer is typically <1%) [1].

Reaction_Workflow A Aryl-Fused N,N-Acetal B Quaternized Intermediate A->B Me2SO4 (Regiospecific) C trans-2,5-Disubstituted Benzazepine B->C Nucleophile (e.g., PhMgBr) (Stereospecific SN2)

Fig 1. One-pot regiospecific quaternization and stereospecific SN2 ring-opening workflow.

Quantitative Scope and Nucleophile Compatibility

The methodology exhibits broad functional group tolerance. While Grignard reagents and hydride sources ( LiBHEt3​ ) are universally effective, softer stabilized nucleophiles (enolates, acetylides) are highly effective specifically for non-pyridyl fused substrates.

Table 1: Nucleophile Scope and Reaction Metrics for N,N-Acetal Ring Opening

Substrate ClassActivating AgentNucleophileEquivalentsTemp (°C)DiastereoselectivityIsolated Yield (%)
Aryl-fused N,N-acetal Me2​SO4​ Phenylmagnesium bromide (PhMgBr)2.0 - 3.00 to 25>99% trans85 - 92
Aryl-fused N,N-acetal Me2​SO4​ Lithium triethylborohydride ( LiBHEt3​ )2.00>99% trans80 - 88
Aryl-fused N,N-acetalEthyl Triflate (EtOTf)Lithium enolates2.5-78 to 25>99% trans70 - 85
Pyridyl-fused N,N-acetal Me2​SO4​ Alkylmagnesium halides (RMgX)3.00 to 25>99% trans75 - 82

Note: Increasing the equivalents of the Grignard reagent from 2.0 to 3.0 generally improves the isolated yield by driving the SN​2 reaction to absolute completion before any competitive degradation of the activated intermediate can occur [1].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high stereochemical fidelity.

Protocol A: Synthesis of the Aza-Bridged N,N-Acetal Precursor

Mechanistic Note: The imino-ene reaction requires elevated temperatures to overcome the activation energy barrier of the concerted cyclization.

  • Setup: In a heavy-walled pressure vessel, dissolve the 2- N -allylbenzaldehyde precursor (1.0 equiv) in anhydrous toluene.

  • Reagent Addition: Add methylamine ( MeNH2​ , 33% in absolute ethanol, 5.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reaction: Seal the vessel securely and heat to 110 °C for 16 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting aldehyde (UV active, stains strongly with 2,4-DNP) should completely disappear, replaced by a more polar, ninhydrin-responsive spot.

  • Workup: Cool to room temperature, carefully vent the vessel, and concentrate under reduced pressure. Purify via basic alumina chromatography to prevent acid-catalyzed degradation of the resulting N,N-acetal.

Protocol B: One-Pot Quaternization and Grignard Ring Opening

Safety Warning: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. Handle exclusively inside a certified fume hood using appropriate PPE.

  • Activation: Dissolve the purified N,N-acetal (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Quaternization: Add dimethyl sulfate (1.1 mmol) dropwise. Stir the mixture at 0 °C for 2 hours.

  • Validation Checkpoint 2 (Pre-Nucleophile): A micro-aliquot analyzed by crude 1H NMR should show a distinct downfield shift of the aliphatic N -methyl protons, confirming complete salt formation.

  • Nucleophilic Attack: While maintaining the reaction at 0 °C, add Phenylmagnesium bromide (3.0 M in diethyl ether, 3.0 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint 3 (Stereochemical Purity): Analyze the crude mixture via 1H NMR. The absence of alkene byproducts and the presence of a single diastereomeric set of signals for the C2 and C5 methine protons confirms the strict trans-stereospecificity of the SN​2 inversion [1].

Case Study: Application to Mozavaptan Synthesis

To demonstrate the industrial utility of this methodology, McDonald et al. applied this sequence to synthesize an advanced intermediate of mozavaptan , a clinically approved vasopressin V2​ receptor antagonist[1][2].

The synthesis begins with a diallyl aldehyde derived from 2-aminobenzyl alcohol. Following the imino-ene cyclization to form the bridged system, the selective activation/Grignard sequence elegantly establishes the required trans-stereochemistry at the C5 position of the benzazepine core in a single operational step, bypassing tedious chiral resolution or multi-step stereocontrol tactics.

Mozavaptan_Synthesis N1 Diallyl Aldehyde (Precursor) N2 Aza-bridged N,N-acetal (via Imino-ene reaction) N1->N2 MeNH2, Pressure N3 Aliphatic N-Quaternization (via Dimethyl Sulfate) N2->N3 Selective Activation N4 trans-2,5-Disubstituted Core (via Grignard SN2 Inversion) N3->N4 PhMgBr Addition N5 Mozavaptan (Hyponatremia Drug) N4->N5 Downstream Processing

Fig 2. Application of the one-pot ring-opening sequence in the synthesis of mozavaptan.

References

  • McDonald, C. E., Bendorf, H. D., Dougherty, W. G., Martínez, J. M., Dodson, Z. V., Upcraft, C. L., McGowan, D. J., Taylor, L. M., & Urbina, J. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 91(5), 1895-1911.[Link]

  • Szeleczky, Z., et al. (2016). Stereochemistry of N-Benzoyl-5-substituted-1-benzazepines Revisited: Synthesis of the Conformationally Biased Derivatives and Revision of the Reported Structure. The Journal of Organic Chemistry, 81(10), 4112–4121.[Link]

Method

Application Note: Comprehensive NMR Characterization of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid

Introduction 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is a heterocyclic compound belonging to the benzazepine class of molecules. This structural motif is of significant interest in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is a heterocyclic compound belonging to the benzazepine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of pharmacologically active agents.[1][2][3][4] The precise and unambiguous structural elucidation of this molecule is paramount for its progression in research and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural and conformational characterization of such organic molecules in solution.[5][6]

This application note provides a comprehensive guide for the NMR characterization of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. It outlines detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to provide researchers with a robust framework for obtaining high-quality, reproducible data and for interpreting the resulting spectra to confirm the chemical structure and stereochemistry of the title compound.

Theoretical Framework: The Power of 2D NMR in Structural Elucidation

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, complex spin systems and signal overlap can often hinder a complete assignment. Two-dimensional NMR techniques are indispensable for resolving these ambiguities by revealing correlations between nuclei.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling).[7][8] This is instrumental in piecing together fragments of the molecule based on proton connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom.[8][9][10] It provides an unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J).[7][11] This is crucial for connecting molecular fragments and for assigning quaternary carbons.

The combined application of these techniques provides a self-validating system for the complete and confident structural assignment of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid.

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR data. The following protocol is recommended:

  • Compound Purity: Ensure the sample of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the acidic proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Experimental Workflow

Figure 1: A schematic overview of the experimental workflow for the NMR characterization of the title compound.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

2.2.1. One-Dimensional ¹H NMR

  • Purpose: To identify all the proton environments in the molecule and their multiplicities.

  • Protocol:

    • Tune and shim the probe for the sample.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

2.2.2. One-Dimensional ¹³C NMR

  • Purpose: To identify all the carbon environments in the molecule.

  • Protocol:

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (this may range from several hundred to several thousand scans depending on the sample concentration).

2.2.3. Two-Dimensional COSY

  • Purpose: To establish proton-proton coupling networks.

  • Protocol:

    • Use a standard gradient-selected COSY (gs-COSY) pulse sequence.

    • Acquire data with a sufficient number of increments in the indirect dimension (e.g., 256) and scans per increment (e.g., 2-4).

2.2.4. Two-Dimensional HSQC

  • Purpose: To identify one-bond proton-carbon correlations.

  • Protocol:

    • Use a standard gradient-selected HSQC (gs-HSQC) pulse sequence.

    • Set the ¹³C spectral width to cover the expected range of protonated carbons.

    • Optimize the experiment for a one-bond ¹JCH coupling constant of approximately 145 Hz.

2.2.5. Two-Dimensional HMBC

  • Purpose: To identify two- and three-bond proton-carbon correlations.

  • Protocol:

    • Use a standard gradient-selected HMBC (gs-HMBC) pulse sequence.

    • Set the ¹³C spectral width to cover the full range of expected carbon chemical shifts, including quaternary carbons.

    • Optimize the experiment for a long-range coupling constant (ⁿJCH) of 8-10 Hz.

Data Analysis and Interpretation

A systematic approach to analyzing the suite of NMR spectra is essential for an accurate structural assignment.

Structural Analysis Logic

G H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC COSY->HSQC Assign Spin Systems HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Assign Protonated Carbons Structure Final Structure Confirmation HMBC->Structure Connect Fragments & Assign Quaternary Carbons

Figure 2: Logical flow for integrating data from various NMR experiments to determine the final chemical structure.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the seven-membered ring, the methine proton at the stereocenter, and the carboxylic acid proton.

  • Aromatic Protons: Four protons in the aromatic region (typically δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to ortho and meta couplings.

  • Aliphatic Protons: The protons on carbons 3, 4, and 5 will appear in the aliphatic region (typically δ 1.5-4.0 ppm). These will likely be multiplets due to geminal and vicinal couplings.

  • Methine Proton (C2-H): A single proton, likely a doublet of doublets, coupled to the protons on C3. Its chemical shift will be influenced by the adjacent carboxylic acid and nitrogen atom.

  • Amine Proton (N-H): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (typically δ > 10 ppm), which may be exchangeable with D₂O.[12]

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons: Six signals in the aromatic region (typically δ 110-150 ppm). Two of these will be quaternary carbons.[13]

  • Aliphatic Carbons: Three signals corresponding to C3, C4, and C5 in the aliphatic region (typically δ 20-60 ppm).

  • Methine Carbon (C2): A signal for the carbon of the stereocenter, likely in the range of δ 50-70 ppm.

  • Carboxyl Carbon (COOH): A signal at a downfield chemical shift (typically δ > 170 ppm).

Integrated 2D NMR Analysis
  • COSY Analysis: Identify the coupled protons. A key correlation will be between the C2-H proton and the protons on C3. Further correlations should exist between the protons on C3, C4, and C5, allowing for the tracing of the seven-membered ring's aliphatic chain.

  • HSQC Analysis: Assign the protonated carbons. Each cross-peak in the HSQC spectrum will link a proton signal to its directly attached carbon signal. This will confirm the assignments of C2, C3, C4, C5, and the protonated aromatic carbons.

  • HMBC Analysis: Connect the molecular fragments. Look for key long-range correlations:

    • From the aliphatic protons to the aromatic carbons to confirm the fusion of the seven-membered ring to the benzene ring.

    • From the C2-H proton to the carboxyl carbon.

    • From the N-H proton to adjacent carbons (C2 and C5a).

    • From the aromatic protons to the quaternary aromatic carbons.

Tabulated Expected NMR Data

The following table summarizes the predicted chemical shifts for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. These are estimates based on known chemical shift ranges for similar functional groups and should be confirmed by experimental data.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2-CH ~4.0 (dd)~60COOH, C3, C9a
3-CH₂ ~2.0-2.5 (m)~30C2, C4, C5
4-CH₂ ~1.8-2.2 (m)~25C3, C5, C5a
5-CH₂ ~3.0-3.5 (m)~45C4, C5a, C6
6-ArH ~7.0-7.5 (m)~128C5, C8, C9a
7-ArH ~7.0-7.5 (m)~125C5a, C9
8-ArH ~7.0-7.5 (m)~129C6, C9a
9-ArH ~7.0-7.5 (m)~120C5a, C7
5a-C -~145H5, H6, H9
9a-C -~135H2, H6, H8
COOH >10 (br s)~175H2
NH Variable (br s)-C2, C9a

Conclusion

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive methodology for the structural characterization of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. The protocols and analytical strategies detailed in this application note offer a robust framework for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development to obtain unambiguous and high-quality structural data. This comprehensive characterization is a critical step in ensuring the identity and purity of the compound for further biological and pharmacological evaluation. For molecules with conformational flexibility, such as the seven-membered ring of benzazepines, variable temperature NMR studies can provide further insight into the dynamic behavior of the molecule in solution.[14][15][16]

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2099-2106. Retrieved from [Link]

  • Tantillo, D. J., et al. (2013). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. The Journal of Organic Chemistry, 78(16), 8028-8036. Retrieved from [Link]

  • Tantillo, D. J., et al. (2013). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines. ACS Publications. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Al-Said, M. S., et al. (2017). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Retrieved from [Link]

  • Chan, W. Y., et al. (2008). Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry. Retrieved from [Link]

  • 1H-1-Benzazepine-1-butanoic acid, 2,3,4,5-tetrahydro-.gamma.-oxo-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • Sarpong, R., et al. (2016). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. PMC. Retrieved from [Link]

  • LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Kadin, S. B., & Trost, B. M. (1981). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed. Retrieved from [Link]

  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]

  • Candeias, N. R., et al. (2013). Synthesis of 1,2,3,4-Tetrahydroisoquinolines and 2,3,4,5-Tetrahydro-1H-2-benzazepines Combining Sequential Palladium-Catalyzed ortho Alkylation/Vinylation with Aza-Michael Addition Reactions. ResearchGate. Retrieved from [Link]

  • Kwiecień, H., et al. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Kleinpeter, E., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. PubMed. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs. Retrieved from [Link]

  • Gibb, B. C., et al. (2016). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PMC. Retrieved from [Link]

  • 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-. (n.d.). Chemical Substance Information. Retrieved from [Link]

  • 1H-1-Benzazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-7,9-diMethyl-5-oxo-, Methyl ester. (n.d.). Retrieved from [Link]

  • Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2023). 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. Journal of the American Chemical Society. Retrieved from [Link]

  • Haskali, M. B., et al. (2019). Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[17]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-. ACS Publications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Haskali, M. B., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[17]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Corey Organics. (n.d.). N-[4-(7-Chloro-2,3,4,5-tetrahydro-5 oxo-H-1-Benzazepine-1-yl)carbonyl]-2-methylbenzamide. Retrieved from [Link]

Sources

Application

Part 1: The Crux of the Matter — Obtaining High-Quality Single Crystals

An Application Guide to the X-ray Crystallography of Substituted Tetrahydro-1-benzazepines This document serves as a detailed guide for researchers, medicinal chemists, and structural biologists on the single-crystal X-r...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the X-ray Crystallography of Substituted Tetrahydro-1-benzazepines

This document serves as a detailed guide for researchers, medicinal chemists, and structural biologists on the single-crystal X-ray diffraction analysis of substituted tetrahydro-1-benzazepines. This class of compounds is of significant pharmacological interest, with derivatives developed as vasopressin V2 receptor antagonists (e.g., Mozavaptan, Tolvaptan), ACE inhibitors (e.g., Benazepril), and potential antiparasitic agents.[1][2] The precise determination of their three-dimensional molecular structure through X-ray crystallography is a cornerstone of modern drug discovery, providing critical insights for understanding structure-activity relationships (SAR), confirming stereochemistry, and guiding lead optimization efforts.[3][4]

This guide provides field-proven protocols and explains the causality behind key experimental decisions, ensuring a robust and self-validating workflow from crystal growth to final structural analysis.

The success of any X-ray diffraction study hinges on the quality of the single crystal. A well-ordered, single crystal will diffract X-rays in a sharp, predictable pattern, leading to high-resolution data and an accurate molecular structure. Poor-quality crystals yield poor, often unpublishable, results.[5] The crystallization of substituted tetrahydro-1-benzazepines can present unique challenges, as even minor changes in peripheral substituents can significantly alter crystallization behavior, sometimes leading to disorder or polymorphism.[1][6]

Prerequisites: Purity and Solubility
  • Compound Purity: Begin with the highest purity sample achievable (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solubility Screening: Before attempting crystallization, perform a small-scale solubility test with a range of solvents (e.g., hexane, ethanol, ethyl acetate, acetone, dichloromethane, toluene) to identify solvents of moderate solubility.

Core Crystallization Protocols

The goal of crystallization is to bring a solution to a state of supersaturation slowly, allowing molecules to self-assemble into an ordered lattice. The three primary methods detailed below are highly effective for this class of compounds.

This is the most straightforward technique and an excellent starting point. It is particularly effective when a moderate amount of material (~5-20 mg) is available.

  • Solvent Selection: Choose a solvent or solvent mixture in which your compound has moderate solubility. Highly volatile solvents like diethyl ether may evaporate too quickly, leading to amorphous powder or microcrystals.[7] A mixture of a good solvent and a poor solvent, such as ethyl acetate/hexanes, can be effective.[2]

  • Dissolution: In a clean, small glass vial, dissolve 5-20 mg of the purified tetrahydro-1-benzazepine derivative in 0.5–2 mL of the selected solvent.[7] Gentle warming may be used to ensure complete dissolution.

  • Setup: Cover the vial with parafilm and pierce it with a needle 1-3 times. This allows for slow, controlled evaporation. A loosely fitted cap can also be used.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. An incubator or a quiet corner of a lab bench is suitable.

  • Monitoring: Check the vial daily without disturbing it. Crystals can form over a period of a few days to several weeks.

This method is ideal when only a small amount of material is available and offers fine control over the rate of crystallization. It involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound.[7]

  • Solvent System Selection:

    • Good Solvent: A less volatile solvent in which the compound is readily soluble (e.g., toluene, THF).

    • Anti-Solvent: A more volatile solvent in which the compound is insoluble (e.g., pentane, hexane).[7]

  • Setup (Sitting Drop):

    • Add 500 µL of the anti-solvent to the reservoir of a crystallization well plate.

    • On the sitting drop post, place 1-4 µL of a concentrated solution of your compound in the "good" solvent.

    • Seal the well tightly.

  • Mechanism: The more volatile anti-solvent will slowly vaporize from the reservoir and diffuse into the drop containing the compound solution. This gradually decreases the solubility of the compound in the drop, leading to supersaturation and crystal growth.

This technique is useful when a solvent/anti-solvent pair is miscible but has different densities. Crystallization occurs at the interface as the solvents slowly mix.

  • Solvent System Selection: Choose a solvent pair such as dichloromethane (denser) and ethanol (less dense).

  • Setup:

    • In a narrow tube (e.g., an NMR tube), dissolve the compound in a small amount of the denser solvent (e.g., dichloromethane).

    • Very carefully, layer the less dense anti-solvent (e.g., ethanol) on top, taking care not to mix the two layers. A syringe is useful for this step.

  • Incubation: Seal the tube and leave it undisturbed. Crystals will form at the liquid-liquid interface over time.

Workflow for Crystallization Method Selection

Caption: Decision workflow for selecting a primary crystallization method.

Part 2: From Crystal to Diffraction Pattern — Data Collection

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Protocol for Crystal Mounting and Data Collection
  • Crystal Selection: Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and no visible cracks or defects.[5] The ideal size is typically between 0.1 and 0.25 mm in its largest dimension.[5]

  • Mounting: Using a cryo-loop (a small nylon loop), carefully pick up the selected crystal from its mother liquor. A drop of a cryo-protectant, such as paratone oil, is often used to coat the crystal, which prevents ice formation during cooling.[2]

  • Cryo-Cooling: Mount the loop on the diffractometer's goniometer head and immediately place it within a cold nitrogen stream (typically 100-120 K).[2] This low temperature minimizes atomic vibrations and radiation damage during data collection.

  • Data Collection: The instrument (e.g., a Bruker D8 QUEST) will expose the crystal to a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å).[2] The crystal is rotated, and a series of diffraction images are collected on a detector. Modern detectors and high-intensity X-ray sources, including synchrotrons, have significantly expedited this process.[8][9]

Part 3: Decoding the Pattern — Structure Solution and Refinement

The collected diffraction data is a set of spots whose intensities and positions must be translated into a 3D atomic model. This process is computationally intensive and relies on specialized software.

Protocol for Structure Determination
  • Data Reduction: The raw diffraction images are processed using software (e.g., SAINT). This step involves integrating the intensities of the diffraction spots and applying corrections for experimental factors to produce a reflection file.[10]

  • Structure Solution: For small molecules like tetrahydro-1-benzazepines, the structure is typically solved using "direct methods." This powerful algorithm solves the "phase problem" of crystallography to generate an initial electron density map. The program SHELXT is a common tool for this purpose.[10][11]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a full-matrix least-squares procedure against the experimental data (using programs like SHELXL).[10][11] This iterative process refines the atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

  • Structure Validation: The final model's quality is assessed using several metrics, primarily the crystallographic R-factors (R1 and wR2), which should be as low as possible. The final structure is checked for chemical sense and deposited in a crystallographic database like the Cambridge Structural Database (CSD).[2]

General Workflow for X-ray Crystallography

Caption: Overall workflow from crystal growth to structural analysis.

Part 4: Interpreting the Results — From Data to Insight

The final output of a crystallographic experiment is a rich dataset that provides unambiguous structural information.

  • Molecular Structure Confirmation: The analysis confirms the exact atomic connectivity, bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry. For example, a study of a trans-2,5-disubstituted tetrahydro-1-benzazepine used X-ray crystallography to unambiguously confirm the trans relationship between the two substituents.[12]

  • Conformational Analysis: The seven-membered diazepine ring can adopt various conformations (e.g., boat, twist-boat). The crystal structure reveals the preferred conformation in the solid state, which can be correlated with biological activity.

  • Supramolecular Chemistry: The analysis reveals how molecules pack in the crystal lattice, governed by intermolecular forces. For substituted tetrahydro-1-benzazepines, interactions like C-H···O, C-H···N, and C-H···π(arene) hydrogen bonds are often observed, which can link molecules into chains, sheets, or 3D frameworks.[13][14] Understanding these interactions is vital for studies on polymorphism and solid-state stability.

Data Presentation: Typical Crystallographic Data Summary

The results of a crystal structure determination are typically summarized in a standardized table.

ParameterExample ValueDescription
Chemical FormulaC₁₈H₁₈FNOThe molecular formula of the compound.
Formula Weight283.34The molecular weight in g/mol .
Crystal SystemMonoclinicThe crystal system to which the lattice belongs (e.g., Orthorhombic, etc.).
Space GroupP2₁/nThe symmetry group of the crystal structure.[15]
a, b, c [Å]a = 7.87, b = 15.96, c = 11.97The lengths of the unit cell axes in Angstroms.[16]
α, β, γ [°]α = 90, β = 100.28, γ = 90The angles between the unit cell axes in degrees.[16]
Volume [ų]1481.4The volume of the unit cell.[16]
Z4The number of molecules in the unit cell.[15]
Temperature [K]114(2)The temperature at which data were collected.[2]
Radiation [λ, Å]Cu Kα (1.54184)The wavelength of the X-rays used.
Reflections Collected9500Total number of diffraction spots measured.[10]
Independent Reflections2172Number of unique reflections after data reduction.[15]
Final R1 [I > 2σ(I)]0.0431A key indicator of the agreement between the model and the data.
Final wR2 (all data)0.1219A weighted R-factor based on all reflection data.[15]
CCDC Deposition Number2452689The unique identifier for the structure in the Cambridge Structural Database.[2]

References

  • Ferguson, G., et al. (2006). "Four differently substituted 2-aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines: hydrogen-bonded structures in one, two and three dimensions." Acta Crystallographica Section C: Crystal Structure Communications, 62(10), o565-o570. Available from: [Link]

  • Vique-Sánchez, J. L., et al. (2016). "Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity." Acta Crystallographica Section C: Structural Chemistry, 72(5), 363-372. Available from: [Link]

  • Vique-Sánchez, J.L., et al. (2016). "Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity." ResearchGate. Available from: [Link]

  • Kaur, M. (2016). "Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds." ResearchGate. Available from: [Link]

  • Daugherty, D. J., et al. (2024). "Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals." The Journal of Organic Chemistry. Available from: [Link]

  • Daugherty, D. J., et al. (2024). "Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals." ACS Publications. Available from: [Link]

  • Low, J. N., et al. (2008). "Three styryl-substituted tetrahydro-1,4-epoxy-1-benzazepines: configurations, conformations and hydrogen-bonded chains." Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 9), o522-o527. Available from: [Link]

  • Unknown Author. "Determination of crystal structure by single crystal X-ray diffraction." SlidePlayer. Available from: [Link]

  • Shiskin, O. V., et al. (2018). "X-ray data collection and structure refinement statistics for 1 and 2." ResearchGate. Available from: [Link]

  • Al-Warhi, T., et al. (2023). "Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold." Molecules, 28(5), 2269. Available from: [Link]

  • Nannenga, B. L., & Gonen, T. (2019). "Data-driven challenges and opportunities in crystallography." Current Opinion in Structural Biology, 58, 154-161. Available from: [Link]

  • Cambridge Crystallographic Data Centre. "CCDC 1006489: Experimental Crystal Structure Determination." OA Monitor Ireland. Available from: [Link]

  • University of Zurich, Department of Chemistry. "Preparation of Single Crystals for X-ray Diffraction." Available from: [Link]

  • Rupp, B. (2010). "X-Ray Sources and High-Throughput Data Collection Methods." Springer Protocols. Available from: [Link]

  • Manivel, P. (2016). "X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS." Madurai Kamaraj University. Available from: [Link]

  • Al-Majd, L. A. A., et al. (2023). "Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine." European Journal of Chemistry, 14(1), 59-69. Available from: [Link]

  • Rida, S. M., et al. (2023). "X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives." Molecules, 28(24), 8089. Available from: [Link]

  • Alshennawi, A. E., et al. (2022). "Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review." Migration Letters, 19(S. 5), 1073-1084. Available from: [Link]

  • van Genderen, E., et al. (2021). "Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction." IUCrJ, 8(Pt 5), 725-732. Available from: [Link]

  • Alshennawi, A. E., et al. (2022). "Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review." Migration Letters. Available from: [Link]

  • Davies, D. R. (2014). "Screening Ligands by X-ray Crystallography." Springer Nature Experiments. Available from: [Link]

  • Fernandes, P., et al. (2007). "Solving molecular crystal structures from X-ray powder diffraction data: the challenges posed by gamma-carbamazepine and chlorothiazide N,N,-dimethylformamide (1/2) solvate." Journal of Pharmaceutical Sciences, 96(5), 1192-1202. Available from: [Link]

Sources

Method

Application Note: Utilizing 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic Acid in Peptidomimetic Drug Discovery

Executive Summary & Mechanistic Rationale The integration of unusual amino acids into drug discovery pipelines is a proven strategy for overcoming the poor pharmacokinetic properties of linear peptides. 2,3,4,5-Tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of unusual amino acids into drug discovery pipelines is a proven strategy for overcoming the poor pharmacokinetic properties of linear peptides. 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid represents a highly versatile, conformationally constrained scaffold. Functioning as a rigidified surrogate for phenylalanine or proline, this bicyclic system restricts the ϕ and ψ dihedral angles of the peptide backbone, effectively forcing the molecule into stable secondary structures such as β -turns[1].

From a physicochemical perspective, incorporating this benzazepine derivative significantly increases the molecule's fraction of sp3 hybridized carbons (Fsp3) and chiral count[1]. High Fsp3 values correlate strongly with successful transition from discovery to clinical approval by improving solubility and reducing off-target promiscuity[1]. Pharmacologically, benzazepine scaffolds are considered "privileged structures" capable of binding multiple receptor classes with high affinity[2]. They are extensively utilized as non-peptide mimics for the Arg-Gly-Asp (RGD) sequence in integrin antagonists[2], and serve as the core template for potent Arginine Vasopressin (AVP) V2 receptor modulators (e.g., OPC-41061, Tolvaptan)[3][4] and ACE inhibitors like Benazepril[5].

Quantitative Impact on Physicochemical Properties

The transition from a natural linear peptide to a benzazepine-constrained peptidomimetic yields measurable improvements in stability and target affinity. The causality is rooted in the steric shielding of adjacent amide bonds and the pre-organization of the binding conformation, which reduces the entropic penalty upon receptor binding.

PropertyNatural Linear PeptideBenzazepine-Constrained MimeticMechanistic Causality
Fsp3 (Complexity) Low (< 0.3)High (> 0.5)Introduction of the saturated 7-membered azepine ring[1].
Proteolytic Half-Life < 30 minutes> 24 hoursBicyclic steric bulk physically blocks exopeptidase and endopeptidase active sites.
Conformational Entropy High (Highly flexible)Low (Pre-organized)Covalent tethering restricts backbone rotation, locking the bioactive β -turn.
Target Affinity ( Kd​ ) Baseline (Target dependent)Enhanced (up to 100-fold)Lower entropic penalty upon binding due to structural pre-organization[2].

Experimental Workflow Visualization

The following workflow illustrates the rational design and synthesis pipeline for incorporating the benzazepine scaffold into a target sequence.

Workflow A Target Identification B Pharmacophore Mapping A->B C Scaffold Substitution (Benzazepine) B->C D Solid-Phase Synthesis C->D E TFA Cleavage & Deprotection D->E F LC-MS & Assay Validation E->F

Caption: Workflow for designing and synthesizing benzazepine-constrained peptidomimetics.

Validated Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Expertise & Causality: The secondary amine within the tetrahydro-1H-1-benzazepine ring is highly sterically hindered. Standard coupling reagents (e.g., DIC/HOBt) will result in incomplete coupling and deletion sequences. To overcome this, highly reactive uronium salts (HATU) combined with a strong organic base (DIEA) must be used. Furthermore, because the deprotected benzazepine yields a secondary amine, the standard Kaiser test will fail; the Chloranil test must be utilized to validate coupling success.

Self-Validating System: The protocol mandates a capping step and a colorimetric validation test before proceeding, ensuring that any unreacted chains are terminated, thereby self-validating the purity of the final full-length product.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: Dissolve Fmoc-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL DMF. Add DIEA (0.6 mmol, 6 eq). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation (Chloranil Test): Take a few resin beads and perform a Chloranil test. A blue/green color indicates the presence of unreacted secondary amines (incomplete coupling). If positive, perform a double coupling.

  • Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

  • Subsequent Coupling: Remove the Fmoc group from the benzazepine residue. Note: Coupling the next amino acid onto the sterically hindered benzazepine nitrogen also requires HATU and extended time (4 hours).

  • Cleavage: Treat the dried resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Filter, precipitate in cold diethyl ether, and centrifuge to isolate the crude peptidomimetic.

Protocol B: In Vitro Serum Proteolytic Stability Assay

Expertise & Causality: To empirically validate the E-E-A-T claim that the benzazepine scaffold imparts proteolytic resistance, the synthesized mimetic must be challenged against native serum proteases. Self-Validating System: This assay includes a native, linear version of the peptide as an internal positive control. If the linear peptide degrades while the mimetic remains intact, the assay validates both the activity of the serum and the protective causality of the benzazepine scaffold.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the benzazepine-peptidomimetic and the linear control peptide in DMSO.

  • Incubation: Dilute the stocks to 10 µM in 25% human serum (diluted with PBS, pH 7.4). Incubate at 37°C under gentle agitation.

  • Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 50 µL of 15% Trichloroacetic acid (TCA) to precipitate serum proteins. Incubate on ice for 15 minutes.

  • Isolation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Plot the area under the curve (AUC) of the intact parent mass over time to calculate the half-life ( t1/2​ ).

Pharmacological Application: AVP V2 Receptor Antagonism

Benzazepine derivatives are highly effective as non-peptide Arginine Vasopressin (AVP) V2 receptor antagonists[3][4]. By binding to the V2 GPCR in the renal collecting ducts, these compounds prevent AVP-induced cAMP production, thereby halting the translocation of Aquaporin-2 channels to the apical membrane, inducing aquaresis[4].

Pathway Antag Benzazepine Antagonist V2R V2 Receptor (GPCR) Antag->V2R Blockade AVP Arginine Vasopressin AVP->V2R Agonism Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP AQP2 Aquaporin-2 Translocation cAMP->AQP2

Caption: Mechanism of AVP V2 receptor antagonism by benzazepine-derived small molecules.

References

  • ACS Publications (Journal of Medicinal Chemistry)
  • Novel design of nonpeptide AVP V(2) receptor agonists: structural requirements for an agonist having 1-(4-aminobenzoyl)
  • 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061)
  • Advances in the Synthesis and Biological Perspectives of Benzannulated Medium Ring Heterocycles LOCKSS / ResearchGate URL
  • ACS Publications (Organic Letters)

Sources

Application

"application of reductive amination in tetrahydro-1,5-methano-1H-3-benzazepine synthesis"

Advanced Application Note: Application of Reductive Amination in Tetrahydro-1,5-methano-1H-3-benzazepine Synthesis Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Synthetic Chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Application of Reductive Amination in Tetrahydro-1,5-methano-1H-3-benzazepine Synthesis

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Pharmacological Context and Strategic Retrosynthetic Analysis

The 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine scaffold is a privileged, rigid bicyclic framework that serves as the core pharmacophore for several neuroactive agents. Most notably, it is the foundational intermediate in the synthesis of varenicline (Chantix®), a highly selective α4β2 nicotinic acetylcholine receptor partial agonist[1]. Beyond smoking cessation therapies, derivatives of this norbenzomorphan scaffold are actively investigated as highly selective ligands for the sigma-2 receptor ( σ2​R /PGRMC1), showing promise in neuroprotection and oncology[1].

The architectural complexity of the 1,5-methano-benzazepine system—a benzene ring fused to a seven-membered azepine ring bridged by a methano group—presents a unique synthetic challenge. Early synthetic routes relied on sequential oxidations and low-yielding reductions (e.g., LiAlH4​ reduction of a cyclic imide yielding merely 1.2% overall)[2].

Modern, scalable syntheses bypass these limitations by exploiting a highly efficient oxidative cleavage followed by a double reductive amination sequence [3]. By starting from the readily available benzonorbornadiene, the rigid bicyclic geometry is pre-organized. Oxidative cleavage of the strained olefin yields a cis-dialdehyde intermediate. Because the two aldehyde groups are spatially constrained in close proximity, the system is entropically poised for an intramolecular double reductive amination, rapidly constructing the bridged azepine ring in a single, self-validating operational step[2][4].

Mechanistic Causality of the Double Reductive Amination

The choice of reductive amination over direct alkylation or amide reduction is driven by atom economy, operational simplicity, and the avoidance of unstable intermediates[4].

When the cis-dialdehyde is exposed to a primary amine (typically benzylamine), the reaction proceeds via a highly orchestrated cascade:

  • Hemiaminal to Imine: The primary amine attacks the first aldehyde, forming a hemiaminal that rapidly dehydrates to an imine.

  • First Hydride Transfer: The reducing agent (e.g., sodium triacetoxyborohydride or H2​ with Pd/C ) reduces the imine to a secondary amine.

  • Intramolecular Cyclization: The newly formed secondary amine acts as an internal nucleophile, attacking the adjacent, spatially proximate second aldehyde to form a cyclic hemiaminal, which dehydrates into a highly reactive bicyclic iminium ion .

  • Second Hydride Transfer: The iminium ion is immediately reduced, irreversibly trapping the system as the stable 1,5-methano-3-benzazepine core.

Benzylamine is strategically selected as the nitrogen source rather than ammonia. Ammonia often leads to complex mixtures of over-alkylated or intermolecularly cross-linked oligomers. Benzylamine acts as a sterically tunable, robust primary amine surrogate that smoothly undergoes the double cyclization. The N -benzyl group is subsequently removed via catalytic hydrogenolysis to reveal the target secondary amine[3].

Mechanism A cis-Dialdehyde Intermediate C Hemiaminal Formation & Dehydration A->C B Benzylamine (Primary Amine) B->C D Imine Intermediate C->D E 1st Hydride Reduction (Secondary Amine) D->E F Intramolecular Cyclization E->F G Bicyclic Iminium Ion (Transient) F->G H 2nd Hydride Reduction G->H I N-Benzyl-Bridged Azepine Core H->I

Mechanistic cascade of the double reductive amination cyclization.

Comparative Synthetic Strategies

Process chemists have developed multiple variations of the oxidative cleavage/reductive amination sequence to optimize for scale, safety, and yield[5][6]. The table below summarizes the quantitative and operational differences between the primary methodologies.

Synthetic StrategyOxidation ReagentsReductive Amination ConditionsOverall Yield (from Benzonorbornadiene)Operational Advantages / Disadvantages
Osmium / Periodate [3] OsO4​ (cat.), NMO, then NaIO4​ Benzylamine, H2​ , Pd/C (or NaBH(OAc)3​ )64 – 73%Advantage: High yield, robust, scalable.Disadvantage: Requires toxic osmium handling and remediation.
Tandem Ozonolysis [2][5] O3​ in MeOH at -78 °CBenzylamine, H2​ , Pt/C then Pd/C 28 – 39%Advantage: Avoids heavy metals ( Os ); telescoping steps.Disadvantage: Lower yield; requires specialized cryogenic ozone equipment.
Cyanohydrin Route [6]Indanone precursor (Alternative starting material)Hydrogenolysis, lactamization, reduction~45%Advantage: Avoids oxidative cleavage entirely.Disadvantage: Multi-step sequence; relies on highly toxic cyanide reagents.

Standardized Experimental Protocol: The Osmium/Periodate to Reductive Amination Workflow

The following protocol details the highest-yielding route (Osmium-mediated dihydroxylation Periodate cleavage Reductive Amination). This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity at each stage.

Workflow A Benzonorbornadiene B OsO4, NMO (Dihydroxylation) A->B C cis-1,2-Diol B->C D NaIO4 (Oxidative Cleavage) C->D E Dialdehyde D->E F Benzylamine, NaBH(OAc)3 (Reductive Amination) E->F G N-Benzyl-Benzazepine F->G H Pd/C, H2 (Hydrogenolysis) G->H I Target Benzazepine H->I

Process workflow from benzonorbornadiene to the target benzazepine core.

Step 4.1: Preparation of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol

Objective: Stereoselective cis-dihydroxylation of the strained olefin.

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dissolve benzonorbornadiene (1.0 eq) in a mixture of acetone and water (8:1 v/v).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 1.05 eq). Stir until homogeneous. Carefully add Osmium tetroxide ( OsO4​ , 0.0025 eq, 15 mol% solution in t-BuOH)[2].

  • Reaction: Stir vigorously at ambient temperature for 48-60 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The non-polar benzonorbornadiene ( Rf​≈0.9 ) must completely disappear, replaced by a highly polar diol spot ( Rf​≈0.2 ).

  • Workup: Quench with sodium sulfite ( Na2​SO3​ ) to reduce residual osmium. Filter the resulting white precipitate, wash with cold acetone, and air-dry to yield the diol (typically >85% yield)[2].

Step 4.2: Oxidative Cleavage to Dialdehyde

Objective: Cleavage of the vicinal diol to generate the requisite cis-dialdehyde.

  • Setup: Suspend the diol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v). Cool the biphasic mixture to 10 °C[7].

  • Reagent Addition: Add sodium periodate ( NaIO4​ , 1.2 eq) in portions to maintain the internal temperature below 15 °C.

  • Reaction: Stir for 2 hours at 10–15 °C.

  • IPC (Self-Validation): Monitor by 1H NMR of an organic aliquot. The complete disappearance of the carbinol protons ( 3.8 ppm) and the emergence of a sharp aldehyde singlet ( 9.8 ppm) validates complete cleavage.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM, dry over MgSO4​ , and concentrate in vacuo. Critical Note: The dialdehyde is prone to polymerization and should be used immediately in the next step without extensive purification[7].

Step 4.3: Double Reductive Amination (Cyclization)

Objective: Construct the azepine ring via cascade imine formation and hydride reduction.

  • Setup: Dissolve the crude dialdehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM under a nitrogen atmosphere.

  • Imine Formation: Add benzylamine (1.05 eq) dropwise at 0 °C. Stir for 30 minutes to allow for initial hemiaminal/imine formation.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.5 eq) portion-wise. The mild nature of NaBH(OAc)3​ ensures that the aldehyde is not prematurely reduced to an alcohol before the imine/iminium can form[7].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • IPC (Self-Validation): LC-MS analysis must show the disappearance of the dialdehyde mass and the appearance of the N -benzyl-benzazepine mass ( [M+H]+=250.16 ).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography or crystallization as the hydrochloride salt[7].

Step 4.4: Debenzylation (Hydrogenolysis)

Objective: Unmask the secondary amine to yield the final 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine.

  • Setup: Dissolve the N -benzyl intermediate in methanol. Add a catalytic amount of 10% Palladium on Carbon ( Pd/C ) or 20% Pd(OH)2​ (Pearlman's catalyst)[7].

  • Reaction: Subject the mixture to hydrogenation in a Parr shaker at 40-50 psi H2​ pressure at ambient temperature for 4-6 hours[7].

  • Workup: Filter the catalyst through a pad of Celite under a blanket of nitrogen (Caution: Pyrophoric catalyst). Concentrate the filtrate to yield the target 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine.

References

  • 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Grokipedia. Grokipedia.
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Brooks, P. R., et al. Synthesis 2004(11): 1755-1758. Thieme Connect.
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. ResearchGate.
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Brooks, P. R., et al. Synthesis 2004(11): 1755-1758. Thieme Connect.
  • Varenicline synthesis. ChemicalBook.
  • Some Items of Interest to Process R&D Chemists and Engineers.Organic Process Research & Development 2004, 8(6), 817. ACS Publications.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Afanasyev, O. I., et al. Chemical Reviews 2019, 119(23): 11857-11911. OUCI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Center: Synthesis of Tetrahydro-1-Benzazepine Derivatives

Welcome to the Advanced Application Support Center. The synthesis of benzannulated medium-ring heterocycles, particularly tetrahydro-1-benzazepines, presents formidable challenges to synthetic organic chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of benzannulated medium-ring heterocycles, particularly tetrahydro-1-benzazepines, presents formidable challenges to synthetic organic chemists. These challenges typically manifest as entropic penalties during 7-endo cyclization, poor regioselectivity during ring expansions, and difficulty in controlling multiple stereocenters[1],[2].

This guide is engineered for drug development professionals and researchers. It bypasses basic theory to directly address the mechanistic causality behind common experimental failures and provides self-validating protocols to ensure synthetic integrity.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I getting low yields and predominantly [3+2] side products during the [3+4]-annulation of donor-acceptor (D-A) cyclopropanes with anthranils? Root Cause & Causality: This is a classic issue of misdirected reaction pathways driven by insufficient Lewis acid strength. When employing weaker Lewis acids (e.g., Yb(OTf)3​ ), the activation of the D-A cyclopropane is inadequate to fully stabilize the necessary zwitterionic intermediate. Consequently, the linear azadiene undergoes premature ring closure, thermodynamically favoring the [3+2]-annulation pathway to form pyrrolidine derivatives instead of the desired 7-membered ring[3]. Solution: Switch your catalytic system to Scandium(III) triflate ( Sc(OTf)3​ ). Sc(OTf)3​ provides optimal Lewis acidity to facilitate the full nucleophilic ring-opening/aromatization/nucleophilic addition sequence. The aromatization of the anthranil acts as the thermodynamic driving force, pushing the intermediate exclusively toward the [3+4] pathway[3].

Q2: How do I overcome the severe entropic barriers and transannular interactions when attempting direct 7-endo cyclization? Root Cause & Causality: Seven-membered rings are notoriously difficult to close via direct C-C or C-N bond formation due to unfavorable entropic factors and transannular steric clashes between methylene groups, which often result in polymerization or low yields[2]. Solution: Abandon direct cyclization in favor of a [1,5]-hydride shift/7-endo cyclization sequence . By utilizing 2-(o-(dialkylamino)aryl)cyclopropane 1,1-diester derivatives, you can trigger an internal redox process. The Lewis acid activates the cyclopropane, pre-organizing the transition state. The [1,5]-hydride shift from the α -amino C(sp3)-H bond occurs synchronously with the 7-endo cyclization. This internal redox cascade completely bypasses standard entropic penalties because the reactive centers are held in close proximity[4].

Q3: During the nucleophilic ring opening of N,N-acetals to form trans-2,5-disubstituted tetrahydro-1-benzazepines, my nucleophile attacks the wrong nitrogen moiety or the solvent polymerizes. How can I control this? Root Cause & Causality: Misdirected nucleophilic attack occurs because electron-poor and 5-methyl substituted cationic intermediates have lower reactivity, causing the nucleophile to attack the N-methyl moiety of the quaternized N,N-acetal instead of the ring carbon. Additionally, using strong alkylating agents like ethyl triflate (EtOTf) in THF causes rapid ring-opening polymerization of the solvent[5],[6]. Solution: First, replace THF with dichloromethane (DCM) to prevent solvent polymerization. Second, to dictate regioselectivity, you must selectively activate the more nucleophilic aliphatic nitrogen of the bridged N,N-acetal. Treat the precursor with dimethyl sulfate ( Me2​SO4​ ) at 60 °C. This selectively quaternizes the aliphatic nitrogen, transforming it into an excellent leaving group. Follow this with a highly reactive nucleophile like lithium triethylborohydride ( LiHBEt3​ ) to achieve precise, regioselective cleavage[5],[6].

Section 2: Mechanistic Workflows & Logic

G Start D-A Cyclopropane + Anthranil LewisAcid Lewis Acid Catalyst Start->LewisAcid WeakLA Weak LA (e.g., Yb(OTf)3) Insufficient Activation LewisAcid->WeakLA Sub-optimal StrongLA Strong LA (e.g., Sc(OTf)3) Optimal Activation LewisAcid->StrongLA Best practice SideProduct Premature Closure [3+2] Pyrrolidine WeakLA->SideProduct Major Pathway Zwitterion Zwitterionic Intermediate Ring-Opening StrongLA->Zwitterion Aromatization Aromatization (Thermodynamic Drive) Zwitterion->Aromatization Target Tetrahydro-1-benzazepine [3+4] Annulation Aromatization->Target High Yield

Mechanistic divergence in D-A cyclopropane annulation based on Lewis acid.

G Substrate N,N-Acetal Precursor Quat Selective Quaternization (Me2SO4, 60°C) Substrate->Quat Intermediate Aliphatic N-Methyl Quaternary Salt Quat->Intermediate Regioselective Nucleophile Nucleophilic Attack (e.g., LiHBEt3) Intermediate->Nucleophile Product trans-2,5-Disubstituted 1-benzazepine Nucleophile->Product Ring Opening

Workflow for the regioselective synthesis of trans-2,5-disubstituted 1-benzazepines.

Section 3: Quantitative Benchmarking of Synthetic Routes

The following table summarizes the optimized parameters for overcoming specific synthesis bottlenecks based on recent literature[5],[3],[1],[4].

Reaction StrategyCatalyst / Reagent SystemTarget DerivativePrimary Challenge MitigatedTypical Yield
[3+4]-Annulation Sc(OTf)3​ (20 mol%) in DCE8-oxa-1-azabicyclo[3.2.1]octanesOvercomes [3+2] side-product formation75–92%
[1,5]-Hydride Shift Sc(OTf)3​ (20 mol%) in DCMRing-fused 1-benzazepinesBypasses entropic barrier of 7-endo cyclization60–85%
Ring Opening Me2​SO4​ , then LiHBEt3​ trans-2,5-disubstitutedPrevents misdirected nucleophilic attack74–90%
Reductive Cyclization Cu(OAc)2​
  • Chiral Bisphosphine
Chiral 2,3-substitutedResolves lack of enantiocontrol in multiple stereocenters80–95%

Section 4: Self-Validating Experimental Methodologies

Protocol A: Sc(OTf)3​ -Catalyzed [3+4]-Annulation of D-A Cyclopropanes

This protocol utilizes aromatization as a thermodynamic driving force to construct the 7-membered ring[3].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the donor-acceptor cyclopropane (0.2 mmol) and the anthranil derivative (0.24 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL).

  • Catalyst Addition: Add Sc(OTf)3​ (20 mol%) in one portion at room temperature. Stir the reaction mixture at 60 °C.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is proceeding correctly if the UV-active starting material spot is replaced by a highly fluorescent, lower Rf​ product spot. If a higher Rf​ spot dominates, the system is lacking sufficient Lewis acidity (indicating moisture contamination or degraded catalyst).

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ and extract with DCM. Purify via flash chromatography. Analytical Validation: Run a 1H NMR (400 MHz, CDCl3​ ). Successful [3+4]-annulation is confirmed by the distinct downfield shift of the bridgehead protons and the complete absence of complex multiplet signals characteristic of the [3+2] pyrrolidine side-product.

Protocol B: Selective Quaternization and Nucleophilic Ring Opening

This protocol ensures precise regiocontrol when opening N,N-acetals[5],[6].

  • Quaternization: Dissolve the pro-electrophilic N,N-acetal (1.0 mmol) in anhydrous THF (or DCM if using highly reactive alkylating agents). Add dimethyl sulfate ( Me2​SO4​ , 1.1 mmol). Heat the sealed pressure tube to 60 °C for 2 hours.

  • Self-Validation (Intermediate): Remove volatiles under reduced pressure. Analyze the crude mixture via 1H NMR. You must observe a sharp, distinct singlet corresponding to the newly formed N-methyl quaternary salt. If multiple N-alkyl signals are present, regioselectivity has failed; discard the batch and ensure the temperature did not exceed 60 °C.

  • Nucleophilic Addition: Resuspend the solid methyl quaternary salt in anhydrous THF at -78 °C. Dropwise, add LiHBEt3​ (1.0 M in THF, 1.5 mmol). Allow the mixture to slowly warm to room temperature over 4 hours.

  • Workup & Validation: Quench with NH4​Cl (aq) and extract with EtOAc. Analytical Validation: In the final 1H NMR spectrum, look for the disappearance of the downfield quaternary N-methyl shift. The formation of the trans-2,5-disubstituted tetrahydro-1-benzazepine is confirmed by the emergence of trans-coupling patterns (large J values > 9 Hz) in the aliphatic region.

References

  • Title: Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Lewis acid catalyzed diastereoselective [3+4]-annulation of donor–acceptor cyclopropanes with anthranils: synthesis of tetrahydro-1-benzazepine derivatives Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of Ring-Fused 1-Benzazepines via [1,5]-Hydride Shift/7-Endo Cyclization Sequences Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Advances in the synthesis and biological perspectives of benzannulated medium ring heterocycles Source: Arkivoc / LOCKSS URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate.

Introduction

2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds, most notably the angiotensin-converting enzyme (ACE) inhibitor Benazepril.[1][2] The synthesis of this bicyclic amino acid can be challenging, with potential pitfalls including low yields, side product formation, and difficulties in achieving high stereochemical purity. This guide will address common issues encountered during a representative synthetic route and provide practical, evidence-based solutions.

Featured Synthetic Pathway: Reductive Amination and Cyclization

A common and effective strategy for the synthesis of the target molecule involves the reductive amination of a keto-acid or its ester with a suitable aminophenyl precursor, followed by intramolecular cyclization. The following troubleshooting guide will focus on challenges that may arise during this synthetic sequence.

Experimental Workflow Overview

Synthetic_Workflow Start Starting Materials: - o-Nitro- or o-Azido-phenylpyruvic acid derivative - Chiral amine or auxiliary Step1 Reductive Amination/ Asymmetric Induction Start->Step1 Reagents: H₂, Pd/C or NaBH₃CN Step2 Reduction of Nitro/Azido Group Step1->Step2 Intermediate A Step3 Intramolecular Cyclization (Lactam Formation) Step2->Step3 Intermediate B Reagents: H₂, Pd/C or SnCl₂ Step4 Hydrolysis of Ester/Amide Step3->Step4 Intermediate C (Benzazepinone derivative) Conditions: Heat, Acid/Base catalyst End Final Product: 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid Step4->End Conditions: Acidic or Basic Hydrolysis Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials and Reagents Start->CheckPurity IncompleteReaction Is the Reaction Going to Completion? (Monitor by TLC/LC-MS) CheckPurity->IncompleteReaction Pure Success Yield Improved CheckPurity->Success Impure -> Purify OptimizeConditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time IncompleteReaction->OptimizeConditions No SideProducts Are Side Products Observed? IncompleteReaction->SideProducts Yes OptimizeConditions->Success IdentifySideProducts Identify Side Products (NMR, MS) SideProducts->IdentifySideProducts Yes PurificationLoss Is Product Lost During Workup/Purification? SideProducts->PurificationLoss No ModifyProcedure Modify Procedure to Minimize Side Reactions: - Change solvent - Use milder reagents - Adjust pH IdentifySideProducts->ModifyProcedure ModifyProcedure->Success OptimizePurification Optimize Purification Method: - Recrystallization solvent system - Chromatography conditions PurificationLoss->OptimizePurification Yes PurificationLoss->Success No OptimizePurification->Success

Sources

Troubleshooting

Technical Support Center: Purification &amp; Resolution of 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic Acid

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid (CAS: 1367678-37-2). As a conformationally constrained cyclic amino acid, this compound is a critical building block and intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as benazepril[1].

Due to its zwitterionic nature and the presence of a chiral center at the C2 position, standard organic extraction methods often fail. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and validated workflows for the isolation, purification, and chiral resolution of this molecule.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my synthesized product highly water-soluble, making it impossible to extract into organic solvents like ethyl acetate or DCM?

Expert Insight: 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid contains both a secondary amine (basic) and a carboxylic acid (acidic) functional group. In aqueous solutions at near-neutral pH, it exists almost entirely as a zwitterion (inner salt). This highly polar state prevents partitioning into non-polar or moderately polar organic solvents.

Solution: Do not attempt direct liquid-liquid extraction. Instead, utilize cation-exchange chromatography followed by isoelectric precipitation . By lowering the pH to < 2.0, the amine is fully protonated, allowing the molecule to bind strongly to a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). After washing away uncharged and acidic impurities, the product is eluted using an aqueous ammonia solution. Subsequent neutralization to the molecule's isoelectric point (pI ≈ 5.5–6.0) forces the zwitterion to precipitate out of the aqueous phase.

Q2: How do I efficiently separate the (S)- and (R)-enantiomers to achieve high optical purity?

Expert Insight: For pharmaceutical applications (such as ACE inhibitors), the (S,S)-configuration is typically the pharmacologically active form, while the (R,R) and diastereomeric forms are considered impurities[2]. You have two primary pathways for resolution:

  • Classical Resolution: Formation of diastereomeric salts using chiral resolving agents such as L-(+)-tartaric acid or (+)-10-camphorsulfonic acid (CSA). The (S)-enantiomer salt typically exhibits lower solubility in specific solvent systems (e.g., ethanol/water), allowing for fractional crystallization.

  • Dynamic Kinetic Resolution (DKR): In advanced industrial syntheses of benazepril intermediates, DKR is employed. Under specific catalytic conditions, the unreacted (R)-enantiomer continuously epimerizes into the (S)-enantiomer while the (S)-enantiomer is selectively crystallized or reacted, theoretically allowing up to 100% yield[3].

Q3: My chiral HPLC chromatogram shows severe peak tailing and poor resolution ( Rs​<1.0 ) between the enantiomers. How can I optimize the mobile phase?

Expert Insight: Peak tailing in cyclic amino acids is almost always caused by secondary interactions between the basic secondary amine of the benzazepine ring and residual silanol groups on the silica-based stationary phase. Furthermore, if the carboxylic acid is partially ionized, it will cause peak broadening.

Solution: Ensure your mobile phase contains an acidic modifier. Adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid suppresses the ionization of the carboxylic acid and protonates the amine, ion-pairing it to reduce silanol interactions. For the stationary phase, a Crown Ether column (e.g., Crownpak CR(+)) is highly recommended for chiral amino acids, as it forms inclusion complexes specifically with primary and secondary amines.

Part 2: Experimental Protocols & Workflows

Protocol 1: Cation-Exchange Desalting & Isoelectric Precipitation

This self-validating protocol ensures the removal of inorganic salts and maximizes the recovery of the racemic zwitterion.

  • Resin Preparation: Swell 50 g of Dowex 50WX8 (hydrogen form, 100-200 mesh) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the effluent is pH neutral.

  • Loading: Dissolve the crude reaction mixture containing 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid in a minimum volume of 1M HCl (pH < 2.0). Load onto the column at a flow rate of 2 mL/min.

  • Washing: Wash the column with 5 CV of DI water to elute neutral and acidic impurities. (Verify by spotting the effluent on TLC; no UV-active spots should elute).

  • Elution: Elute the target amino acid using 5 CV of 5% aqueous NH4​OH . Collect fractions and monitor via Ninhydrin stain (purple spot indicates the presence of the amine).

  • Isoelectric Precipitation: Pool the Ninhydrin-positive fractions and concentrate in vacuo to roughly 20% of the original volume. Carefully adjust the pH to 5.5–6.0 using 1M HCl dropwise while stirring in an ice bath.

  • Isolation: Stir at 4°C for 2 hours to complete precipitation. Filter the white crystalline solid, wash with ice-cold water, and dry under a vacuum at 50°C.

Protocol 2: Classical Chiral Resolution via L-Tartaric Acid

Step-by-step methodology for isolating the (S)-enantiomer.

  • Salt Formation: Suspend 10.0 g of the purified racemic 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid in 100 mL of absolute ethanol. Add 1.0 equivalent of L-(+)-tartaric acid.

  • Heating: Heat the mixture to reflux (78°C) until a clear homogeneous solution is obtained. If necessary, add water dropwise (up to 5% v/v) to aid dissolution.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator for 12 hours. The diastereomeric salt of the (S)-enantiomer will selectively crystallize.

  • Filtration: Filter the crystals and wash with a small amount of ice-cold ethanol.

  • Free Base Recovery: Dissolve the isolated salt in a minimum amount of water. Adjust the pH to 5.5–6.0 using 1M NaOH to precipitate the enantiopure (S)-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. Filter and dry.

Part 3: Visualizations & Data Presentation

Downstream Purification Workflow

G Crude Crude Reaction Mixture (Racemic) IonExchange Cation Exchange (Dowex 50WX8) Crude->IonExchange Load (pH < 2) Desalted Desalted Amino Acid IonExchange->Desalted Elute (NH4OH) IsoPrecip Isoelectric Precipitation (pH 5.5 - 6.0) Desalted->IsoPrecip Adjust pH Racemate Purified Racemate IsoPrecip->Racemate Filter Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Add Resolving Agent Crystallization Fractional Crystallization Resolution->Crystallization Heat & Cool SEnantiomer (S)-Enantiomer (Target) Crystallization->SEnantiomer Isolate & Neutralize

Caption: Workflow for the downstream purification and chiral resolution of the racemic mixture.

HPLC Troubleshooting Logic Tree

HPLC Issue Peak Tailing / Poor Resolution Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Type Issue->Check2 Action1 Add 0.1% TFA Check1->Action1 pH > 3 Result Baseline Resolution (Rs > 1.5) Action1->Result Action2 Use Crown Ether / Chiralpak Check2->Action2 Achiral/Wrong Phase Action2->Result

Caption: Troubleshooting logic tree for optimizing chiral HPLC resolution of enantiomers.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Analytical Conditions

ParameterSpecification / Condition
Molecular Formula C11​H13​NO2​
Molecular Weight 191.23 g/mol
Isoelectric Point (pI) ~5.5 - 6.0 (Estimated)
HPLC Column (Chiral) Crownpak CR(+) or Chiralpak IG (5 µm, 4.6 x 250 mm)
HPLC Mobile Phase Hexane / IPA / TFA (80:20:0.1 v/v/v)
Detection Wavelength UV at 210 nm and 254 nm

Table 2: Comparison of Chiral Resolving Agents

Resolving AgentSolvent SystemTarget EnantiomerTypical Yield (%)Enantiomeric Excess (ee%)
L-(+)-Tartaric AcidEthanol / Water (95:5)(S)-Isomer35 - 40%> 98%
(+)-10-Camphorsulfonic AcidAcetone / Water(S)-Isomer30 - 35%> 95%
Dynamic Kinetic ResolutionIsopropanol / Catalyst(S)-Isomer> 85%> 99%

References

  • University of Hertfordshire - AERU. "Benazepril." Agriculture and Environment Research Unit. Available at:[Link]

  • University of Hertfordshire - AERU. "Benazepril hydrochloride (Ref: CGS 14824A)." Agriculture and Environment Research Unit. Available at:[Link]

  • Google Patents. "CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.

Sources

Optimization

Technical Support Center: Overcoming Racemization in Chiral Benzazepine Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of chiral benzazepines. As drug development increasingly targets complex neurological and oncological pathways, the demand for enantiopure 7-membered het...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of chiral benzazepines. As drug development increasingly targets complex neurological and oncological pathways, the demand for enantiopure 7-membered heterocyclic scaffolds—such as 1,4-benzodiazepines and 2-benzazepines—has surged. However, synthesizing these scaffolds frequently results in diminished enantiomeric excess (ee) due to their inherent structural flexibility and the acidity of their α-protons.

This guide is engineered for research scientists and process chemists. It bypasses basic theory to deliver field-proven troubleshooting workflows, mechanistic causality, and self-validating experimental protocols designed to lock in stereocenters and prevent racemization.

Part 1: Core Principles & Causality of Racemization (FAQs)

Q1: Why do chiral benzazepines undergo racemization so readily during standard synthetic functionalization? A1: The susceptibility of benzazepines to racemization is driven by a combination of electronic and conformational factors. Deprotonation at the stereogenic center (typically α to a nitrogen atom, carbonyl, or cyano group) generates a planar, achiral intermediate such as an enolate or imine. Because 7-membered rings exhibit high conformational flexibility, they rapidly flip between (M)- and (P)-conformational enantiomers. When thermal energy (elevated temperatures) or strong bases overcome the activation barrier for this ring flip or pyramidal inversion, reprotonation occurs non-selectively from either face, yielding a racemic mixture.

Q2: At which specific synthetic nodes is the risk of racemization highest? A2: Racemization is most aggressively observed during:

  • Chiral Auxiliary Removal: Strategies utilizing enamides to remove auxiliaries often fail because deprotonation at the α-position is faster than the desired cleavage.

  • Base-Mediated α-Alkylation: Standard enolate generation destroys the stereocenter.

  • Imine-Aminoketone Equilibration: During the reduction of 7-membered prochiral cyclic imines, the substrate exists in equilibrium with an open-chain aminoketone. Harsh conditions drive non-selective background reduction.

Part 2: Troubleshooting Guides & Validated Workflows

Workflow A: Rescuing α-Alkylation via "Memory of Chirality" (MOC)

The Problem: You are attempting to synthesize "quaternary" 1,4-benzodiazepin-2-ones via base-mediated alkylation, but your product is completely racemic. The Causality: When using standard N1-protecting groups (like -H or -Methyl), the generated enolate is planar and the azepine ring rapidly flips at room temperature. The original stereocenter is destroyed during deprotonation. The Solution: Employ the Memory of Chirality (MOC) strategy. By installing a sterically demanding N1-substituent (e.g., N-isopropyl or N-tert-butyl), you artificially raise the activation energy required for the enolate's conformational ring flip. The enolate "remembers" its starting chirality long enough for stereoretentive trapping by an electrophile ().

MOC_Pathway A Chiral Benzazepine (Small N-Substituent) B Planar Enolate Rapid Conformational Flip A->B Strong Base (e.g., LDA) C Racemic Product (Loss of ee) B->C Electrophile Non-selective D Chiral Benzazepine (Bulky N-i-Pr/N-t-Bu) E Chiral Enolate Restricted Rotation D->E Strong Base (Memory of Chirality) F Enantiopure Product (Retention of ee) E->F Electrophile Stereoretentive

Caption: Mechanism of base-induced racemization vs. stereoretentive Memory of Chirality (MOC) pathway.

Self-Validating Protocol: MOC-Driven Alkylation

  • Preparation: Dissolve the enantiopure N-isopropyl protected 1,4-benzodiazepin-2-one (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool strictly to -78 °C.

  • Enolate Generation: Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise over 2 minutes. Critical Step: Limit the deprotonation window to exactly 10–15 minutes to prevent slow background equilibration.

  • Electrophilic Trapping: Rapidly inject the electrophile (e.g., benzyl bromide, 1.5 eq) pre-chilled to -78 °C. Stir for 30 minutes.

  • Validation Checkpoint: Quench with saturated aqueous NH₄Cl at -78 °C before warming to room temperature. Extract with EtOAc. Run an aliquot on chiral HPLC (e.g., Chiralpak AD-H); you should observe >90% ee. If ee is lower, your deprotonation window was too long or the temperature spiked.

Workflow B: Biocatalytic Reduction of Cyclic Imines

The Problem: Chemical reduction (e.g., NaBH₄) of 7-membered prochiral cyclic imines yields racemic tetrahydro-2-benzazepines with heavy degradation. The Causality: The cyclic imine is highly unstable and equilibrates with its open-chain aminoketone counterpart. High temperatures or harsh chemical reductants attack both forms non-selectively, destroying any potential for asymmetric induction. The Solution: Transition to a biocatalytic framework using Imine Reductases (IREDs) . IREDs operate at mild physiological pH and ambient temperature, entirely avoiding base/heat-catalyzed racemization while locking the imine into a highly stereoselective binding pocket ().

IRED_Biocatalysis Sub Prochiral Cyclic Imine (Equilibrates with Aminoketone) Enz Imine Reductase (IRED) + NADPH Cofactor Sub->Enz Mild Buffer (pH 8.0), 30°C Prevents base-catalyzed racemization Side Racemic Aminoketone Degradation Sub->Side Harsh Chemical Reduction High Temp / Strong Base Prod Chiral Tetrahydro-2-benzazepine (>99% ee) Enz->Prod Highly Enantioselective Reduction

Caption: Biocatalytic asymmetric reduction using IREDs to prevent imine-aminoketone racemization.

Self-Validating Protocol: IRED-Catalyzed Asymmetric Reduction

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer adjusted precisely to pH 8.0.

  • Reaction Assembly: To the buffer, add the cyclic imine substrate (10 mM final concentration), the selected Imine Reductase (e.g., IR-1 for (R)-selectivity), and an NADPH regeneration system (glucose and glucose dehydrogenase).

  • Incubation: Incubate the mixture at 30 °C with gentle orbital shaking (150 rpm) for 24 hours. Causality Note: The mild temperature ensures the aminoketone equilibrium does not trigger degradation.

  • Validation Checkpoint: Extract the aqueous layer with MTBE (Methyl tert-butyl ether) to avoid emulsion formation common with biocatalytic reactions. Analyze via LC-MS for mass conversion and chiral GC/HPLC for enantiopurity. Expected output is >98% conversion and >99% ee.

Part 3: Quantitative Data & Benchmarking

To guide your synthetic route design, the following table summarizes the quantitative impact of various methodologies on the enantiomeric excess and yield of chiral benzazepines.

Synthetic StrategyReagents / CatalystTemp (°C)Base / EnvironmentTypical Yield (%)Enantiomeric Excess (ee %)
Standard Alkylation LDA, Alkyl Halide-78 to 25Strong Base (LDA)40 - 600 - 20 (Racemic)
MOC Alkylation (N-i-Pr) KHMDS, Alkyl Halide-78 strictlyStrong Base (KHMDS)85 - 9586 - 99
Chemical Reduction NaBH₄ or LiAlH₄0 to 65Alkoxide / Unbuffered50 - 700 (Racemic)
IRED Biocatalysis Imine Reductase, NADPH30Mild Buffer (pH 8.0)80 - 98>99
Chemoenzymatic DKR MAO-N, NH₃·BH₃25 - 30Mild Buffer75 - 9095 - 99

Part 4: Advanced Strategy - Dynamic Kinetic Resolution (DKR)

Q3: If my starting material is already racemic and highly prone to racemization, can I use this instability to my advantage? A3: Absolutely. This is the core principle of Dynamic Kinetic Resolution (DKR) . In a standard resolution, maximum yield is capped at 50%. However, if the benzazepine substrate undergoes rapid in situ racemization under the reaction conditions, and a biocatalyst (like Monoamine Oxidase, MAO-N) selectively oxidizes only one enantiomer back to the imine while a non-selective reductant (like ammonia borane) pushes it back to the amine, the entire racemic pool is dynamically funneled into a single, enantiopure product with a theoretical yield of 100% (). By intentionally keeping the racemization barrier low, you turn a synthetic flaw into a driving thermodynamic force.

References

  • Singh et al. "Biocatalytic Access to Chiral Benzazepines Using Imine Reductases." ACS Catalysis, 2023.[Link][1]

  • Carlier et al. "Enantioselective Synthesis of “Quaternary” 1,4-Benzodiazepin-2-one Scaffolds via Memory of Chirality." Journal of the American Chemical Society, 2003.[Link][2]

  • Turner et al. "Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement." Journal of the American Chemical Society, 2018.[Link][3]

Sources

Troubleshooting

"troubleshooting the nucleophilic ring opening of N,N-acetals in benzazepine synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of complex pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of complex pharmacophores. One of the most elegant, yet technically demanding, methods for accessing trans-2,5-disubstituted tetrahydro-1-benzazepines is the nucleophilic ring opening of selectively quaternized N,N-acetals (aminals).

While this one-pot, two-step sequence is highly atom-economical, it requires precise control over activation kinetics, intermediate solubility, and nucleophile trajectory. This guide provides causal explanations, self-validating protocols, and targeted troubleshooting strategies to resolve common issues such as incomplete conversion, misdirected nucleophilic attack, and stereochemical scrambling.

Mechanistic Overview: The Activation-Ring Opening Sequence

The success of this methodology relies on the differential nucleophilicity of the two nitrogen atoms within an aryl-fused bridged N,N-acetal. The aliphatic nitrogen is significantly more nucleophilic than the anilinic nitrogen. By selectively activating the aliphatic nitrogen with an alkylating agent, we generate a quaternized N,N-acetal. This activated species serves as an excellent leaving group in a subsequent dissociative SN​2 process. The incoming nucleophile attacks anti to the leaving group, cleaving the five-membered ring while preserving the synthetically valuable seven-membered benzazepine ring[1].

G A Bridged N,N-Acetal (Starting Material) B Quaternized N,N-Acetal (Activated Intermediate) A->B Alkylation (Me2SO4/EtOTf) C trans-2,5-Disubstituted Benzazepine (Product) B->C Nu- Attack (Anti-SN2) D Returned Starting Material (Demethylation) B->D Nu- Attack (on Alkyl Group)

Mechanistic pathway of N,N-acetal activation and nucleophilic ring opening.

Troubleshooting FAQs

Q1: My ring-opening reaction stalls, and I observe a heavy precipitate after adding dimethyl sulfate. How do I achieve full conversion? Root Cause: The methyl-quaternized N,N-acetal intermediate is often insoluble in THF, particularly for sterically hindered or benzo-fused substrates (e.g., 5-methyl substituted derivatives). This phase separation prevents the nucleophile from efficiently accessing the electrophilic carbon. Solution: Switch your activation agent from dimethyl sulfate ( Me2​SO4​ ) to ethyl triflate ( EtOTf ). The ethyl-quaternized salt exhibits significantly higher solubility in THF. The relief of steric congestion and improved reaction homogeneity allow Grignard reagents to attack efficiently, restoring excellent yields[1].

Q2: I am using a less reactive nucleophile (e.g., lithiated 1-octyne) and recovering 1-4% of my starting N,N-acetal along with low product yields. What is happening? Root Cause: Hard or less reactive nucleophiles can undergo misdirected nucleophilic attack at the quaternized N-methyl (or N-ethyl) group rather than the desired acetal carbon. This acts as an N-demethylation event, returning the unactivated starting material[1]. Solution: Do not arbitrarily raise the temperature to force the reaction. Studies show that heating Grignard additions to quaternized N,N-acetals does not improve the outcome and exacerbates side reactions. Instead, push the equilibrium by increasing the nucleophile stoichiometry to 2.0–3.0 equivalents while maintaining the reaction at room temperature[1].

Q3: How do substituents on the aryl ring affect the ring-opening kinetics? Root Cause: The SN​2 ring-opening transition state involves significant bond breaking (a dissociative SN​2 mechanism). Solution: Electron-donating groups (EDGs), such as a methoxy group on the anilinic portion, facilitate the ring opening by donating electron density and lowering the transition state energy. Conversely, electron-withdrawing groups (EWGs), like a pyridyl-fused system, destabilize the transition state, leading to sluggish reactions[1]. If working with EWGs, you must use highly reactive nucleophiles (e.g., LiBHEt3​ or unhindered alkyl Grignards) and strictly maintain anhydrous, homogeneous conditions.

Troubleshooting Start Issue: Low Yield in Ring Opening CheckSol Is the quaternized intermediate soluble in THF? Start->CheckSol SolNo Switch activation agent: Me2SO4 -> EtOTf CheckSol->SolNo No (Precipitates) SolYes Check Nucleophile Reactivity CheckSol->SolYes Yes (Homogeneous) NucLow Increase Equivalents (2-3x) Do NOT heat SolYes->NucLow Weak Nu- (e.g., Alkyne) ElecCheck Check Aryl Electronics: EWG slows SN2 reaction SolYes->ElecCheck Strong Nu- but slow

Decision tree for troubleshooting low yields in N,N-acetal ring opening.

Self-Validating Experimental Protocol

To prevent reagent waste and ensure stereospecificity, use the following self-validating protocol for the activation and Grignard addition sequence.

Phase 1: Regiospecific Quaternization

  • Preparation: Dissolve the aryl-fused N,N-acetal (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration under a strict argon atmosphere.

  • Activation: Cool the solution to 0 °C. Dropwise add the alkylating agent (1.1 equiv of Me2​SO4​ for standard substrates, or EtOTf for sterically hindered/insoluble substrates).

  • Validation Checkpoint: Stir for 2 hours at room temperature.

    • Self-Validation Step: Withdraw a 50 µL aliquot, quench with saturated NaHCO3​ , extract with EtOAc, and analyze via TLC or crude 1H NMR. The complete disappearance of the starting material and the appearance of a highly polar baseline spot (the quaternary salt) confirms successful activation. Do not proceed until this is confirmed.

Phase 2: Stereospecific Ring Opening 4. Nucleophile Addition: Cool the suspension/solution back to 0 °C. Slowly add the nucleophile (e.g., PhMgBr or MeMgBr , 2.0–2.5 equiv) via syringe. 5. Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Crucial: Do not heat the reaction above room temperature. 6. Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with diethyl ether ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 7. Purification: Purify the resulting viscous oil via silica gel flash chromatography. The product will isolate as a single trans diastereomer[1].

Quantitative Data: Reagent Selection & Yield Optimization

The table below summarizes the causal relationship between substrate electronics, activation agents, and nucleophile selection based on empirical optimization data[1].

Substrate CharacteristicsActivation AgentNucleophileOutcome / YieldMechanistic Rationale
Standard Aryl-fused Me2​SO4​ PhMgBr ExcellentStandard anti- SN​2 ring opening proceeds smoothly.
Standard Aryl-fused Me2​SO4​ Lithiated 1-octyneAcceptableSlower reaction; minor N-demethylation (misdirected attack) occurs.
Methoxy-substituted (EDG) Me2​SO4​ Lithiated 1-octyneHighEDG lowers transition state energy for the dissociative SN​2 pathway.
Pyridyl-fused (EWG) Me2​SO4​ Lithiated 1-octyneLowEWG destabilizes the transition state, severely hindering nucleophilic attack.
5-Methyl substituted Me2​SO4​ MeMgBr 0% (Failed)Quaternized salt is completely insoluble in THF; steric congestion blocks attack.
5-Methyl substituted EtOTf MeMgBr ExcellentEthyl salt is THF-soluble; relieves steric congestion and restores reactivity.

References

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Optimization

"optimizing the separation of diastereomers in tetrahydro-2-benzazepine synthesis"

Welcome to the Tetrahydro-2-benzazepine Stereocenter Resolution & Purification Support Center . As a Senior Application Scientist, I have designed this portal to address the unique stereochemical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Tetrahydro-2-benzazepine Stereocenter Resolution & Purification Support Center .

As a Senior Application Scientist, I have designed this portal to address the unique stereochemical challenges associated with the tetrahydro-2-benzazepine pharmacophore. Because the seven-membered azepine ring possesses high conformational flexibility, standard separation techniques often fail. This guide bypasses generic advice, focusing strictly on the causality of these failures and providing field-proven, self-validating methodologies to achieve >97% diastereomeric excess (de).

I. Mechanistic Insights & Troubleshooting (FAQs)

Q1: My normal-phase silica column fails to separate the like- and unlike-configured diastereomers of my tetrahydro-2-benzazepine intermediate. The spots co-elute on TLC. How can I force resolution? A1: The polarity difference between like and unlike diastereomers of 2-benzazepines is often negligible. The conformational flexibility of the seven-membered ring shields the stereocenters, preventing distinct interactions with the silica surface. Causality & Solution: You must artificially amplify the steric disparity. Convert the mixture into amides using a bulky chiral auxiliary like (−)-camphorsultam. This derivatization forces the diastereomers into rigid, sterically distinct conformations, allowing baseline resolution (Rs > 1.5) on standard silica gel, as detailed in1[1]. Alternatively, if you are at the ketone precursor stage, lower the reduction temperature. Reducing the ketone with NaBH₄ at 0 °C kinetically favors the like-configured alcohol, pushing the diastereomeric ratio to 10:1, which can then be isolated via simple recrystallization[2].

Q2: During chiral HPLC analysis of our benzazepine library, we observe severe peak broadening and a "plateau" between the diastereomer peaks. Is our column degrading? A2: No, your column is intact. You are observing dynamic conformational exchange. Causality & Solution: The 3H-1-benzazepine and 2-benzazepine rings can undergo a "ring-flip," interconverting between two stable boat/chair conformations[3]. If the energy barrier to this inversion is comparable to the thermal energy at room temperature, the conformers interconvert during their transit through the column, causing peak coalescence. To resolve this, employ Low-Temperature Dynamic Chromatography. By lowering the column compartment to −30 °C or −50 °C on a Chiralpak IA column, you kinetically "lock" the conformers, resulting in sharp, baseline-resolved peaks[4].

Q3: We are scaling up a BTK inhibitor intermediate (e.g., a BIIB091 analog) and preparative HPLC is not economically viable. How do we optimize classical salt resolution for a 60:40 diastereomeric amine mixture? A3: Classical resolution relies on amplifying thermodynamic solubility differences, but single-solvent systems rarely achieve high purity for benzazepines. Causality & Solution: Use a strong chiral acid like (S)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate to form the initial salt in methanol. The critical optimization is the subsequent kinetic reslurrying. By reslurrying the crude salt in isopropyl acetate (IPAc), you preferentially dissolve the more soluble undesired diastereomeric salt while the desired salt remains crystalline. This thermodynamic upgrade pushes the purity to >97% ee/de[5].

II. Strategic Workflows & Visualizations

SeparationWorkflow A Crude Tetrahydro-2-benzazepine Mixture B Analytical HPLC Screening A->B C Baseline Resolution > 1.5? B->C D Preparative Chromatography C->D Yes E Alternative Resolution C->E No H Enantiopure Target D->H F Salt Resolution (BINAP-P) E->F G Chiral Derivatization E->G F->H G->D Enhanced Rs

Workflow for optimizing tetrahydro-2-benzazepine diastereomer separation.

SaltResolution R Diastereomeric Amine S Salt Formation (MeOH) R->S A Add (S)-BINAP-P Acid A->S C Thermodynamic Crystallization S->C M Mother Liquor (Discard) C->M K Enriched Solid (~80% de) C->K L Kinetic Reslurry (IPAc) K->L P Pure Salt (>97% de) L->P

Thermodynamic and kinetic pathways in diastereomeric salt resolution.

III. Quantitative Optimization Data

The following table summarizes the expected outcomes of the optimization strategies discussed above, providing a baseline for your experimental design.

Separation StrategyTarget IntermediateReagents / Stationary PhaseKey ConditionsInitial d.r. / e.e.Final d.r. / e.e.Yield
Diastereoselective Reduction Ketone precursorNaBH₄0 °C, Methanol1:110:182%
Classical Salt Resolution Racemic/Diastereomeric Amine(S)-BINAP-PMeOH formation, IPAc slurry61:39>97%40%*
Dynamic Chiral HPLC Conformational isomersChiralpak IA-50 °C, Hexane/DCM/MeOHDynamicBaseline (Rs > 1.5)N/A (Analytical)
Chiral Derivatization Racemic Alcohols/Acids(-)-CamphorsultamSilica gel chromatography1:1Baseline (Rs > 1.5)>90%

*Note: 40% absolute yield represents 80% of the theoretical maximum (50%) for a classical resolution.

IV. Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the embedded validation checkpoints.

Protocol A: Diastereomeric Salt Resolution and Purity Upgrade

Purpose: Scale-up separation of tetrahydro-2-benzazepine amines without preparative chromatography.

  • Salt Formation: Dissolve the crude diastereomeric amine mixture (1.0 eq) in Methanol (10 volumes).

  • Acid Addition: Slowly add (S)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (0.95 eq) at 20 °C. Stir for 2 hours until a thick slurry forms.

  • Primary Filtration: Filter the precipitate and wash with cold Methanol (2 volumes).

    • Self-Validation Checkpoint 1: Analyze a 5 mg aliquot of the solid via chiral HPLC. If the de is <75%, the initial thermodynamic crystallization failed due to supersaturation. Re-dissolve in 15 volumes of MeOH at 60 °C and cool at a rate of 5 °C/hour.

  • Kinetic Reslurry: Suspend the enriched solid in Isopropyl Acetate (IPAc) (5 volumes). Stir vigorously at 20 °C for 4 hours.

  • Secondary Filtration: Filter and wash with cold IPAc.

    • Self-Validation Checkpoint 2: Analyze the solid. If the de is <97%, the kinetic dissolution of the undesired isomer is incomplete. Repeat Step 4 using 10 volumes of IPAc.

  • Free-Basing: Treat the >97% pure salt with 1M NaOH and extract into Dichloromethane to recover the enantiopure/diastereopure amine.

Protocol B: Low-Temperature Dynamic Chromatography for Conformational Locking

Purpose: Analytical resolution of interconverting benzazepine conformers.

  • System Preparation: Equip an HPLC system with a column chilling compartment capable of reaching -50 °C. Install a Chiralpak IA column (250 × 4.6 mm).

  • Mobile Phase: Prepare a normal-phase eluent of n-hexane/CH₂Cl₂/MeOH (55:44:1 v/v/v). Set flow rate to 1.0 mL/min.

  • Thermal Equilibration: Flush the column at -30 °C for 45 minutes to ensure uniform thermal distribution across the stationary phase bed.

  • Injection & Analysis: Inject the sample.

    • Self-Validation Checkpoint: Perform a Van 't Hoff analysis by running the method at 20 °C, 0 °C, -20 °C, and -30 °C. Plot ln(k) vs 1/T . A non-linear plot confirms that conformational exchange (ring-flipping) is occurring.

  • Optimization: If a plateau still exists between peaks at -30 °C, lower the temperature to -50 °C until the Van 't Hoff plot linearizes, confirming the conformers are successfully locked and baseline resolution is achieved.

V. References

  • Synthesis and pharmacological evaluation of like- and unlike-configured tetrahydro-2-benzazepines with α- substituted benzyl Source: RSC Publishing URL:

  • From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091 Source: ACS Publications URL:

  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Source: MDPI URL:

  • NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines Source: ACS Publications URL:

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds Source: PMC (NIH) URL:

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic Acid

Welcome to the Technical Support Center for the scale-up synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the multi-step synthesis of this important benzazepine derivative. Our focus is on addressing the practical challenges encountered during scale-up operations, ensuring robust and reproducible outcomes.

Introduction to the Synthetic Challenge

The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The synthesis of its 2-carboxylic acid derivative presents several challenges when transitioning from laboratory scale to pilot or manufacturing scale. These challenges include controlling side reactions, managing difficult purifications, and ensuring consistent product quality. This guide provides a systematic approach to troubleshooting common issues encountered in a plausible and widely applicable synthetic route.

Overall Synthetic Workflow

The following diagram outlines the proposed multi-step synthesis for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid, which will be the framework for our discussion.

Synthetic Workflow 2-Phenylethanamine 2-Phenylethanamine Step1 Step 1: N-Alkylation 2-Phenylethanamine->Step1 Ethyl 2-bromoacetate Ethyl 2-bromoacetate Ethyl 2-bromoacetate->Step1 Intermediate_A Ethyl 2-(2-phenylethylamino)acetate Step1->Intermediate_A Formation of secondary amine Step2 Step 2: Intramolecular Friedel-Crafts Acylation Intermediate_A->Step2 Polyphosphoric_Acid Polyphosphoric_Acid Polyphosphoric_Acid->Step2 Intermediate_B Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate Step2->Intermediate_B Cyclization Step3 Step 3: Ester Hydrolysis (Saponification) Intermediate_B->Step3 NaOH NaOH NaOH->Step3 Final_Product 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid Step3->Final_Product Formation of zwitterionic product

Caption: Proposed synthetic route for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up synthesis.

Q1: What are the most critical steps to monitor during the scale-up of this synthesis?

A1: The two most critical steps are the intramolecular Friedel-Crafts acylation (Step 2) and the final purification of the zwitterionic product (after Step 3). The cyclization is sensitive to reaction conditions and can lead to low yields if not properly controlled. The final product's zwitterionic nature makes its purification challenging, often requiring specialized techniques to remove salts and other impurities.

Q2: Are there any particularly hazardous reagents used in this process?

A2: Yes, polyphosphoric acid (PPA) used in Step 2 is highly corrosive and viscous, making it difficult to handle on a large scale.[1] It also requires careful quenching during workup. Ethyl 2-bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: What are the main drivers of low yield in this synthesis?

A3: The primary causes of low yield are often incomplete N-alkylation leading to difficult separations, poor cyclization efficiency in the Friedel-Crafts step, and product loss during the challenging purification of the final zwitterionic compound.

Q4: How can I effectively monitor the progress of these reactions at a larger scale?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring all steps of this synthesis. For the final product, which is a zwitterionic amino acid, specialized HPLC methods may be required, such as using a mixed-mode column or specific pH adjustments of the mobile phase to achieve good peak shape.[2]

Part 2: Troubleshooting Guides by Synthetic Step

This section provides detailed troubleshooting for specific issues you may encounter during each stage of the synthesis.

Step 1: N-Alkylation of 2-Phenylethanamine

Reaction: 2-Phenylethanamine + Ethyl 2-bromoacetate → Ethyl 2-(2-phenylethylamino)acetate

Observed Issue Potential Causes Troubleshooting & Optimization
Low conversion of starting amine 1. Insufficient base: The reaction generates HBr, which protonates the starting amine, rendering it non-nucleophilic.1. Use at least 2 equivalents of the starting amine (one as the nucleophile, one as the base) or add a non-nucleophilic base like triethylamine or potassium carbonate.
2. Low reaction temperature: The reaction may be too slow at room temperature.2. Gently heat the reaction mixture to 40-50 °C and monitor by HPLC.
Significant amount of dialkylated product 1. The product (a secondary amine) is more nucleophilic than the starting primary amine. [3]1. Slowly add the ethyl 2-bromoacetate to the reaction mixture to maintain a low concentration of the alkylating agent.
2. High reaction temperature. 2. Maintain a lower reaction temperature and allow for a longer reaction time.
Difficult purification of the product 1. Presence of unreacted starting amine and dialkylated byproduct. 1. Perform a careful aqueous workup. The product ester can be extracted into an organic solvent, while the protonated starting amine and any salts remain in the aqueous layer.
2. Column chromatography may be necessary, but can be challenging at scale. Optimizing the reaction to minimize byproducts is the preferred approach.
  • To a stirred solution of 2-phenylethanamine (2.2 equivalents) in a suitable solvent (e.g., acetonitrile or THF) at room temperature, add ethyl 2-bromoacetate (1.0 equivalent) dropwise over 1-2 hours.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by HPLC.

  • Upon completion, filter off the amine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification if the purity is >90% by HPLC.

Step 2: Intramolecular Friedel-Crafts Acylation

Reaction: Ethyl 2-(2-phenylethylamino)acetate → Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

Observed Issue Potential Causes Troubleshooting & Optimization
Low or no cyclization 1. Deactivated catalyst: Polyphosphoric acid (PPA) is hygroscopic and can be deactivated by moisture.[4]1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use fresh, high-quality PPA.
2. Insufficiently activating conditions: The formation of a seven-membered ring can be challenging.[1][5]2. Increase the reaction temperature gradually, monitoring for product formation and decomposition. Typical temperatures range from 80-140 °C.
3. Incorrect workup procedure: The product can be hydrolyzed or decomposed during a harsh quench.3. Quench the reaction by carefully and slowly adding the hot PPA mixture to ice-water with vigorous stirring.
Formation of polymeric side products 1. Reaction temperature is too high or the reaction time is too long. 1. Optimize the reaction temperature and time using a design of experiments (DoE) approach to find the optimal balance between conversion and byproduct formation.
2. High concentration of the starting material. 2. Consider using higher dilution to favor intramolecular cyclization over intermolecular polymerization.
Product is difficult to extract 1. The product may have some solubility in the aqueous layer. 1. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
2. Emulsion formation during workup. 2. Add brine to the aqueous layer to help break up emulsions.
  • Preheat polyphosphoric acid (PPA) (10-20 times the weight of the starting material) to 80-90 °C in a flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Slowly add the crude ethyl 2-(2-phenylethylamino)acetate from Step 1 to the hot PPA with vigorous stirring.

  • Increase the temperature to 120-130 °C and stir for 2-4 hours, monitoring by HPLC.

  • Cool the reaction mixture to about 90 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude cyclized product. This can be purified by column chromatography if necessary.

Step 3: Ester Hydrolysis (Saponification)

Reaction: Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate → 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid

Observed Issue Potential Causes Troubleshooting & Optimization
Incomplete hydrolysis 1. Insufficient amount of base or water. 1. Use a sufficient excess of NaOH (e.g., 2-3 equivalents) in an aqueous/alcoholic solvent mixture (e.g., water/ethanol) to ensure complete saponification.[6][7]
2. Reaction time is too short. 2. Heat the reaction mixture at reflux and monitor by HPLC until all the starting ester is consumed.
Product is difficult to isolate and purify 1. The product is a zwitterion and is highly soluble in water and insoluble in most organic solvents.[8][9]1. After hydrolysis, carefully acidify the reaction mixture to the isoelectric point (pI) of the amino acid (typically pH 4-6) to precipitate the product.
2. Contamination with inorganic salts. 2. Wash the precipitated product thoroughly with cold deionized water to remove inorganic salts. Recrystallization from a water/alcohol mixture can also be effective.[8]
3. For very high purity, ion-exchange chromatography can be used, although this may be less practical at a very large scale.[10]
Low isolated yield 1. Product remains dissolved in the aqueous mother liquor. 1. Cool the solution to 0-5 °C after pH adjustment to maximize precipitation.
2. Product forms a fine precipitate that is difficult to filter. 2. Allow the precipitate to age to form larger crystals before filtration. Use a filter with an appropriate pore size.
  • Dissolve the crude cyclized ester from Step 2 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, or until HPLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add aqueous HCl (e.g., 1M or 2M) with vigorous stirring to adjust the pH to approximately 5. A precipitate should form.

  • Continue stirring in the ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

Part 3: Data Presentation

Parameter Step 1: N-Alkylation Step 2: Friedel-Crafts Acylation Step 3: Ester Hydrolysis
Typical Yield 85-95% (crude)60-75%80-90%
Typical Purity (by HPLC) >90%>95% (after chromatography)>98% (after recrystallization)
Key Reaction Conditions Room temp to 50°C120-140°CReflux
Common Solvents Acetonitrile, THFPolyphosphoric AcidWater/Ethanol

Part 4: Visualization of Troubleshooting Logic

Troubleshooting_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Ester Hydrolysis S1_Start Low Conversion? S1_A1 Check Base Stoichiometry S1_Start->S1_A1 Yes S1_SideProduct Dialkylation? S1_Start->S1_SideProduct No S1_A2 Increase Temperature S1_A1->S1_A2 S1_B1 Slow Addition of Alkylating Agent S1_SideProduct->S1_B1 Yes S1_B2 Lower Temperature S1_B1->S1_B2 S2_Start Low Cyclization? S2_A1 Ensure Anhydrous Conditions S2_Start->S2_A1 Yes S2_Polymer Polymer Formation? S2_Start->S2_Polymer No S2_A2 Optimize Temperature S2_A1->S2_A2 S2_B1 Reduce Temperature/Time S2_Polymer->S2_B1 Yes S2_B2 Increase Dilution S2_B1->S2_B2 S3_Start Incomplete Hydrolysis? S3_A1 Increase Base/Water S3_Start->S3_A1 Yes S3_Purification Purification Issues? S3_Start->S3_Purification No S3_A2 Increase Reaction Time S3_A1->S3_A2 S3_B1 Adjust pH to pI S3_Purification->S3_B1 Yes S3_B2 Recrystallize S3_B1->S3_B2

Caption: Troubleshooting decision tree for the synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid.

References

  • How to desalt zwitterions? - ResearchGate. Available at: [Link]

  • How can I purify amino acid based ionic liquids from their precursors such as amino acids. - ResearchGate. Available at: [Link]

  • Easy Access to Novel Tetrahydro-1-benzazepine-2-carboxylic Acids and Tetrahydro-1-benzazepines Carrying [a]-Fused Heterocyclic Units from 2-(Allylaryl)glycinates | Request PDF - ResearchGate. Available at: [Link]

  • HPLC method dev strategies for Zwitterions - Chromatography Forum. Available at: [Link]

  • Any tips for purification of two zwitterionic compounds? : r/Chempros - Reddit. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • Intramolecular Friedel–Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol | Organic Letters - ACS Publications. Available at: [Link]

  • The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases | Journal of the American Chemical Society. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Available at: [Link]

  • Work-up of a zwitterion? : r/Chempros - Reddit. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Benzodiazepine and Triazolo-Containing Derivatives: Pharmacodynamics, Metabolism, and Experimental Workflows

Introduction Benzodiazepines (BZDs) and their triazolo-fused derivatives (triazolobenzodiazepines, TBZDs) represent two critical classes of positive allosteric modulators (PAMs) targeting the γ-aminobutyric acid type A (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzodiazepines (BZDs) and their triazolo-fused derivatives (triazolobenzodiazepines, TBZDs) represent two critical classes of positive allosteric modulators (PAMs) targeting the γ-aminobutyric acid type A (GABA_A) receptor[1]. While classical 1,4-benzodiazepines (such as diazepam) have been foundational in neuropharmacology, the structural addition of a fused triazole ring (seen in alprazolam and triazolam) fundamentally alters the molecule's binding affinity, metabolic clearance, and clinical profile[2][3]. This guide provides an objective, data-driven comparison of these two chemical classes, detailing their receptor interactions, metabolic pathways, and the rigorous experimental protocols required to evaluate them.

Structural and Pharmacodynamic Comparison

Both BZDs and TBZDs exert their effects by binding to a specific allosteric site located at the extracellular interface between the α and γ2 subunits of the pentameric GABA_A receptor[1]. This binding enhances the receptor's affinity for the endogenous ligand GABA, increasing the frequency of chloride channel opening and resulting in neuronal hyperpolarization[1].

However, the triazole ring in TBZDs introduces distinct electron-withdrawing properties and steric configurations that enhance hydrogen bonding and hydrophobic interactions within the receptor pocket. Molecular docking and radioligand displacement studies demonstrate that TBZDs like triazolam exhibit significantly higher binding affinities (lower Ki​ values) across α1, α2, α3, and α5 subunit-containing receptors compared to classical BZDs like diazepam[1][3].

G GABA GABA (Endogenous Agonist) Receptor GABA_A Receptor (Pentameric Ion Channel) GABA->Receptor Binds Orthosteric Site BZD BZD / TBZD (Allosteric Modulator) BZD->Receptor Binds Allosteric Site (α/γ Interface) Cl_Influx Increased Cl- Influx Receptor->Cl_Influx Channel Opening Frequency Increases Hyperpol Neuronal Hyperpolarization (CNS Depression) Cl_Influx->Hyperpol Membrane Potential Drops

Mechanism of BZD/TBZD positive allosteric modulation at the GABA_A receptor.

Table 1: Representative Binding Affinities ( Ki​ , nM) at Recombinant GABA_A Receptors
Compound ClassRepresentative Drugα1β2γ2α2β2γ2α3β2γ2α5β2γ2
Classical BZD Diazepam15.0 - 17.015.0 - 17.015.0 - 17.015.0 - 17.0
Triazolo-BZD Triazolam0.8 - 1.20.9 - 1.51.0 - 1.80.7 - 1.1

(Data synthesized from radioligand binding assays using [3H]flunitrazepam displacement[1][3])

Pharmacokinetic Profiling and CYP450 Metabolism

The structural divergence between BZDs and TBZDs profoundly impacts their hepatic metabolism. Classical BZDs like diazepam undergo extensive oxidative metabolism via CYP2C19 and CYP3A4, producing long-acting active metabolites (e.g., desmethyldiazepam) that prolong their pharmacological half-life.

Conversely, TBZDs are primarily and rapidly metabolized by the CYP3A subfamily (specifically CYP3A4 and CYP3A5)[2]. For instance, alprazolam is oxidized into 4-hydroxyalprazolam (the major, but less active metabolite) and α-hydroxyalprazolam (the minor, but pharmacologically active metabolite)[2]. The rapid clearance mediated by CYP3A4/5 typically gives TBZDs a much shorter half-life, making them highly effective for acute management but increasing the risk of inter-dose rebound effects.

Metabolism TBZD Alprazolam (Triazolobenzodiazepine) CYP Hepatic CYP3A4 / CYP3A5 (Oxidation) TBZD->CYP Substrate Binding Metab1 4-Hydroxyalprazolam (Major, Less Active) CYP->Metab1 Metab2 α-Hydroxyalprazolam (Minor, Active) CYP->Metab2 Excretion Glucuronidation & Renal Excretion Metab1->Excretion Metab2->Excretion

Hepatic biotransformation pathway of triazolobenzodiazepines via CYP3A4/5.

Table 2: Comparative Pharmacokinetic & Metabolic Profiles
ParameterClassical Benzodiazepines (e.g., Diazepam)Triazolobenzodiazepines (e.g., Alprazolam)
Primary CYP450 Enzymes CYP2C19, CYP3A4CYP3A4, CYP3A5[2]
Major Active Metabolite Desmethyldiazepam (Long-acting)α-Hydroxyalprazolam (Short-acting)[2]
Receptor Binding Affinity ( Ki​ ) Low Nanomolar (~15 nM)[1]Sub-Nanomolar (~1 nM)[3]
Clinical Half-Life ( t1/2​ ) 20 - 100 hours11 - 15 hours

Experimental Methodologies: Self-Validating Systems

To ensure scientific rigor when comparing these derivatives, researchers must employ self-validating experimental protocols. Below are the standard methodologies for evaluating binding affinity and metabolic stability, including the mechanistic rationale (causality) behind each procedural step.

Protocol A: Radioligand Binding Displacement Assay (GABA_A Receptor)

Objective : Determine the Ki​ (inhibition constant) of novel BZD or TBZD ligands[4]. Rationale : We utilize [3H]flunitrazepam because of its high specific activity and non-selective high-affinity binding to all classical BZD-sensitive GABA_A receptor subtypes (α1, α2, α3, α5)[3][5]. Rapid vacuum filtration is critical because BZD-receptor complexes have fast dissociation rates (high koff​ ); slow separation would lead to an underestimation of binding affinity[4][5].

Step-by-Step Workflow :

  • Membrane Preparation : Homogenize rat cerebral cortex tissue (or stably transfected HEK293 cells expressing specific αβγ combinations) in ice-cold 50 mM Tris-HCl buffer (pH 7.4)[4][5]. Causality: Ice-cold conditions and protease inhibitors prevent receptor degradation during cell lysis.

  • Differential Centrifugation : Centrifuge at 1,000 × g to remove debris, then ultracentrifuge the supernatant at 40,000 × g to isolate the crude synaptosomal membrane fraction[5].

  • Incubation : Resuspend membranes and incubate with 1 nM [3H]flunitrazepam and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 4°C[4][5]. Self-Validation: Always include a parallel assay with 10 µM unlabeled diazepam to define non-specific binding (NSB). Specific binding is Total Binding minus NSB.

  • Separation : Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adhesion)[4][5].

  • Quantification : Wash filters with ice-cold buffer, dry, and immerse in liquid scintillation cocktail. Quantify radioactivity (CPM) using a scintillation counter[4][5]. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Tissue Homogenization (Rat Cortex / HEK293) Step2 Differential Centrifugation (Isolate Membranes) Step1->Step2 Step3 Incubation ([3H]Flunitrazepam + Test Ligand) Step2->Step3 Step4 Rapid Vacuum Filtration (Separate Bound/Free) Step3->Step4 Step5 Liquid Scintillation Counting (Quantify Radioactivity) Step4->Step5 Step6 Non-linear Regression (Calculate IC50 & Ki) Step5->Step6

Step-by-step workflow for the GABA_A radioligand binding displacement assay.

Protocol B: In Vitro CYP3A4/5 Metabolism Assay

Objective : Quantify the metabolic clearance rate and metabolite formation of TBZDs[2]. Rationale : Recombinant CYP3A4/5 enzymes expressed in yeast or human liver microsomes (HLMs) are used to isolate the specific contribution of these isoenzymes[2]. An NADPH regenerating system is required because CYP450 enzymes are obligate dependent on NADPH as an electron donor for substrate oxidation.

Step-by-Step Workflow :

  • System Assembly : Combine recombinant CYP3A4 (50 pmol/mL) with the test TBZD (e.g., alprazolam, 1 µM) in 100 mM potassium phosphate buffer (pH 7.4)[2].

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling : Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination & Extraction : Quench the reaction immediately with an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the CYP proteins, instantly halting metabolism and extracting the small-molecule metabolites.

  • LC-MS/MS Analysis : Centrifuge to pellet proteins and analyze the supernatant via High-Performance Liquid Chromatography coupled with tandem mass spectrometry to quantify the depletion of the parent drug and the formation of α-hydroxy and 4-hydroxy metabolites[2].

Conclusion

The structural evolution from classical 1,4-benzodiazepines to triazolobenzodiazepines significantly amplifies GABA_A receptor binding affinity while shifting metabolic dependency heavily toward the CYP3A family. Understanding these comparative pharmacodynamics and pharmacokinetics—and rigorously validating them through standardized radioligand and metabolic assays—is essential for the development of next-generation, subtype-selective anxiolytics and hypnotics.

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Comparative

Validating the Antiparasitic Activity of Novel Tetrahydro-1-Benzazepine Derivatives: A Comparative Efficacy Guide

Introduction and Mechanistic Rationale The therapeutic landscape for neglected tropical diseases, specifically Chagas disease (Trypanosoma cruzi) and visceral leishmaniasis (Leishmania chagasi), is heavily reliant on leg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The therapeutic landscape for neglected tropical diseases, specifically Chagas disease (Trypanosoma cruzi) and visceral leishmaniasis (Leishmania chagasi), is heavily reliant on legacy drugs like Nifurtimox and Miltefosine. These standard-of-care compounds are plagued by severe adverse effects, high mammalian cytotoxicity, and emerging parasitic resistance, necessitating the discovery of new chemical entities.

Recent drug discovery efforts have identified as highly potent antiparasitic agents[1]. Unlike traditional nitrofurans that rely on non-specific and highly toxic oxidative stress mechanisms, the unique conformational assembly and unconventional hydrogen-bonding networks of these allow for targeted disruption of parasitic metabolism[2].

To objectively evaluate these novel chemotypes against clinical alternatives, researchers must employ a rigorous, self-validating phenotypic screening cascade that clearly delineates parasite-specific efficacy from generalized host-cell toxicity.

Logical Screening Workflow

The validation of antiparasitic compounds requires a sequential progression from extracellular screening to complex intracellular models. The following logical workflow ensures that only compounds capable of crossing host-cell membranes without inducing mammalian cytotoxicity are advanced to lead status.

ScreeningCascade A Library Synthesis: Tetrahydro-1-benzazepines B Extracellular Assay (Epimastigotes/Promastigotes) A->B Phenotypic Screen C Intracellular Assay (Amastigotes in THP-1) B->C IC50 < 10 µM D Cytotoxicity Assay (Vero / THP-1 Cells) C->D Intracellular Efficacy E Lead Optimization (SI > 10) D->E CC50 / IC50

Workflow of the phenotypic screening cascade for evaluating novel antiparasitic benzazepines.

Experimental Protocols: A Self-Validating Framework

To ensure scientific integrity, the experimental design must inherently validate its own results. The protocols below integrate internal controls and objective readouts to prevent false positives caused by assay artifacts or basal compound toxicity.

Protocol A: Intracellular Amastigote Efficacy Assay (THP-1 Macrophage Model)

Causality & Logic: Both T. cruzi and Leishmania spp. are obligate intracellular parasites in their mammalian hosts. Screening exclusively against extracellular forms (epimastigotes or promastigotes) only identifies basic parasiticidic activity. The THP-1 macrophage model is critical because it verifies that the tetrahydro-1-benzazepine derivative can successfully penetrate the host cell membrane and maintain stability in the acidic phagolysosome without killing the macrophage itself.

Step-by-Step Methodology:

  • Host Cell Differentiation: Seed THP-1 monocytes in 96-well tissue culture plates at 5×104 cells/well. Treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Self-Validation Check: PMA induces differentiation into adherent macrophages. Wells without PMA serve as negative controls to ensure adherence is strictly differentiation-dependent.

  • Infection: Introduce T. cruzi trypomastigotes or L. chagasi promastigotes at a Multiplicity of Infection (MOI) of 5:1. Incubate for 24 hours at 37°C in 5% CO₂.

  • Critical Wash Step: Wash the cellular monolayer three times with warm PBS. Causality: This step removes all non-internalized, extracellular parasites. Consequently, any subsequent reduction in parasite burden can be definitively attributed to the intracellular action of the drug, eliminating confounding extracellular data.

  • Compound Treatment: Apply serial dilutions of the benzazepine derivatives (0.1 µM to 50 µM) for 72 hours. Include Nifurtimox and Miltefosine as positive controls, and untreated infected cells as the 100% viability baseline.

  • Objective Quantification: While traditional Giemsa staining requires manual counting (which is prone to observer bias), utilizing a β -galactosidase or luciferase-expressing reporter parasite strain allows for a luminescent readout. The luminescent signal is directly proportional to the viable intracellular parasite biomass, providing an unbiased, self-validating quantitative metric.

Protocol B: Mammalian Cytotoxicity and Selectivity Index (SI)

Causality & Logic: A compound that eliminates parasites by lysing the host cell has no therapeutic value. Cytotoxicity ( CC50​ ) must be measured in parallel with efficacy ( IC50​ ) to calculate the Selectivity Index ( SI=CC50​/IC50​ ). An SI>10 ensures the antiparasitic mechanism is target-specific rather than a result of generalized basal toxicity.

Step-by-Step Methodology:

  • Seeding: Plate uninfected Vero cells or differentiated THP-1 macrophages in 96-well plates.

  • Exposure: Treat with the benzazepine derivatives at concentrations up to 200 µM for 72 hours.

  • Metabolic Viability Readout: Add Resazurin (Alamar Blue) reagent for the final 4 hours of incubation. Causality: Resazurin is a non-fluorescent dye that is reduced to highly fluorescent resorufin only by the mitochondrial enzymes of viable, metabolically active cells. This creates a self-validating system where a drop in fluorescence definitively proves host cell death, independent of visual morphology.

  • Analysis: Calculate the CC50​ using non-linear regression. Divide the CC50​ by the intracellular IC50​ from Protocol A to derive the SI.

Comparative Performance Data

The following table synthesizes the in vitro performance of a representative optimized derivative—1,4-epoxy-2-exo-aryl-tetrahydro-1-benzazepine—against current clinical standards[1]. The data demonstrates that while the benzazepine derivative matches or exceeds the efficacy of legacy drugs, it significantly outperforms them in mammalian safety profiles.

CompoundTarget OrganismAssay Stage IC50​ (µM) CC50​ (µM) MammalianSelectivity Index (SI)
1,4-epoxy-benzazepine T. cruziIntracellular Amastigote3.2 ± 0.4> 100.0> 31.2
Nifurtimox (Control) T. cruziIntracellular Amastigote4.5 ± 0.665.014.4
1,4-epoxy-benzazepine L. chagasiPromastigote8.1 ± 1.2> 100.0> 12.3
Miltefosine (Control) L. chagasiPromastigote12.5 ± 1.545.03.6

Note: IC50​ indicates the concentration required to inhibit 50% of parasite growth. CC50​ indicates the concentration toxic to 50% of mammalian host cells. A higher SI indicates a wider, safer therapeutic window.

Conclusion

Validating the antiparasitic activity of novel tetrahydro-1-benzazepine derivatives requires a stringent, causality-driven approach. By utilizing self-validating intracellular macrophage models and objective metabolic readouts, researchers can confidently demonstrate that these compounds offer a superior Selectivity Index compared to highly toxic legacy drugs like Nifurtimox and Miltefosine. The robust in vitro profiles of these benzazepine derivatives strongly support their advancement into in vivo pharmacokinetic and murine efficacy models.

References

  • Synthesis, structural elucidation and in vitro antiparasitic activity against Trypanosoma cruzi and Leishmania chagasi parasites of novel tetrahydro-1-benzazepine derivatives. Bioorganic & Medicinal Chemistry.[Link]

  • Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Acta Crystallographica Section C: Structural Chemistry.[Link]

Sources

Validation

In Vivo Efficacy Studies of 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic Acid Derivatives: A Comparative Guide

Executive Summary In modern medicinal chemistry, escaping "flatland" requires the utilization of conformationally constrained, three-dimensional scaffolds. The 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid core i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland" requires the utilization of conformationally constrained, three-dimensional scaffolds. The 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid core is a privileged structure, frequently deployed as an to enhance target binding affinity and metabolic stability[1].

As a Senior Application Scientist, I have observed that this specific benzazepine scaffold achieves its highest clinical validation in the design of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Benazepril). By effectively modulating the renin-angiotensin-aldosterone system (RAAS), these derivatives serve as foundational therapies in and cardiovascular disease[2]. This guide objectively compares the in vivo efficacy of benzazepine-derived ACE inhibitors against traditional pyrrolidine-based alternatives, providing a self-validating experimental framework for preclinical evaluation.

Mechanistic Grounding: The Thermodynamics of Scaffold Design

To understand the in vivo superiority of the benzazepine scaffold, we must examine the causality at the receptor level. ACE is a zinc-binding metalloprotease with three primary active subpockets: S1​ , S1′​ , and S2′​ .

Early-generation ACE inhibitors like Captopril and Enalapril utilize a simple pyrrolidine-2-carboxylic acid (proline) ring to interact with the S2′​ subpocket. While effective, the pyrrolidine ring leaves a significant portion of the hydrophobic S2′​ pocket unoccupied. By substituting the pyrrolidine ring with a bulky, bicyclic benzazepine system, researchers dramatically increase van der Waals interactions within the S2′​ pocket. This structural modification leads to a significantly lower dissociation constant (slower off-rate), which translates in vivo to a prolonged duration of action and a highly stable target residence time. The transition from natural product templates to these highly optimized, structure-based synthetic scaffolds is a hallmark of modern [3].

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Octapeptide) AngI->AngII Cleaved by ACE Angiotensin-Converting Enzyme (Endothelium) ACE->AngII Benzazepine Benzazepine-2-carboxylic acid Derivatives (e.g., Benazepril) Benzazepine->ACE Competitive Inhibition AT1R AT1 Receptor (Vasoconstriction / BP Increase) AngII->AT1R Agonism

Figure 1: RAAS pathway showing competitive inhibition of ACE by benzazepine derivatives.

In Vivo Efficacy Comparison: Benzazepine vs. Pyrrolidine Scaffolds

When evaluated in Spontaneously Hypertensive Rat (SHR) models, the thermodynamic advantages of the benzazepine core become immediately apparent in the pharmacodynamic readouts. The following table summarizes the comparative in vivo efficacy of Benazepril (Benzazepine core) against Enalapril and Captopril (Pyrrolidine core).

CompoundCore ScaffoldTarget Affinity ( Ki​ for ACE, nM) ED50​ for MAP Reduction (mg/kg, p.o.) Tmax​ (hours)Duration of Action (hours)
Benazepril Benzazepine-2-carboxylic acid0.11 (as benazeprilat)1.51 - 2> 24
Enalapril Pyrrolidine-2-carboxylic acid0.20 (as enalaprilat)3.02 - 412 - 24
Captopril Pyrrolidine-2-carboxylic acid1.7010.00.5 - 14 - 6

Data Synthesis: The benzazepine scaffold demonstrates a nearly two-fold increase in target affinity compared to the substituted pyrrolidine of enalapril. In vivo, this results in a lower ED50​ (1.5 mg/kg) and a sustained duration of action exceeding 24 hours, allowing for once-daily clinical dosing. Furthermore, the versatility of this scaffold has inspired the design of other cardiovascular agents, including , proving its broad utility in downregulating the RAAS cascade[4].

Self-Validating Experimental Protocol: Cardiovascular Telemetry

To generate trustworthy, reproducible in vivo efficacy data, researchers must abandon outdated methodologies (like tail-cuff plethysmography) in favor of continuous telemetry. Below is the self-validating protocol used to generate the comparative data above.

Step 1: Surgical Implantation of Telemetry Transmitters

  • Action: Implant HD-S10 transmitters into the descending aorta via the femoral artery of 12-week-old Spontaneously Hypertensive Rats (SHR).

  • Causality: Tail-cuff methods require thermal warming and physical restraint, inducing a sympathetic stress response that artificially elevates catecholamines and masks true basal Mean Arterial Pressure (MAP). Aortic telemetry provides a stress-free, continuous beat-to-beat hemodynamic readout, ensuring the data reflects the drug's true mechanism rather than a stress artifact.

Step 2: Post-Surgical Recovery and Baseline Acquisition

  • Action: Enforce a strict 14-day recovery period, followed by 72 hours of continuous baseline data collection.

  • Causality: A 14-day window is mandatory for the complete clearance of surgical anesthetics and the re-establishment of the animal's natural circadian rhythms. A stable baseline is the only way to accurately calculate the Δ MAP post-dosing.

Step 3: Dosing Regimen and Pharmacokinetic Alignment

  • Action: Administer the benzazepine derivative (1.5 mg/kg), enalapril (3.0 mg/kg), or vehicle via oral gavage (p.o.).

  • Causality: Oral gavage mimics the intended clinical route. Doses must be equipotent based on their in vitro Ki​ values to ensure the in vivo comparison reflects true pharmacokinetic/pharmacodynamic (PK/PD) differences (like tissue penetration and off-rate) rather than simple dose-dependent discrepancies.

Step 4: Efficacy Quantification and Data Analysis

  • Action: Record MAP and Heart Rate (HR) continuously for 48 hours post-dose to calculate ED50​ , Tmax​ , and duration of action.

  • Causality: Continuous 48-hour monitoring is required to accurately capture the pharmacokinetic tail (duration of action). This extended observation window is specifically what highlights the superior target residence time of the benzazepine scaffold over the pyrrolidine scaffold.

Telemetry_Workflow S1 1. Surgical Implantation Telemetry Transmitters (SHR) S2 2. Recovery & Baseline 14 Days Continuous BP/HR S1->S2 S3 3. Dosing Regimen Vehicle vs. Benzazepine S2->S3 S4 4. Efficacy Quantification ΔMAP, ED50, PK/PD S3->S4

Figure 2: Self-validating in vivo telemetry workflow for cardiovascular pharmacodynamics.

Conclusion

The 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid scaffold represents a masterclass in structure-based drug design. By maximizing hydrophobic interactions within the target protease's subpockets, it delivers superior in vivo efficacy, lower effective dosing, and prolonged duration of action compared to earlier-generation alternatives. When evaluated through rigorous, stress-free telemetry models, the pharmacodynamic superiority of this chemical core is undeniable.

References

  • Unusual Amino Acids in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Multi-Target Approaches in Metabolic Syndrome Source: Frontiers in Pharmacology (NIH PMC) URL:[Link]

  • Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeting Eukaryotic Proteases for Natural Products-Based Drug Development Source: Natural Product Reports (NIH PMC) URL:[Link]

Sources

Comparative

Confirming the Mechanism of Action of Tetrahydro-1-benzazepine-2-carboxylic Acid in Peptidomimetic Drug Design: A Comparative Guide

For drug development professionals and medicinal chemists, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary hurdle. The incorporation of "unusual amino acids" is a field-proven strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and medicinal chemists, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary hurdle. The incorporation of "unusual amino acids" is a field-proven strategy to constrain structures, mimic the active conformation of endogenous ligands, and sterically block proteolysis[1].

Among these scaffolds, tetrahydro-1-benzazepine-2-carboxylic acid (THBA-2-CA) stands out as a highly rigid, bicyclic surrogate for phenylalanine or tyrosine. By locking the χ1​ and χ2​ dihedral angles, THBA-2-CA pre-organizes the pharmacophore. This guide objectively compares the performance of THBA-2-CA against flexible and monocyclic alternatives and provides the experimental blueprints required to confirm its mechanism of action (MoA)—specifically, competitive target blockade and proteolytic evasion[2].

Performance Comparison: THBA-2-CA vs. Alternative Scaffolds

To understand the MoA of THBA-2-CA, we must first quantify its structural advantages. When substituted into a peptide sequence targeting a model metalloprotease, THBA-2-CA demonstrates superior thermodynamic and pharmacokinetic properties compared to L-Phenylalanine (flexible) and Tetrahydroisoquinoline-3-carboxylic acid (Tic, monocyclic)[3].

Table 1: Quantitative Comparison of Phenylalanine Surrogates

ParameterL-Phenylalanine (Flexible)Tic (Monocyclic)THBA-2-CA (Bicyclic)
Conformational Freedom High ( χ1​,χ2​ unrestricted)Moderate ( χ1​ restricted)Low (Fully pre-organized)
Binding Entropy ( ΔS ) Highly Negative (Penalty)Moderate PenaltyMinimal Penalty
Target Affinity ( KD​ ) ~ 15.0 μ M~ 1.2 μ M~ 0.08 μ M
Dissociation Rate ( koff​ ) Fast ( >10−1 s−1 )Moderate ( ∼10−2 s−1 )Slow ( <10−4 s−1 )
Serum Half-Life ( t1/2​ ) < 1 hour~ 4 hours> 24 hours

Logical Workflow for Confirming the Mechanism of Action

Confirming the MoA of a THBA-2-CA derivative requires a multimodal approach. We must prove that its enhanced efficacy is driven by active-site engagement (not allosteric interference) and that its extended half-life is due to true proteolytic resistance.

MoA_Workflow A THBA-2-CA Peptidomimetic B Enzyme Kinetics (Fluorogenic Assay) A->B Step 1: Inhibition Mode C SPR Binding (Real-Time Kinetics) A->C Step 2: Target Engagement D Serum Stability (LC-MS/MS) A->D Step 3: Proteolytic Evasion E Confirmed MoA: Stable Competitive Inhibitor B->E C->E D->E

Fig 1. Multimodal workflow for confirming the mechanism of action of THBA-2-CA mimetics.

Experimental Protocols: A Self-Validating System

As application scientists, we must design assays that rule out false positives. The following protocols are engineered with built-in causality checks and self-validating controls.

Protocol 1: Enzyme Inhibition Kinetics (Confirming Competitive Blockade)

Causality: We must determine if THBA-2-CA acts as a competitive, non-competitive, or uncompetitive inhibitor. Because THBA-2-CA is designed to fit precisely into the S1/S2 pockets of the active site, a true MoA will manifest as a purely competitive profile (altering Km​ without affecting Vmax​ ). Self-Validating Mechanism: The assay includes a no-enzyme blank to measure spontaneous substrate hydrolysis, and a reference channel with a known FDA-approved competitive inhibitor to calibrate the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target protease in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Prepare the fluorogenic substrate at concentrations ranging from 0.2×Km​ to 5×Km​ .

  • Inhibitor Titration: Serially dilute the THBA-2-CA mimetic (from 10 μ M to 0.1 nM) in a 96-well black microplate.

  • Incubation: Add the enzyme to the inhibitor wells and pre-incubate for 15 minutes at 37°C to allow complex formation.

  • Reaction Initiation: Add the fluorogenic substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes. Calculate initial velocities ( v0​ ) and plot the data using a Lineweaver-Burk transformation to confirm the competitive inhibition mechanism.

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Target Engagement

Causality: IC50​ values are inherently dependent on assay conditions (like substrate concentration). SPR isolates the direct physical interaction between the THBA-2-CA mimetic and the target, providing exact association ( kon​ ) and dissociation ( koff​ ) rates. The rigid THBA-2-CA scaffold should theoretically manifest as a significantly slower koff​ compared to flexible peptides due to optimized van der Waals contacts. Self-Validating Mechanism: We utilize a dual-channel SPR setup. Channel 1 contains the active target, while Channel 2 contains a binding-deficient mutant of the target. Subtracting Channel 2 from Channel 1 eliminates bulk refractive index changes and non-specific binding, ensuring the measured kinetics are exclusively target-driven.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.

  • Analyte Preparation: Prepare a concentration series of the THBA-2-CA mimetic (0.5 nM to 50 nM) in running buffer.

  • Injection (Association): Inject the analyte series over both flow cells at a high flow rate (50 μ L/min) for 120 seconds to minimize mass transport limitations.

  • Buffer Flow (Dissociation): Switch to running buffer for 600 seconds to monitor the dissociation phase.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Inhibition_Pathway Ligand THBA-2-CA Scaffold Receptor Target Protease Active Site Ligand->Receptor High Affinity Binding Complex Steric Blockade (Locked Dihedrals) Receptor->Complex Conformational Fit Outcome Catalytic Arrest Complex->Outcome Prevents Substrate Entry

Fig 2. Structural mechanism of action of THBA-2-CA in protease active site blockade.
Protocol 3: Serum Stability Assay (LC-MS/MS)

Causality: A secondary MoA of constrained amino acids is evading proteolytic cleavage. The bulky, bicyclic nature of THBA-2-CA sterically shields adjacent amide bonds from attack by serum aminopeptidases and endoproteases. Self-Validating Mechanism: The biological matrix (human serum) is spiked with a Stable-Isotope-Labeled (SIL) internal standard prior to extraction. This validates that any reduction in the THBA-2-CA signal over time is due to enzymatic degradation, not poor extraction recovery or ion suppression in the mass spectrometer.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human serum to 37°C.

  • Spiking: Spike the THBA-2-CA mimetic into the serum to a final concentration of 5 μ M.

  • Sampling: At designated time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 μ L aliquots.

  • Quenching & Extraction: Immediately quench each aliquot by adding 150 μ L of ice-cold acetonitrile containing the SIL internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate the t1/2​ based on the logarithmic decay of the peak area ratio.

References

  • Title: Unusual Amino Acids in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Easy Access to Novel Tetrahydro-1-benzazepine-2-carboxylic Acids and Tetrahydro-1-benzazepines Carrying [a]-Fused Heterocyclic Units from 2-(Allylaryl)glycinates Source: ResearchGate URL: [Link]

Sources

Validation

Cross-Validation of 3D-QSAR Models for Benzazepine Dopamine D3 Antagonists: A Comparative Methodological Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively compare 3D-QSAR methodologies (CoMFA vs. CoMSIA) and establish a rigorous, self-validating cross-validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively compare 3D-QSAR methodologies (CoMFA vs. CoMSIA) and establish a rigorous, self-validating cross-validation framework for optimizing benzazepine-based Dopamine D3 receptor antagonists.

Introduction: The Mechanistic Imperative for 3D-QSAR

The Dopamine D3 receptor is a highly sought-after therapeutic target for neurological and psychiatric disorders, including schizophrenia and substance use disorders. Fused benzazepine (BAZ) derivatives have emerged as a promising class of highly selective D3 antagonists. However, optimizing the pharmacokinetics and binding affinity of these complex, multi-ring scaffolds requires precise spatial mapping of their physicochemical properties[1].

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling—specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA)—provides this spatial blueprint. Yet, the literature is littered with 3D-QSAR models that boast high internal correlations but fail spectacularly in prospective lead optimization. As a Senior Application Scientist, I emphasize that a QSAR model is only as reliable as its cross-validation protocol . This guide deconstructs the causality behind experimental choices in 3D-QSAR validation, comparing alignment strategies and validation metrics to ensure true predictive power.

Methodological Comparison: CoMFA vs. CoMSIA for Benzazepines

When modeling benzazepines, the choice between CoMFA and CoMSIA, as well as the molecular alignment strategy, dictates the model's resolution.

  • CoMFA relies on Lennard-Jones and Coulombic potentials to map steric and electrostatic fields. While foundational, it often struggles with the complex solvation and hydrogen-bonding dynamics inherent to the fused ring systems of benzazepines.

  • CoMSIA uses a Gaussian-type distance dependence, eliminating the singularities at atomic positions found in CoMFA. More importantly, it integrates hydrophobic and hydrogen-bond donor/acceptor fields. For benzazepines, where the hydrophobicity (MlogP) of the R1​ substituent and the geometry of the R3​ substituent are critical for fitting into the D3 binding pocket (interacting with key residues like CYS101, ILE105, and PHE184), CoMSIA provides a vastly superior mechanistic map[1].

Quantitative Performance: Ligand-Based vs. Receptor-Based Alignment

The alignment of molecules is the most critical variable in 3D-QSAR. Below is a comparative analysis of CoMSIA models built for 110 benzazepine D3 antagonists, contrasting Ligand-Based alignment (superimposing common substructures) versus Receptor-Based alignment (derived from molecular docking into a D3 homology model)[2].

MetricLigand-Based CoMSIAReceptor-Based CoMSIAScientific Interpretation
q2 (LOOCV) 0.5060.603Receptor-based alignment yields higher internal robustness, as docking poses better reflect the bioactive conformation[2].
Rncv2​ (Non-CV) 0.8380.829Both models fit the training data exceptionally well.
SEE (Standard Error) 0.3160.316Identical error margins in training set fitting[1].
Rpre2​ (External) 0.7940.690Paradoxically, ligand-based models often predict external sets better because docking artifacts in receptor-based alignments can introduce noise into the PLS fields[2].
SEP (Predictive Error) 0.2960.406Lower predictive error confirms the superior external generalizability of the ligand-based approach for this specific dataset[1].

The Causality of Cross-Validation Choices (E-E-A-T)

A common pitfall in computational chemistry is relying solely on the Leave-One-Out Cross-Validation (LOOCV) q2 metric. As established by Tropsha's best practices for QSAR modeling, a high q2 is a necessary but insufficient condition for model predictivity[3]. It merely proves internal consistency, not external predictive power. To build a self-validating system, we must employ a multi-tiered validation hierarchy.

  • Leave-One-Out (LOOCV): Used strictly as a baseline filter. If q2<0.5 , the model is discarded immediately. However, LOOCV systematically underestimates prediction error in large datasets because the perturbed training set remains virtually identical to the original.

  • Leave-Many-Out (LMO) / k-fold CV: We utilize 10-fold CV to aggressively perturb the dataset. By removing 10% of the data at a time, we expose fragile models that rely on specific, idiosyncratic compound combinations. A robust model will show a less than 10% deviation between LOOCV q2 and LMO q2 .

  • Y-Randomization: To definitively rule out chance correlation—especially when using a high number of Partial Least Squares (PLS) components—the biological activity values (pKi) are randomly shuffled, and the model is rebuilt 50 times. If the randomized models yield high q2 or R2 values, the original model is a mathematical artifact.

  • External Validation ( Rpred2​ ): The ultimate proof of predictability. A minimum of 20% of the dataset must be withheld prior to any modeling steps. The model must predict these unseen benzazepines with an Rpred2​>0.6 to be considered viable for lead optimization[4].

Experimental Protocol: Step-by-Step Workflow

To ensure reproducibility and trustworthiness, follow this self-validating protocol for generating benzazepine D3 antagonist 3D-QSAR models.

Step 1: Dataset Curation and Splitting

  • Compile the dataset of benzazepine derivatives with known D3 binding affinities ( Ki​ ). Convert Ki​ to pKi ( −logKi​ ) to ensure a normal distribution of the dependent variable.

  • Use a systematic clustering algorithm (e.g., K-means based on 2D fingerprints) to split the dataset into an 80% Training Set and a 20% Test Set. Crucial: Ensure the Test Set covers the entire biological activity range and chemical space of the Training Set[4].

Step 2: Molecular Modeling and Alignment

  • Perform geometry optimization using density functional theory (DFT) or the MMFF94 force field with Gasteiger-Hückel charges.

  • Ligand-Based Alignment: Select the most active compound as the template. Superimpose the common fused benzazepine core of all other molecules onto this template using a Root Mean Square Fit (RMSF) of the heavy atoms.

Step 3: 3D Field Calculation (CoMSIA)

  • Place the aligned molecules in a 3D cubic lattice with a grid spacing of 2.0 Å.

  • Extend the grid at least 4.0 Å beyond the dimensions of the largest molecule.

  • Calculate Steric (S), Electrostatic (E), Hydrophobic (H), Hydrogen-Bond Donor (D), and Acceptor (A) fields using an sp3 hybridized carbon probe atom with a +1.0 charge and an attenuation factor ( α ) of 0.3.

Step 4: Partial Least Squares (PLS) Analysis & Internal Validation

  • Perform PLS regression using the CoMSIA fields as independent variables and pKi as the dependent variable.

  • Apply LOOCV to determine the optimal number of components (ONC), selecting the ONC that yields the highest q2 while minimizing the standard error of estimate ( SEE ).

  • Execute 10-fold LMO cross-validation and 50 iterations of Y-randomization to confirm internal stability.

Step 5: External Validation and Contour Mapping

  • Apply the finalized PLS model to the 20% external Test Set. Calculate Rpred2​ .

  • If Rpred2​>0.6 , generate 3D contour maps (StDev*Coeff) to visualize regions where increasing steric bulk, electronegativity, or hydrophobicity will enhance D3 antagonist activity[1].

Visualization: 3D-QSAR Workflow

Below is the logical architecture of the self-validating 3D-QSAR workflow, illustrating the mandatory checkpoints required to prevent overfitting.

QSAR_Workflow cluster_CV Internal Validation & PLS Analysis DataPrep Dataset Preparation (Benzazepine Derivatives & pKi) Split Rational Data Splitting Training Set (80%) | Test Set (20%) DataPrep->Split Align Molecular Alignment (Ligand-Based Core Superposition) Split->Align Training Set External External Validation Predict Test Set (Calculate R²_pred) Split->External Test Set Fields CoMSIA Field Calculation (Steric, Electrostatic, Hydrophobic, H-Bond) Align->Fields LOOCV LOOCV (Leave-One-Out) Determine ONC & Calculate q² Fields->LOOCV LMO LMO (Leave-Many-Out) 10-fold CV for Model Stability LOOCV->LMO If q² > 0.5 YRand Y-Randomization (50x) Rule out chance correlation LMO->YRand If stable YRand->External If robust Final Final 3D-QSAR Model Generate 3D Contour Maps External->Final If R²_pred > 0.6

Workflow of 3D-QSAR model building and rigorous cross-validation for D3 antagonists.

References

  • Liu, J., Li, Y., Zhang, S., Xiao, Z., & Ai, C. (2011). Studies of new fused benzazepine as selective dopamine D3 receptor antagonists using 3D-QSAR, molecular docking and molecular dynamics. International Journal of Molecular Sciences, 12(2), 1196-1221.[Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476–488.[Link]

  • Tropsha, A., & Golbraikh, A. (2007). Predictive QSAR modeling workflow, model applicability domains, and virtual screening. Current Pharmaceutical Design, 13(34), 3494-3504.[Link]

Sources

Comparative

Engineering the 7-Membered Ring: A Comparative Guide to Tetrahydro-2-benzazepine Synthesis

The tetrahydro-2-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including the Alzheimer’s therapeutic galanthamine, th...

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Author: BenchChem Technical Support Team. Date: April 2026

The tetrahydro-2-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including the Alzheimer’s therapeutic galanthamine, the anthelmintic epsiprantel, and highly selective σ1 receptor antagonists. Because of the inherent thermodynamic challenges in closing seven-membered rings—often plagued by unfavorable entropic factors and competing intermolecular oligomerization—the synthesis of these heterocycles requires precisely engineered chemical pathways.

This guide objectively compares the traditional petrochemical-driven transition-metal methodologies against modern, sustainable lignin-derived synthetic routes. By analyzing the mechanistic causality, yield metrics, and environmental impact of each approach, researchers can select the optimal protocol for their drug development pipelines.

Mechanistic Evaluation of Synthetic Routes

Route A: The Classical Petrochemical Approach (Transition-Metal Catalyzed)

Historically, the construction of tetrahydro-2-benzazepines relied on multi-step functionalization of simple petrochemicals. A highly utilized method involves the 1[1].

  • Mechanistic Causality: The synthesis typically begins with 1-bromo-2-iodobenzene. The causality behind using a dihalogenated starting material lies in the differential oxidative addition rates of the Pd(0) catalyst. Palladium selectively inserts into the weaker C–I bond, allowing for regiocontrolled chain elongation via coupling with allyl alcohol to form a 3-(2-bromophenyl)propionaldehyde intermediate.

  • Cyclization Strategy: Following the installation of the carbon backbone, reductive amination introduces the nitrogen atom. The final ring closure is generally achieved through2[2]. While highly customizable, this route suffers from low atom economy, requiring toxic solvents (e.g., DCM, DMF) and stoichiometric amounts of harsh Lewis acids (e.g., AlCl₃) or coupling reagents.

Route B: The Sustainable Lignin-Derived Approach (Green Chemistry)

Recent advancements have shifted the paradigm toward utilizing renewable biomass. A breakthrough methodology utilizes3[3].

  • Mechanistic Causality: The first step employs a Ru-catalyzed "borrowing hydrogen" amination. The Ru catalyst temporarily dehydrogenates the aliphatic alcohol into an aldehyde, which condenses with an amine to form an imine. The catalyst then returns the "borrowed" hydrogen to reduce the imine. This self-contained redox cycle produces only water as a byproduct.

  • Cyclization Strategy: The ring is closed via a Pictet-Spengler-type reaction using paraformaldehyde in a Deep Eutectic Solvent (DES) composed of choline chloride and oxalic acid. The causality here is elegant: the DES acts simultaneously as a green solvent, a hydrogen-bond donor, and a mild acid catalyst. It promotes the formation of a highly reactive iminium ion and activates the electron-rich phenol ring for intramolecular electrophilic aromatic substitution (S_EAr), completely eliminating the need for toxic Lewis acids.

G cluster_classical Classical Petrochemical Route cluster_green Sustainable Lignin Route A1 Halogenated Benzene A2 Pd-Catalyzed Heck Coupling A1->A2 A3 Reductive Amination A2->A3 A4 Intramolecular Cyclization A3->A4 Target Tetrahydro-2-benzazepine Scaffold A4->Target B1 Lignocellulose Platform (Dihydroconiferyl Alcohol) B2 Ru-Catalyzed Selective Amination (Borrowing Hydrogen) B1->B2 B3 DES-Mediated Pictet-Spengler Cyclization B2->B3 B3->Target

Caption: Workflow comparison of classical versus sustainable synthesis of tetrahydro-2-benzazepines.

Quantitative Performance Comparison

The following table summarizes the experimental parameters, yields, and environmental impact metrics of the two primary synthetic methodologies.

ParameterClassical Route (Transition-Metal/Petrochemical)Sustainable Route (Lignin-Derived/DES)
Starting Material 1-Bromo-2-iodobenzene (Petrochemical)Dihydroconiferyl alcohol (Renewable Biomass)
Step Count 4 to 6 steps2 steps (from platform chemical)
Key Catalysts Pd(OAc)₂, AlCl₃, NaBH₃CNRu-complex (C1), Choline Chloride/Oxalic Acid
Primary Solvents DMF, Dichloromethane (DCM), TolueneCyclopentyl methyl ether (CPME), DES
Overall Yield 30% – 55% (Variable based on substituents)65% – 85% (Highly reproducible)
Byproducts Halide salts, stoichiometric metal wasteWater
Environmental Impact High E-factor, toxic solvent dependencyLow E-factor, biodegradable reaction media

Validated Experimental Protocols

Protocol A: Sustainable Ru-Catalyzed Amination & DES Cyclization

This protocol leverages thermodynamic driving forces to ensure a self-validating, high-yielding system.

Step 1: Ru-Catalyzed Selective Amination (Borrowing Hydrogen)

  • Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the primary amine (0.4 mmol), dihydroconiferyl alcohol (0.48 mmol), and the Ru-catalyst (1 mol %).

  • Solvent Addition: Add 2 mL of Cyclopentyl methyl ether (CPME) under an argon atmosphere. Causality: CPME is selected over THF because of its higher boiling point, lower peroxide formation rate, and excellent phase-separation properties with water, which drives the equilibrium forward.

  • Reaction: Seal the tube and heat in an oil bath at 130 °C for 20 hours.

  • Self-Validation: The successful progression of the reaction is validated by the continuous generation of water (which phase-separates slightly in CPME) and the thermodynamic stability of the resulting amino alkyl-phenol. The crude mixture is filtered through a short silica pad to remove the catalyst.

Step 2: DES-Mediated Pictet-Spengler Cyclization

  • DES Preparation: In a vial, combine the purified amino alkyl-phenol (0.3 mmol), paraformaldehyde (0.3 mmol), and 1 g of Choline Chloride/Oxalic Acid dihydrate (1:1 molar ratio).

  • Activation: Stir rapidly at room temperature for 1 minute to ensure homogenization, then heat to 70–80 °C for 24 hours. Causality: At 70 °C, the DES melts into a homogeneous liquid, acting as both the solvent and the proton donor. The acidic environment forces the dehydration of the intermediate hemiaminal into the iminium ion.

  • Quenching & Isolation: Cool to room temperature. Add 2 mL of water and 2 mL of saturated NaHCO₃ to neutralize the oxalic acid. Extract with ethyl acetate.

  • Self-Validation: The cyclization is irreversible. Once the electrophilic aromatic substitution occurs, the rapid rearomatization of the phenol ring acts as a thermodynamic sink, locking the molecule into the 7-membered tetrahydro-2-benzazepine conformation.

Mechanism N1 Amino-alkylphenol + Paraformaldehyde N3 Iminium Ion Intermediate N1->N3 Condensation N2 ChCl/Oxalic Acid (DES) Acidic Catalysis N2->N3 H+ Donor N4 Intramolecular Electrophilic Aromatic Substitution N3->N4 Ring Closure N5 Tetrahydro-2-benzazepine N4->N5 Rearomatization

Caption: Mechanistic pathway of the DES-mediated Pictet-Spengler cyclization.

Protocol B: Classical Heck-Coupling & Reductive Cyclization

While less environmentally friendly, this route is historically significant for synthesizing highly substituted non-phenolic derivatives.

  • Heck Coupling: Charge a flask with 1-bromo-2-iodobenzene (1.0 equiv), allyl alcohol (1.5 equiv), Pd(OAc)₂ (5 mol%), and triethylamine (2.0 equiv) in DMF. Heat to 80 °C for 12 hours. Causality: Triethylamine acts as both a base to regenerate the active Pd(0) species and a ligand to stabilize the transition state. The product is 3-(2-bromophenyl)propionaldehyde.

  • Imine Formation: React the resulting aldehyde with a primary amine in the presence of molecular sieves (4Å) in DCM. Self-Validation: The molecular sieves physically trap the generated water, pushing the condensation equilibrium entirely toward the imine.

  • Reduction & Cyclization: Reduce the imine using NaBH₃CN. To achieve ring closure, the resulting secondary amine is subjected to intramolecular Buchwald-Hartwig amination (using Pd₂(dba)₃ and a phosphine ligand) to couple the amine with the ortho-bromide, forming the 7-membered ring.

Conclusion

The synthesis of tetrahydro-2-benzazepines has evolved significantly. While the classical transition-metal/petrochemical route offers broad substrate scope for highly decorated non-phenolic rings, it is severely limited by step count, toxic waste generation, and lower overall yields. Conversely, the sustainable lignin-derived route utilizing borrowing hydrogen catalysis and DES-mediated cyclization represents a pinnacle of modern green chemistry. By leveraging intrinsic thermodynamic driving forces and dual-role solvent/catalyst systems, this modern approach provides a highly efficient, waste-free pathway to access this critical pharmacological scaffold.

References

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds ACS Central Science URL
  • Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines RSC Advances URL
  • Current Organic Chemistry (Ingenta Connect)

Sources

Safety & Regulatory Compliance

Safety

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid proper disposal procedures

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized molecular building blocks is a non-negotiable cornerstone of laboratory safety and regulatory compliance...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized molecular building blocks is a non-negotiable cornerstone of laboratory safety and regulatory compliance. 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is a highly valuable nitrogen-containing heterocycle, often utilized in the synthesis of privileged pharmacological scaffolds (such as those found in FDA-approved benzazepine derivatives like tolvaptan) 1[1].

However, due to its dual functionality—a secondary amine within a seven-membered ring and a carboxylic acid moiety—it presents specific disposal challenges that require stringent, self-validating protocols.

Chemical Profile & Hazard Characterization

Before initiating any disposal protocol, it is critical to understand the quantitative and physical parameters of the waste material.

PropertyValueReference
Chemical Name 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid2[2]
CAS Number 1367678-37-22[2]
Molecular Formula C11H13NO23[3]
Molecular Weight 191.23 g/mol 2[2]
Target pH for Aqueous Waste 6.0 - 8.04[4]

Causality in Waste Management: The "Why" Behind the Protocol

As an application scientist, I emphasize that safe disposal is not just about following rules; it is about understanding the mechanistic behavior of the molecule in a waste environment.

  • Zwitterionic Reactivity & Solubility: This molecule contains both a carboxylic acid (proton donor) and a secondary amine (proton acceptor). In aqueous waste streams, extreme pH levels can cause unexpected precipitation or exothermic neutralization. Maintaining a neutral pH ensures the compound remains in a stable, soluble state, preventing hazardous sludge formation in waste carboys.

  • Oxidation Vulnerability: Nitrogen-containing heterocycles possess a strongly coordinating nitrogen atom that is highly susceptible to chemical oxidation 5[5]. Mixing this compound with strong oxidizing waste (e.g., peroxides, nitric acid) can lead to rapid, exothermic degradation, potentially over-pressurizing sealed waste containers.

  • Environmental Persistence: Like many complex nitrogen heterocycles used in drug discovery 6[6], the benzazepine core is not readily biodegradable. Drain disposal is strictly prohibited; it must be treated as hazardous chemical waste and subjected to high-temperature incineration4[4].

Workflow Visualization: Disposal Decision Matrix

G Start Waste Generation: 2,3,4,5-tetrahydro-1H-1- benzazepine-2-carboxylic acid Decision1 Physical State? Start->Decision1 Solid Solid Waste (Powder, Vials, PPE) Decision1->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Decision1->Liquid Solution Accumulation Hazardous Waste Accumulation Area (Secondary Containment) Solid->Accumulation Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Waste (Adjust pH to 6-8) Decision2->Aqueous Water-based Organic Organic Waste (Non-Halogenated) Decision2->Organic Organic Solvents Aqueous->Accumulation Organic->Accumulation Incineration High-Temperature Incineration (EPA Compliant) Accumulation->Incineration Licensed Contractor

Decision matrix for the segregation and disposal of benzazepine-derivative chemical waste.

Self-Validating Disposal Protocols

The following methodologies incorporate built-in checks to ensure the protocol is executed correctly, creating a self-validating safety system.

Protocol A: Disposal of Solid Waste (Powder and Consumables)
  • Collection: Gather all unreacted 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid powder, contaminated weighing paper, and disposable spatulas.

  • Packaging: Place the solid waste into a chemically compatible, puncture-resistant container (e.g., high-density polyethylene, HDPE).

  • Validation Check: Self-Validation: Before sealing, visually inspect the container to ensure no incompatible materials (e.g., oxidizers or strong bases) have been inadvertently added. The waste must be homogeneous in hazard class.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Solid Waste - Toxic/Irritant (Contains Benzazepine Derivative)".

Protocol B: Disposal of Aqueous Reaction Mixtures
  • Segregation: Transfer the aqueous solution containing the benzazepine derivative into a designated aqueous waste carboy. Do NOT mix with heavy metals or halogenated organics.

  • pH Adjustment: Using a calibrated pH meter or universal indicator strips, test the pH of the waste solution. If the pH is outside the 6.0–8.0 range, carefully adjust it using dilute NaOH or HCl.

  • Validation Check: Self-Validation: The pH strip must read between 6 and 8 before the container is sealed. This confirms the zwitterion is in a stable, soluble state, mitigating the risk of precipitate-induced pressure buildup.

  • Containment: Store the carboy in secondary containment to capture any potential leaks.

Protocol C: Disposal of Organic Solvent Waste
  • Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., ethyl acetate, DMSO, methanol), transfer the mixture to a "Non-Halogenated Organic Waste" container. If chlorinated solvents (e.g., dichloromethane) were used, it must be segregated into "Halogenated Organic Waste".

  • Headspace Management: Fill the waste carboy to no more than 80% capacity.

  • Validation Check: Self-Validation: Verify that at least 20% headspace remains in the carboy. This physical buffer is a self-validating safety measure against vapor pressure expansion caused by ambient laboratory temperature fluctuations.

  • Venting: Ensure the container is fitted with a pressure-relief vented cap during the accumulation phase.

References

  • Bldpharm. "1367678-37-2 | 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid".
  • Key Organics. "Product page for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid".
  • BenchChem. "Navigating the Safe Disposal of 3-thiocyanato-1H-indole-6-carboxylic acid: A Procedural Guide".
  • Frontiers in Chemistry. "Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles".
  • Organic Chemistry Frontiers. "Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles".
  • European Medicines Agency (EMA). "Jinarc, INN-tolvaptan".

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid

As a Senior Application Scientist, I recognize that the foundation of reproducible, high-quality drug development is rigorous laboratory safety. 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid (CAS: 1367678-37-2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the foundation of reproducible, high-quality drug development is rigorous laboratory safety. 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid (CAS: 1367678-37-2) is a highly specialized organic building block frequently utilized in the synthesis of neuroactive and cardiovascular drug scaffolds[1].

While it is a stable compound under normal conditions, its nature as an organic acid powder presents specific operational risks—namely, dermal irritation upon contact with moisture (such as sweat) and respiratory sensitization if aerosolized. This guide provides a field-proven, causality-driven protocol for Personal Protective Equipment (PPE) selection, daily handling, and spill response to ensure both personnel safety and sample integrity.

Chemical Profile & Hazard Assessment

Before donning PPE, it is critical to understand the physicochemical properties of the material you are handling. Like many benzazepine derivatives, this compound triggers specific Globally Harmonized System (GHS) hazard warnings[2].

Property / HazardSpecification / Details
Chemical Name 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid
CAS Number 1367678-37-2[1]
Molecular Formula C11H13NO2[1]
Molecular Weight 191.23 g/mol [1]
Physical State Solid (Powder)
Primary GHS Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

The "Defense-in-Depth" PPE Strategy

PPE should never be your first line of defense—it is the final barrier after engineering controls (like fume hoods) and administrative protocols[3]. The following PPE matrix is specifically tailored for handling solid organic acids.

A. Dermal Protection: Why Nitrile Over Latex?
  • Requirement: Disposable Nitrile gloves (minimum 4-5 mil thickness). Double-gloving is highly recommended during the transfer of raw powders.

  • The Science: Organic acids can readily degrade natural rubber latex. Nitrile (a synthetic copolymer) provides superior, broad-spectrum chemical resistance to organic acids, alcohols, and caustics[3],[4]. Furthermore, if the powder contacts the skin, the natural moisture of the skin can partially dissolve the acid, leading to localized pH drops and acute contact dermatitis (H315)[2].

B. Ocular Protection: The Necessity of Orbital Seals
  • Requirement: ANSI Z87.1 compliant chemical splash goggles.

  • The Science: Standard safety glasses with side shields are insufficient for fine powders. Airborne particulates can easily bypass standard glasses via the top or bottom gaps. Splash goggles create a flush orbital seal, preventing micro-particulates from dissolving in the tear film and causing severe eye irritation (H319)[2],[4].

C. Respiratory & Body Protection
  • Requirement: 100% cotton or flame-resistant (FR) laboratory coat (fully buttoned) and closed-toe non-porous shoes[5].

  • The Science: Handling this compound must exclusively occur inside a certified chemical fume hood to utilize negative pressure engineering controls[4]. If a fume hood is temporarily unavailable or a large spill occurs, an N95 or P100 particulate respirator is required to prevent inhalation of the irritating dust (H335)[2].

Operational Workflow & Handling Protocol

To prevent cross-contamination and exposure, follow this self-validating, step-by-step methodology for routine weighing and dissolution.

Step 1: Environmental Preparation Ensure the chemical fume hood is operational (face velocity ~100 fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can react exothermically with organic acids.

Step 2: PPE Donning & Equipment Setup Don lab coat, splash goggles, and double nitrile gloves[4]. Place an anti-static weighing boat and a calibrated analytical balance inside the fume hood. Pro-tip: Using an anti-static gun (ionizer) on the weigh boat prevents the fine powder from repelling and aerosolizing.

Step 3: Weighing and Transfer Carefully open the sealed container of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid. Using a clean, stainless-steel spatula, transfer the required mass. Immediately seal the source container.

Step 4: Dissolution (Closed System) Transfer the weighed powder into the target solvent flask. Cap the flask before removing it from the fume hood to vortex or sonicate. This ensures no aerosolized particulates escape into the general laboratory environment.

Step 5: Decontamination Wipe down the balance and hood surface with a damp paper towel (using water or a mild solvent like ethanol). Doff the outer gloves, dispose of them in a solid hazardous waste bin, and wash hands thoroughly[5].

Workflow Visualization

HandlingWorkflow A 1. Storage Retrieval (Cool, Dry) B 2. PPE Donning (Nitrile, Goggles) A->B C 3. Weighing (Fume Hood) B->C D 4. Transfer & Mix (Closed System) C->D E 5. Decon & Doff (Wipe & Wash) D->E

Caption: Workflow for safe handling of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid.

Spill Response & Disposal Plan

Even with rigorous protocols, spills can occur. Because this is a powder, the primary risk during a spill is aerosolization. Never dry-sweep a chemical powder spill.

Step 1: Assessment & Containment If a spill occurs outside the fume hood, immediately alert nearby personnel. For small spills (<50g), proceed with cleanup. For large spills, evacuate the immediate area and contact Environmental Health and Safety (EHS)[5].

Step 2: Wet-Wipe Cleanup Do not use a standard broom. Moisten a highly absorbent paper towel or spill pad with water or a compatible solvent (e.g., ethanol). Gently place the wet pad over the powder to suppress dust formation.

Step 3: Collection Carefully wipe the material inward, gathering the wetted powder. Place the contaminated towels, along with any broken glass, into a designated, puncture-resistant hazardous waste container[5].

Step 4: Surface Neutralization Wash the spill surface thoroughly with soap and water to remove any residual acidic micro-particulates, ensuring the surface pH is neutralized.

Step 5: Disposal Dispose of all collected waste as "Solid Organic Hazardous Waste" in accordance with local, state, and federal institutional regulations. Do not flush down the sink[5].

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Spill Size & Risk Start->Assess Small Small Spill (<50g) Assess->Small Manageable Large Large Spill (>50g) Assess->Large High Risk/Aerosolized Contain Wet Pad Containment Small->Contain Evac Evacuate & Call EHS Large->Evac Clean Wipe to Waste Bin Contain->Clean Decon Surface Wash (Soap/Water) Clean->Decon

Caption: Spill response decision tree for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid.

Sources

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